molecular formula C20H18O3 B1294721 1,1,1-Tris(4-hydroxyphenyl)ethane CAS No. 27955-94-8

1,1,1-Tris(4-hydroxyphenyl)ethane

货号: B1294721
CAS 编号: 27955-94-8
分子量: 306.4 g/mol
InChI 键: BRPSWMCDEYMRPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is a trifunctional phenolic compound that serves as a critical building block in advanced polymer science and materials research. Its molecular structure, featuring three reactive phenolic hydroxyl groups, makes it an excellent branching agent and crosslinker for synthesizing high-performance polymers . When incorporated into epoxy resin systems , THPE significantly increases the crosslinking density, leading to cured networks with enhanced mechanical strength, superior thermal resistance, and higher glass transition temperatures (T g ), which are essential for applications in structural adhesives, aerospace composites, and electronic encapsulants . In the production of polycarbonates and polyarylates , THPE introduces controlled branching points, resulting in materials with improved rigidity, solvent resistance, and thermal stability, which are valuable for engineering plastics and optical materials . Furthermore, THPE finds important applications in electronic chemicals , where it is used in the synthesis of specialty photoresists, novolac resins, and encapsulation materials for high-density interconnect (HDI) printed circuit boards (PCBs) and advanced semiconductor packaging, meeting the stringent requirements of next-generation electronics . Beyond its polymer applications, THPE is also a compound of interest in biological and environmental studies. Recent research has identified it as a strong antiestrogenic compound . In vivo studies have shown that THPE acts as an estrogen receptor antagonist, capable of retarding uterine development in mouse models and downregulating estrogen-responsive genes, providing a valuable tool for investigating endocrine disruption pathways .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol
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InChI

InChI=1S/C20H18O3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,21-23H,1H3
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InChI Key

BRPSWMCDEYMRPE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H18O3
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DSSTOX Substance ID

DTXSID2037712
Record name 4,4',4''-Ethane-1,1,1-triyltriphenol
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Molecular Weight

306.4 g/mol
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Physical Description

Dry Powder, White to tan odorless powder; [DuPont MSDS]
Record name Phenol, 4,4',4''-ethylidynetris-
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CAS No.

27955-94-8
Record name Tris(4-hydroxyphenyl)ethane
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Record name 1,1,1-Tris(4-hydroxyphenyl)ethane
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Record name Phenol, 4,4',4''-ethylidynetris-
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Record name 4,4',4''-Ethane-1,1,1-triyltriphenol
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Record name 4,4',4''-(ethan-1,1,1-triyl)triphenol
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Record name 1,1,1-TRIS(4-HYDROXYPHENYL)ETHANE
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Foundational & Exploratory

A Technical Guide to the Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a trifunctional phenolic compound utilized as a branching agent and crosslinker in the production of high-performance polymers such as polycarbonates and epoxy resins.[1] This guide details the primary synthesis mechanism, experimental protocols, and quantitative data derived from established methods.

Core Synthesis Mechanism: Acid-Catalyzed Condensation

The most prevalent method for synthesizing THPE is the acid-catalyzed condensation reaction of p-hydroxyacetophenone with an excess of phenol.[1][2][3][4] This reaction is analogous to the well-known synthesis of bisphenol A from phenol and acetone.[1][3] The mechanism proceeds via an electrophilic aromatic substitution pathway, wherein the acid catalyst activates the carbonyl group of p-hydroxyacetophenone, facilitating the sequential addition of two phenol molecules.

The key steps in the mechanism are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H⁺ from HCl or acetic acid) protonates the carbonyl oxygen of p-hydroxyacetophenone, increasing the electrophilicity of the carbonyl carbon.

  • First Electrophilic Aromatic Substitution: A molecule of phenol, acting as a nucleophile, attacks the activated carbonyl carbon. The para-position of the phenol is the primary site of attack due to the activating, ortho, para-directing nature of the hydroxyl group. A dehydration step follows to form a carbocation intermediate.

  • Second Electrophilic Aromatic Substitution: The carbocation intermediate then acts as an electrophile and is attacked by a second molecule of phenol.

  • Formation of the Final Product: A final dehydration step yields the this compound product.

An alternative, more economical synthetic route involves the reaction of phenol with 2,4-pentanedione in the presence of an acid catalyst like sulfuric acid and a mercaptan promoter.[3][5]

Visualizing the Synthesis Mechanism

The following diagram illustrates the proposed reaction pathway for the synthesis of THPE from p-hydroxyacetophenone and phenol.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_steps Reaction Steps cluster_product Product p_hydroxyacetophenone p-Hydroxyacetophenone step1 1. Protonation of Carbonyl Group p_hydroxyacetophenone->step1 phenol1 Phenol (2 eq.) step2 2. First Electrophilic Attack by Phenol phenol1->step2 1 eq. step4 4. Second Electrophilic Attack by Phenol phenol1->step4 1 eq. acid_catalyst Acid Catalyst (H+) acid_catalyst->step1 step1->step2 step3 3. Dehydration & Carbocation Formation step2->step3 step3->step4 step5 5. Final Dehydration step4->step5 thpe This compound (THPE) step5->thpe G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis start Charge Reactor with Phenol & Catalyst add_ketone Add p-Hydroxyacetophenone start->add_ketone react Heat and Stir (e.g., 60-75°C, 8-12h) add_ketone->react workup Cool, Add Solvent & Precipitate react->workup filter_crude Filter to Isolate Crude THPE workup->filter_crude recrystallize Recrystallize from Methanol/Water filter_crude->recrystallize decolorize Decolorize with Activated Carbon recrystallize->decolorize final_precip Final Precipitation with Reducing Agents decolorize->final_precip dry Vacuum Dry final_precip->dry final_product Pure THPE (>99.5%) dry->final_product

References

An In-depth Technical Guide to 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE): Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a triphenolic compound, is a versatile molecule with significant applications in both material science and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of THPE, with a particular focus on its antiestrogenic properties. Detailed experimental protocols for its synthesis and for the assessment of its biological activity are provided. Furthermore, this guide visualizes key experimental workflows and the signaling pathway associated with its mechanism of action as an estrogen receptor antagonist.

Chemical Structure and Identification

This compound is characterized by a central ethylidene core to which three hydroxyphenyl groups are attached. This trifunctional nature is key to its utility as a crosslinking agent and its biological activity.

Chemical Structure:

Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4,4',4''-(Ethane-1,1,1-triyl)triphenol
Synonyms THPE, 4,4′,4′′-Ethylidynetrisphenol
CAS Number 27955-94-8[1][2][3]
Molecular Formula C₂₀H₁₈O₃[2][3]
Molecular Weight 306.36 g/mol [1][2]
InChI Key BRPSWMCDEYMRPE-UHFFFAOYSA-N[2]
SMILES CC(c1ccc(O)cc1)(c1ccc(O)cc1)c1ccc(O)cc1[2]

Physicochemical Properties

The physical and chemical properties of THPE are critical for its handling, formulation, and application in various fields.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white crystalline powder[3]
Melting Point 246-248 °C[1][2]
Density 1.252 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in ethanol and acetone; limited solubility in water. 241 mg/100g in standard fat at 20 °C.[4]
Vapor Pressure 0 Pa at 25 °C[4]

Synthesis and Purification

THPE is typically synthesized via an acid-catalyzed condensation reaction. Several methods have been reported, with variations in catalysts and reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on the reaction of 4'-hydroxyacetophenone with phenol in the presence of an acid catalyst.

Materials:

  • 4'-Hydroxyacetophenone

  • Phenol

  • Zinc chloride (catalyst)

  • Concentrated hydrochloric acid (co-catalyst)

  • Dichloroethane (for washing)

  • Methanol (for purification)

  • Activated carbon (for decolorization)

  • Sodium borohydride (for purification)

  • Sodium sulfite (for purification)

  • Reaction vessel with stirring and temperature control

Procedure:

  • To a suitable reaction vessel, add 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.

  • Slowly add 6.5 moles of p-hydroxyacetophenone to the reaction mixture over a period of 40 minutes.

  • Warm the mixture to 60°C and maintain this temperature for 60 minutes with continuous stirring.

  • Add 100 mL of concentrated hydrochloric acid to the reaction mixture and continue stirring at 60°C for 8 hours.

  • After the reaction is complete, cool the mixture to 20°C.

  • Add dichloroethane to the mixture and stir thoroughly to wash the crude product.

  • Filter the solid product and dry it under vacuum at 55°C for 6 hours to obtain crude THPE.[5]

Experimental Protocol: Purification of this compound

Materials:

  • Crude THPE

  • Methanol

  • Water

  • Activated carbon

  • Sodium borohydride

  • Sodium sulfite

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve 1000 g of the crude THPE in 2000 mL of methanol by heating.

  • Cool the solution and then slowly add 1600 mL of water while stirring. A pale-yellow precipitate will form.

  • Stir the suspension at room temperature for 50 minutes.

  • Filter the solid and dry it.

  • Dissolve the dried solid in 1200 mL of methanol by heating.

  • Add activated carbon to the solution to decolorize it, then filter the hot solution.

  • Evaporate the methanol to obtain a solid.

  • Dissolve the obtained solid in 1000 mL of methanol.

  • Slowly add a mixed solution of 5 g of sodium borohydride and 35 g of sodium sulfite. A light-yellow powder will gradually precipitate.

  • Filter the purified product and dry it under vacuum at 25°C for 10 hours. The purity of the final product can be assessed by HPLC.[5]

Experimental Workflow: Synthesis and Purification of THPE

THPE_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start_synthesis Start reactants Mix Phenol and Zinc Chloride start_synthesis->reactants add_acetophenone Add p-hydroxyacetophenone reactants->add_acetophenone heat_60 Heat to 60°C (60 min) add_acetophenone->heat_60 add_hcl Add Conc. HCl (8 hours) heat_60->add_hcl cool_20 Cool to 20°C add_hcl->cool_20 wash Wash with Dichloroethane cool_20->wash filter_dry_crude Filter and Dry (Crude THPE) wash->filter_dry_crude start_purification Start with Crude THPE filter_dry_crude->start_purification Proceed to Purification dissolve_methanol Dissolve in Methanol (Heat) start_purification->dissolve_methanol precipitate_water Precipitate with Water dissolve_methanol->precipitate_water filter_dry_1 Filter and Dry precipitate_water->filter_dry_1 decolorize Dissolve in Methanol, add Activated Carbon, Filter filter_dry_1->decolorize evaporate Evaporate Methanol decolorize->evaporate precipitate_borohydride Dissolve in Methanol, add NaBH4/Na2SO3 evaporate->precipitate_borohydride filter_dry_final Filter and Dry (Pure THPE) precipitate_borohydride->filter_dry_final THPE_ER_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) ERa_inactive Inactive ERα Estradiol->ERa_inactive Binds to ERα THPE THPE THPE->ERa_inactive Competitively Binds to ERα ERa_active_E2 Active ERα-E2 Complex ERa_inactive->ERa_active_E2 Conformational Change ERa_blocked_THPE Inactive ERα-THPE Complex ERa_inactive->ERa_blocked_THPE Blocks Activation ERE Estrogen Response Element (ERE) on DNA ERa_active_E2->ERE Dimerizes and Binds to ERE ERa_blocked_THPE->ERE Prevents Binding to ERE Transcription_Activation Transcription Activation ERE->Transcription_Activation Recruits Coactivators Transcription_Repression Transcription Repression ERE->Transcription_Repression Recruits Corepressors Proliferation_Genes Cell Proliferation Genes (e.g., c-Myc, Cyclin D1) Transcription_Activation->Proliferation_Genes Upregulates Transcription_Repression->Proliferation_Genes Downregulates Uterotrophic_Assay_Workflow start Start acclimation Acclimatize Ovariectomized Mice (≥ 7 days) start->acclimation grouping Randomly Assign to Treatment Groups (n=6 per group) acclimation->grouping dosing Daily Dosing for 3 Days (Vehicle, E2, THPE, THPE+E2) grouping->dosing observation Daily Observation (Clinical Signs, Body Weight) dosing->observation necropsy Euthanize and Necropsy (24h after last dose) observation->necropsy weigh_uterus Dissect and Weigh Uterus necropsy->weigh_uterus analysis Statistical Analysis of Uterine Weights weigh_uterus->analysis end End analysis->end

References

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a key intermediate in the development of various polymers and a subject of interest in pharmaceutical research. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and purification methods, with a focus on providing actionable data for laboratory and developmental applications.

Introduction

This compound (THPE) is a triphenolic compound of significant interest due to its trifunctional nature, which allows for the creation of complex, cross-linked polymeric structures. It is primarily synthesized through the acid-catalyzed condensation of a phenol with a ketone. The two most prevalent methods involve the reaction of phenol with either 4-hydroxyacetophenone or 2,4-pentanedione. The choice of acidic catalyst and reaction conditions plays a crucial role in the yield and purity of the final product.

Synthetic Routes and Reaction Mechanisms

The synthesis of THPE is a classic example of an electrophilic aromatic substitution reaction. An acid catalyst is employed to protonate the carbonyl group of the ketone, rendering it more electrophilic and susceptible to attack by the electron-rich phenol ring.

Synthesis from Phenol and 4-Hydroxyacetophenone

This is a direct and widely reported method for synthesizing THPE. In this reaction, an excess of phenol is reacted with 4-hydroxyacetophenone in the presence of an acid catalyst. The generally accepted mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-hydroxyacetophenone, increasing the electrophilicity of the carbonyl carbon.

  • First Electrophilic Aromatic Substitution: A molecule of phenol, acting as a nucleophile, attacks the protonated carbonyl carbon. This is followed by dehydration to form a carbocation intermediate.

  • Second Electrophilic Aromatic Substitution: A second molecule of phenol attacks the carbocation, leading to the formation of a diaryl intermediate.

  • Formation of a Vinyl Intermediate and Subsequent Protonation: The diaryl intermediate undergoes dehydration to form a vinylidene intermediate. This is then protonated by the acid catalyst to form a new, more stable carbocation.

  • Third Electrophilic Aromatic Substitution: A third molecule of phenol attacks this carbocation, and after deprotonation, the final product, this compound, is formed.

The overall reaction is illustrated in the signaling pathway diagram below.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product p_hydroxyacetophenone 4-Hydroxyacetophenone protonated_ketone Protonated Ketone p_hydroxyacetophenone->protonated_ketone Protonation phenol Phenol acid Acid Catalyst (H+) carbocation1 Carbocation Intermediate 1 protonated_ketone->carbocation1 Attack by Phenol diaryl_intermediate Diaryl Intermediate carbocation1->diaryl_intermediate Attack by Phenol & Deprotonation vinyl_intermediate Vinyl Intermediate diaryl_intermediate->vinyl_intermediate Dehydration carbocation2 Carbocation Intermediate 2 vinyl_intermediate->carbocation2 Protonation thpe This compound carbocation2->thpe Attack by Phenol & Deprotonation

Caption: Reaction mechanism for the synthesis of THPE.

Synthesis from Phenol and 2,4-Pentanedione

An alternative and economically viable route involves the reaction of phenol with 2,4-pentanedione. This reaction also proceeds via an acid-catalyzed mechanism, often in the presence of a mercaptan co-catalyst which acts as a promoter.[1]

Experimental Protocols and Quantitative Data

Detailed experimental procedures and the resulting quantitative data are crucial for the successful synthesis and purification of THPE. The following tables summarize key data from various reported syntheses.

Synthesis of THPE from Phenol and 4-Hydroxyacetophenone
Catalyst SystemMolar Ratio (Phenol:Ketone)Temperature (°C)Reaction Time (h)Crude Yield (%)Crude Purity (%)Purified Yield (%)Purified Purity (%)Reference
Zinc Chloride / Hydrochloric Acid8.3:1609.6791.195.091.3 (of purified portion)99.5[2]
Acetic Acid5-10:165-7512>80 (conversion)-80-81.699.55-99.56[3]
Methanesulfonic Acid / 3-Mercaptopropionic Acid10-13:15520----[4]
Ion-Exchange Resin-7524-4642.6-48.8---[5]
Synthesis of THPE from Phenol and 2,4-Pentanedione
Catalyst SystemMolar Ratio (Phenol:Ketone)Temperature (°C)Reaction Time (h)Crude Yield (%)Purified Purity (%)Reference
Sulfuric Acid / Mercapto Sulfonic Acid>6:130-55-55.894.6[1]
Detailed Experimental Protocols

Protocol 1: Synthesis using Zinc Chloride and Hydrochloric Acid [2]

  • Reaction Setup: In a suitable reactor, add 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.

  • Addition of Reactant: Slowly add 6.5 moles of p-hydroxyacetophenone over a period of 40 minutes.

  • Reaction Conditions: Heat the mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add 100 mL of concentrated hydrochloric acid and continue stirring for 8 hours.

  • Work-up: Cool the reaction mixture to 20°C and add dichloroethane. Stir thoroughly and then filter the mixture.

  • Drying: Dry the filter cake under vacuum at 55°C for 6 hours to obtain the crude THPE product.

Protocol 2: Synthesis using Acetic Acid [3]

  • Reaction Setup: In a four-hole flask equipped with a reflux condenser, water trap, thermometer, and stirrer, add 8.5 moles of phenol, 1.1 moles of p-hydroxyacetophenone, and 2 g of acetic acid.

  • Reaction Conditions: Heat the mixture to 70 ± 2°C while stirring and introducing nitrogen. Remove the water that is formed during the reaction.

  • Monitoring: Monitor the reaction by sampling and analysis until the conversion of p-hydroxyacetophenone is greater than 80%.

  • Work-up: Add 600 g of xylene as a solvent, stir, and cool to room temperature.

  • Isolation: Collect the crude product by vacuum filtration.

Protocol 3: Purification of THPE [2]

  • Initial Recrystallization: Dissolve 1000 g of the crude product in 2000 mL of methanol by heating. Cool the solution and slowly add 1600 mL of water. Stir at room temperature for 50 minutes to precipitate a pale yellow product. Filter and dry the solid.

  • Decolorization: Dissolve the dried product in 1200 mL of methanol by heating. Add activated carbon to decolorize the solution, then filter and evaporate the solvent to obtain a solid.

  • Final Purification: Dissolve the obtained solid in 1000 mL of methanol. Slowly add a mixed solution of 5 g of sodium borohydride and 35 g of sodium sulfite. A light yellow powder will gradually precipitate.

  • Final Isolation and Drying: Filter the solid and dry it under vacuum at 25°C for 10 hours to obtain the purified product.

Experimental Workflow

The general workflow for the synthesis and purification of THPE is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification A Charge Reactor with Phenol and Catalyst B Add Ketone (4-Hydroxyacetophenone or 2,4-Pentanedione) A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Reaction Progress C->D E Cool Reaction Mixture D->E F Add Anti-solvent (e.g., Dichloroethane, Xylene) E->F G Filter to Isolate Crude Product F->G H Dry Crude Product G->H I Recrystallize from Methanol/Water H->I J Decolorize with Activated Carbon I->J K Precipitate with Sodium Borohydride/Sulfite Solution J->K L Filter and Dry Purified Product K->L

Caption: General experimental workflow for THPE synthesis.

Conclusion

The acid-catalyzed synthesis of this compound is a well-established process with multiple effective routes. The choice of reactants and catalyst system allows for flexibility in process design, balancing factors such as cost, yield, and purity. The detailed protocols and comparative data presented in this guide are intended to provide researchers and professionals in drug development with a solid foundation for the laboratory-scale synthesis and purification of this versatile compound. Careful control of reaction parameters and a thorough purification process are key to obtaining high-purity THPE suitable for demanding applications.

References

The Trifunctional Nature of 1,1,1-Tris(4-hydroxyphenyl)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a trifunctional phenolic compound, serves as a critical building block and cornerstone in the development of advanced materials.[1][2] Its unique molecular architecture, characterized by three reactive hydroxyl (-OH) groups attached to phenyl rings, enables its use as a versatile crosslinking and branching agent.[1][2] This guide delves into the core chemical properties, synthesis, and the trifunctional reactivity of THPE, highlighting its significance in polymer science and beyond.

Core Chemical and Physical Properties

The distinct properties of THPE are central to its application in high-performance materials. A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValue
IUPAC Name 4,4',4''-(Ethane-1,1,1-triyl)triphenol
Synonyms THPE, 4,4',4''-Ethylidynetrisphenol
CAS Number 27955-94-8
EC Number 405-800-7
Molecular Formula C₂₀H₁₈O₃[3]
Molecular Weight 306.36 g/mol [3]
Appearance White to almost white crystalline powder
Melting Point 246–248 °C[3][4]
Boiling Point (Predicted) 531.8 ± 45.0 °C[3]
Density (Predicted) ~1.252 ± 0.06 g/cm³[3]
pKa (Predicted) 10.02 ± 0.10[3]
Water Solubility 25.1 mg/L at 20°C[3]
Purity (Typical) ≥98% to 99.5%[5]

Synthesis of this compound

The production of THPE primarily relies on the acid-catalyzed condensation of a phenol with a suitable ketone or diketone.[2] The most common methods involve the reaction of phenol with either 4-hydroxyacetophenone or 2,4-pentanedione.[2][6][7]

Synthesis_Workflow *Ketone can be 4-hydroxyacetophenone or 2,4-pentanedione. cluster_reactants Reaction Mixture Reactants Reactants (Phenol + Ketone*) Reaction Condensation Reaction Reactants->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄, HCl) AcidCatalyst->Reaction Promoter Promoter / Co-catalyst (e.g., Mercapto Compound) Promoter->Reaction Crude Crude THPE Product Reaction->Crude Yields Purification Purification (Filtration, Recrystallization) Crude->Purification Final High-Purity THPE Purification->Final Yields

Caption: General workflow for the acid-catalyzed synthesis of THPE.

Experimental Protocols

Method 1: Synthesis from Phenol and 4-Hydroxyacetophenone

This route is analogous to the synthesis of bisphenol A.[2][6]

  • Reactants and Catalyst:

    • Phenol (54.0 mol)

    • p-Hydroxyacetophenone (6.5 mol)

    • Zinc chloride (100 g) - Catalyst

    • Concentrated hydrochloric acid (100 mL) - Catalyst[4][8]

  • Procedure:

    • Charge a reactor with phenol and zinc chloride, and stir until evenly mixed.[8]

    • Slowly add p-hydroxyacetophenone over a period of 40 minutes.[4][8]

    • Warm the mixture to 60°C and maintain this temperature for 60 minutes.[4][8]

    • Add concentrated hydrochloric acid and continue the reaction with stirring for 8 hours.[4][8]

    • After the reaction is complete, lower the temperature to 20°C.[4][8]

    • Add dichloroethane and stir thoroughly, followed by filtration.[4][8]

    • Dry the resulting filter cake under vacuum at 55°C for 6 hours to obtain crude THPE.[4][8]

  • Purification:

    • Dissolve the crude product (e.g., 1000 g) in methanol (2000 mL) by heating.[8]

    • Cool the solution and slowly add water (1600 mL).[8]

    • Stir at room temperature for 50 minutes to precipitate a pale yellow product.[8]

    • Filter and dry the purified product.[8] A reported yield for this method is 91.1% with a purity of 95.0% for the crude product.[4][8]

Method 2: Synthesis from Phenol and 2,4-Pentanedione

This method is considered economically advantageous due to the lower cost of 2,4-pentanedione compared to 4-hydroxyacetophenone.[2][7]

  • Reactants and Catalysts:

    • Phenol

    • 2,4-Pentanedione

    • Sulfuric acid - Catalyst[2][7]

    • Mercapto sulfonic acid (e.g., 3-mercaptopropanesulfonic acid) - Promoter[2][7]

  • Procedure:

    • Contact a mixture of phenol and 2,4-pentanedione at a temperature range of 30-55°C (preferably 40-50°C).[7]

    • The molar ratio of phenol to 2,4-pentanedione should be at least 6:1.[7]

    • The reaction is conducted in the presence of at least 0.8% by weight (based on phenol) of a mercapto sulfonic acid promoter and sulfuric acid.[7]

    • The ratio of equivalents of sulfuric acid to the mercapto sulfonic acid should be at least 7.5:1.[7]

    • The reaction time can vary from 10 to 50 hours.[6] This method has been shown to produce high yields of THPE in relatively short times.[2][7]

Trifunctional Reactivity and Core Applications

The cornerstone of THPE's utility is its trifunctional nature; the three phenolic hydroxyl groups are the sites of its chemical reactivity.[1][2] This structure allows THPE to act as a branching agent, chain extender, or crosslinker in polymer synthesis.[5][9]

1. Polymer Branching and Crosslinking: THPE is primarily used as a branching or cross-linking agent in the production of high-performance polymers such as polycarbonates, epoxy resins, and polyesters.[1][5][9]

  • Polycarbonates: When incorporated into polycarbonate synthesis with dihydroxy compounds like bisphenol A, THPE creates branched structures.[4][6] This branching enhances the polymer's mechanical strength, thermal stability, melt strength, and overall processability.[1][6]

  • Epoxy Resins: In epoxy formulations, THPE acts as a trifunctional curing agent. It significantly increases the crosslinking density of the cured network, leading to materials with superior thermal resistance, higher glass transition temperatures (Tg), improved adhesion, and enhanced chemical resistance.[2] These properties are crucial for applications in structural adhesives, aerospace composites, and electronic encapsulants.[2]

Polymer_Crosslinking cluster_result Resulting Material THPE THPE Monomer (Trifunctional Core) PolymerChain1 Linear Polymer Chain A THPE->PolymerChain1 Links PolymerChain2 Linear Polymer Chain B THPE->PolymerChain2 Links PolymerChain3 Linear Polymer Chain C THPE->PolymerChain3 Links Network Cross-linked Polymer Network (Enhanced Properties) PolymerChain1->Network PolymerChain2->Network PolymerChain3->Network Prop1 • Higher Thermal Stability Prop2 • Increased Mechanical Strength Prop3 • Improved Chemical Resistance

Caption: Role of THPE as a trifunctional crosslinking agent in polymers.

2. Hyperbranched Polymers: The trifunctional structure of THPE is ideal for the controlled synthesis of hyperbranched polymers, such as hyperbranched polycarbonates (HBPCs). These materials exhibit unique properties like low viscosity and high solubility compared to their linear counterparts.[9]

3. Other Applications: Beyond large-scale polymer production, THPE serves as a versatile intermediate in the synthesis of:

  • Adhesives and Coatings: Its ability to form dense cross-linked networks provides durability and resistance to environmental factors, making it valuable in high-strength adhesives and protective coatings.[9]

  • Antioxidants: The phenolic structure allows it to be used as an intermediate for preparing antioxidants, which act as stabilizers in various formulations.[1]

  • Dyes and Pigments: It is a useful intermediate for the synthesis of various dyes and pigments.[1]

  • Electronic Chemicals: THPE is used in specialty photoresists, novolac resins, and encapsulation materials for printed circuit boards (PCBs) and semiconductor packaging.[2]

Spectroscopic and Biological Profile

Spectroscopic Characterization: The structure of THPE is confirmed using standard analytical techniques. Spectroscopic data, including ¹H NMR and IR spectra, are available in public databases and are essential for quality control and research purposes.[10][11]

Biological and Environmental Considerations: Recent research has identified THPE as a potent antiestrogenic compound.[2] In vivo studies have shown it can act as an estrogen receptor antagonist.[2] From a safety perspective, it is classified as toxic to aquatic life with long-lasting effects (H411).[12][11] Standard industrial hygiene practices should be followed when handling, including avoiding dust formation and using appropriate personal protective equipment.[5]

Conclusion

The trifunctional nature of this compound, conferred by its three symmetrically positioned hydroxyl groups, makes it an exceptionally valuable molecule in materials science. Its primary role as a crosslinking and branching agent allows for the significant enhancement of polymer properties, leading to high-performance materials suitable for demanding applications in the electronics, aerospace, and automotive industries. The well-established synthesis routes and its versatility as a chemical intermediate ensure that THPE will continue to be a key component in the innovation of advanced polymers and specialty chemicals.

References

Thermal Degradation Profile of THPE-Based Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-hydroxyphenyl)ethane (THPE) and its derivatives are increasingly utilized as monomers and crosslinking agents in the synthesis of high-performance polymers such as epoxy resins, polycarbonates, and benzoxazines. The trifunctional nature of THPE allows for the creation of highly crosslinked polymer networks, which significantly enhances thermal stability, mechanical strength, and chemical resistance.[1] This technical guide provides an in-depth analysis of the thermal degradation profile of THPE-based polymers, summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways to support research and development in fields requiring robust, thermally stable materials.

Data Presentation: Thermal Properties of THPE-Based and Analogous Polymers

The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing critical data points such as the onset temperature of decomposition (Tonset or Td5%), the temperature of maximum decomposition rate (Tmax), and the percentage of material remaining at high temperatures (char yield). DSC is used to determine thermal transitions like the glass transition temperature (Tg), which indicates the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often associated with a more rigid and thermally stable network.

The following tables summarize key thermal properties of various thermosetting polymers, including those explicitly based on THPE and analogous systems based on other multifunctional phenols, to provide a comparative overview.

Table 1: Thermogravimetric Analysis (TGA) Data for Various Thermoset Polymers

Polymer SystemCuring Agent/ConditionsTd5% (°C)Tmax (°C)Char Yield at 800°C (%) (N2 atm)Reference
THPE-based Epoxy Resin-~390--[2]
Bisphenol A Epoxy Resin (Neat)-377--[2]
Epoxy/Phthalonitrile Blend (E51/DDS/BAPH)DDS--59.6[3]
Neat Epoxy (E51/DDS)DDS--16[3]
Benzoxazine (Bisphenol-A based)Thermally Cured310-337--[4]
Norbornene-functionalized BenzoxazineThermally Cured406->55[5]
Phosphorus-containing Epoxy (TEEP+DDM)DDM--16.33[6]
Bisphenol A Polycarbonate (Commercial)---~25[7]

Table 2: Differential Scanning Calorimetry (DSC) Data for Various Thermoset Polymers

Polymer SystemCuring Agent/ConditionsGlass Transition Temperature (Tg) (°C)Curing Peak Temperature (Tp) (°C)Reference
THPE-based Epoxy Resin----
Spirobiindane-based PolybenzoxazineThermally Cured217228-292[8]
Bisphenol-A-based PolybenzoxazineThermally Cured149163-304[8]
Epoxy/Phthalonitrile Blend (E51/DDS/BAPH)DDS195227[3]
Neat Epoxy (E51/DDS)DDS181-[3]
Norbornene-functionalized BenzoxazineThermally Cured>250-[5]
Polycarbonate (Bisphenol A)-~150-[9]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate assessment and comparison of polymer thermal properties. Below are typical protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a cured polymer sample.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q50, Shimadzu DTG-60).

Procedure:

  • Sample Preparation: A small sample of the cured polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The instrument is purged with an inert gas (typically nitrogen at a flow rate of 50-100 mL/min) to prevent oxidative degradation.[4][10]

  • Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[9][10]

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The first derivative of the mass loss curve (DTG) is often plotted to identify the temperature of the maximum rate of decomposition (Tmax).

  • Analysis: Key parameters are determined from the TGA curve:

    • Td5%: The temperature at which 5% weight loss occurs, often considered the onset of significant degradation.

    • Tmax: The temperature at the peak of the DTG curve, indicating the point of fastest decomposition.

    • Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 800°C).[3]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a polymer, such as the glass transition temperature (Tg) and curing exotherms.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q2000).

Procedure:

  • Sample Preparation: A small sample of the uncured or cured polymer (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan.[8][11]

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program (for Tg of cured samples):

    • The sample is heated from ambient temperature to a temperature above its expected Tg (e.g., 250°C) at a controlled rate (e.g., 10°C/min or 20°C/min) to erase any prior thermal history.[9]

    • The sample is then cooled rapidly (quenched).

    • A second heating scan is performed at the same rate, and the Tg is determined from the inflection point in the heat flow curve of this second scan.

  • Thermal Program (for curing profile of uncured samples):

    • The sample is heated from a low temperature (e.g., 25°C) to a high temperature (e.g., 350°C) at a constant rate (e.g., 10°C/min).[8]

    • The heat flow is recorded, and the exothermic peak corresponding to the curing reaction is analyzed to determine the onset temperature, peak temperature (Tp), and the total heat of curing (ΔH).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a polymer.

Apparatus: A pyrolyzer (e.g., Frontier Lab Multi-Shot Pyrolyzer) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: A very small amount of the polymer sample (typically 50-200 µg) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample cup is rapidly heated to a high temperature (e.g., 600°C) in an inert atmosphere (helium) within the pyrolyzer. This causes the polymer to thermally fragment into smaller, volatile molecules.

  • GC Separation: The resulting pyrolysis products (pyrolyzates) are swept into the GC column. The GC separates the mixture of compounds based on their boiling points and interactions with the column's stationary phase.

  • MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum for each compound serves as a "molecular fingerprint."

  • Data Analysis: The mass spectra of the pyrolyzates are compared against a spectral library (e.g., NIST) to identify the individual compounds. This information is used to deduce the original polymer structure and its degradation pathways.[12]

Visualizations: Workflows and Degradation Pathways

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the key experimental techniques and a proposed degradation pathway.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis p1 Weigh 5-10 mg of cured polymer p2 Place in TGA pan p1->p2 a1 Purge with N2 (50 mL/min) p2->a1 a2 Heat from 30°C to 800°C at 10°C/min a1->a2 a3 Record mass vs. temperature a2->a3 d1 Plot TGA and DTG curves a3->d1 d2 Determine Td5%, Tmax, and Char Yield d1->d2

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis p1 Weigh 2-10 mg of polymer p2 Seal in Al pan p1->p2 a1 Purge with N2 (50 mL/min) p2->a1 a2 Heat-Cool-Heat Cycle (for Tg) a1->a2 a3 Single Heat Scan (for Curing) a1->a3 d1 Determine Tg from 2nd heat scan a2->d1 d2 Determine Tp and ΔH from curing exotherm a3->d2

Caption: Workflow for Differential Scanning Calorimetry (DSC).

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS System cluster_data Data Analysis p1 Place ~100 µg of polymer in cup a1 Pyrolyzer (e.g., 600°C, He atm) p1->a1 a2 Gas Chromatograph (Separation of Products) a1->a2 a3 Mass Spectrometer (Detection & Identification) a2->a3 d1 Identify Pyrolyzates using MS Library Search a3->d1 d2 Deduce Degradation Mechanism d1->d2

Caption: Workflow for Py-GC-MS Analysis.

Proposed Thermal Degradation Pathway for a THPE-based Epoxy Resin

The thermal degradation of epoxy resins, particularly those based on multifunctional phenols like THPE, is a complex process involving multiple reaction pathways. The high crosslink density imparted by the THPE core contributes to a high char yield. The degradation is believed to initiate at the weaker bonds within the polymer network. Based on studies of similar epoxy and phenolic systems, a plausible degradation pathway involves the scission of ether linkages and decomposition of the crosslinked structure.

Degradation_Pathway Polymer THPE-Epoxy Crosslinked Network Initial_Scission Initial Bond Scission (e.g., C-O ether bonds) Polymer->Initial_Scission High Temperature Radical_Formation Formation of Phenolic and Alkyl Radicals Initial_Scission->Radical_Formation Chain_Scission Further Chain Scission & Fragmentation Radical_Formation->Chain_Scission Crosslinking Rearrangement & Further Crosslinking Radical_Formation->Crosslinking Volatiles Volatile Products (Phenol, Cresols, H₂O, CO, CO₂) Chain_Scission->Volatiles Char Stable Carbonaceous Char (High Yield) Crosslinking->Char

Caption: Proposed Thermal Degradation Pathway for THPE-Epoxy.

Conclusion

Polymers based on Tris(4-hydroxyphenyl)ethane (THPE) exhibit superior thermal stability, characterized by high decomposition temperatures and significant char formation, which can be attributed to their highly crosslinked aromatic structures. This guide provides a foundational understanding of their thermal degradation profiles by summarizing key quantitative data from TGA and DSC, outlining standardized experimental protocols for their characterization, and visualizing the analytical workflows and potential degradation mechanisms. For researchers and developers, this information is critical for designing and qualifying materials for high-temperature applications where performance and reliability are paramount. Further research focusing on the detailed analysis of pyrolysis products for a wider range of THPE-based polymers will continue to refine our understanding of their degradation pathways and inform the development of next-generation high-performance materials.

References

Solubility Profile of 1,1,1-Tris(4-hydroxyphenyl)ethane in Common Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a triphenolic compound of significant interest in polymer chemistry and materials science. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions consistently indicate that THPE, a polar molecule, is soluble in polar organic solvents. It is reported to be readily soluble in ethanol, acetone, and dimethylformamide.[1] Conversely, its solubility in water is limited.[1]

The purification processes for THPE frequently involve dissolution in methanol followed by precipitation with water, which strongly suggests good solubility in methanol and poor solubility in aqueous solutions.

The limited available quantitative data is summarized in the table below. Researchers are advised to experimentally determine solubility in specific solvents of interest for their applications.

SolventTemperature (°C)Solubility
Water2025.1 mg/L[2]
Water257.795 mg/L (estimated)[3]
Standard Fat20241 mg/100g[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on the widely used isothermal equilibrium method.[4] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Constant temperature water bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature bath or shaker. Agitate the mixtures for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and the agitation method and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4][5]

  • Sample Withdrawal and Filtration: After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the bath temperature) pipette. Immediately filter the solution using a syringe filter to remove any undissolved microcrystals. This step is critical to prevent precipitation of the solute during sampling.

  • Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Use these standards to generate a calibration curve to accurately determine the concentration of the experimental samples.

  • Calculation of Solubility: From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh excess THPE mix Combine THPE and solvent in vials prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature mix->equilibrate Supersaturated Mixture settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant settle->sample Saturated Solution filter Filter the solution sample->filter dilute Dilute the filtrate filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate

Figure 1. Experimental workflow for solubility determination.

References

Molecular weight and formula of THPE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) for Researchers and Drug Development Professionals

Introduction

This compound, commonly referred to as THPE, is a trifunctional phenolic compound with significant applications in polymer chemistry and emerging interest in the fields of materials science and drug development. Its unique molecular architecture, featuring three hydroxyphenyl groups attached to a central ethane core, provides a rigid structure with multiple reactive sites. This guide offers a comprehensive overview of THPE, including its chemical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

It is important to note that the acronym THPE is also used for Tetrahydroxypropyl Ethylenediamine, a compound primarily used in the cosmetics industry. This document focuses exclusively on this compound.

Molecular and Physicochemical Properties

The fundamental properties of THPE are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValueReference
Molecular Formula C₂₀H₁₈O₃[1][2][3]
Molecular Weight 306.36 g/mol [1][2][3][4]
CAS Number 27955-94-8[1][3][4]
Appearance White to off-white crystalline powder
Melting Point 246-248 °C[4]
Boiling Point ~531.8 °C (predicted)
Density ~1.252 g/cm³
Topological Polar Surface Area (TPSA) 60.69 Ų[3]
logP 4.1577[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 3[3]

Synthesis of THPE: Experimental Protocols

Several methods for the synthesis of THPE have been reported, primarily involving acid-catalyzed condensation reactions. Below are detailed protocols for two common synthetic routes.

Protocol 1: Synthesis from p-Hydroxyacetophenone and Phenol

This method involves the reaction of p-hydroxyacetophenone with an excess of phenol in the presence of an acid catalyst.

Materials:

  • p-Hydroxyacetophenone

  • Phenol

  • Zinc Chloride (catalyst)

  • Concentrated Hydrochloric Acid

  • Dichloroethane (solvent for workup)

  • Methanol (for purification)

  • Water (for purification)

Procedure:

  • Charge a reaction vessel with 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.[5]

  • Slowly add 6.5 moles of p-hydroxyacetophenone to the mixture over a period of 40 minutes.

  • Warm the reaction mixture to 60°C and maintain this temperature for 60 minutes.[5]

  • Add 100 mL of concentrated hydrochloric acid and continue stirring the reaction for 8 hours.[5]

  • After the reaction is complete, cool the mixture to 20°C.

  • Add dichloroethane and stir thoroughly to precipitate the crude product.[5]

  • Filter the mixture and dry the collected solid under vacuum at 55°C for 6 hours to yield crude THPE.[5]

Purification:

  • Dissolve 1000 g of the crude product in 2000 mL of methanol by heating.[5]

  • Once dissolved, cool the solution and slowly add 1600 mL of water while stirring.

  • Continue stirring at room temperature for 50 minutes to allow for the precipitation of a light yellow product.[5]

  • Filter the purified product and dry to obtain high-purity THPE.[5]

Protocol 2: Synthesis from 2,4-Pentanedione and Phenol

This alternative route utilizes 2,4-pentanedione (acetylacetone) and phenol, which can be more economically advantageous.

Materials:

  • Phenol

  • 2,4-Pentanedione

  • Sulfuric Acid (catalyst)

  • 3-Mercaptopropanesulfonic Acid (promoter)

  • Methylene Chloride (solvent for workup)

  • Methanol-water solution

Procedure:

  • Prepare a mixture of phenol and 2,4-pentanedione with a molar ratio of at least 6:1.[6]

  • The reaction is conducted in the presence of at least 0.8% by weight (based on phenol) of 3-mercaptopropanesulfonic acid as a promoter and sulfuric acid.[6] The ratio of equivalents of sulfuric acid to the mercapto sulfonic acid should be at least 7.5:1.[6]

  • Maintain the reaction temperature in the range of 30-55°C.[6]

  • Upon completion, slowly add methylene chloride at 50°C and then dilute further with additional methylene chloride.[6]

  • Stir the mixture for 2 hours at room temperature, then filter.

  • Wash the filtration residue with methylene chloride, water, and a 40:60 (by volume) methanol-water solution saturated with THPE.[6]

  • Dry the purified product under vacuum at 60°C to a constant weight.[6]

Applications in Research and Drug Development

THPE's trifunctional nature makes it a versatile building block in polymer chemistry, where it is used as a cross-linking or branching agent to enhance the thermal stability and mechanical strength of polymers like polycarbonates and epoxy resins.[7] These high-performance materials have applications in various industries, including aerospace and electronics.[8]

For drug development professionals, THPE presents interest due to its biological activities and potential as a scaffold for new therapeutic agents.

Biological Activity and Signaling

Recent research has identified this compound as a potent antiestrogenic compound.[9] It functions as an estrogen receptor antagonist.[9] In vivo studies have demonstrated that THPE can impede uterine development in mouse models and lead to the downregulation of estrogen-responsive genes.[9] This antagonistic activity on the estrogen receptor signaling pathway makes THPE a valuable tool for investigating endocrine disruption and a potential starting point for the development of drugs targeting estrogen-related pathways.[9] The antioxidant properties of THPE are also being investigated for potential therapeutic applications, as its phenolic structure suggests significant free radical scavenging activity.

Logical Workflow for THPE Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of THPE to its potential applications in research.

THPE_Workflow cluster_synthesis Synthesis of THPE cluster_application Applications cluster_drug_dev Drug Development Focus Reactants Reactants (p-Hydroxyacetophenone + Phenol OR 2,4-Pentanedione + Phenol) Catalysis Acid Catalysis (e.g., ZnCl2/HCl or H2SO4) Reactants->Catalysis Reaction Condensation Reaction Catalysis->Reaction Crude_THPE Crude THPE Reaction->Crude_THPE Purification Purification (Recrystallization) Crude_THPE->Purification Pure_THPE High-Purity THPE Purification->Pure_THPE Polymer_Chem Polymer Chemistry (Cross-linking/Branching Agent) Pure_THPE->Polymer_Chem Drug_Dev Drug Development Research Pure_THPE->Drug_Dev Bio_Activity Biological Activity Screening Drug_Dev->Bio_Activity ER_Antagonist Estrogen Receptor Antagonist Bio_Activity->ER_Antagonist Antioxidant Antioxidant Properties Bio_Activity->Antioxidant Lead_Opt Lead Optimization ER_Antagonist->Lead_Opt

Caption: A logical workflow diagram illustrating the synthesis of THPE and its subsequent applications in polymer chemistry and drug development research.

Conclusion

This compound is a compound with established utility in materials science and significant potential for researchers in drug discovery and development. Its well-defined synthesis and interesting biological profile as an estrogen receptor antagonist provide a solid foundation for further investigation into its therapeutic applications. This guide provides the core technical information necessary for scientists to begin exploring the possibilities of THPE in their research endeavors.

References

Methodological & Application

Application Notes and Protocols: Tris(hydroxyphenyl)ethane (THPE) as a High-Performance Crosslinking Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) as a trifunctional crosslinking agent for epoxy resins. The inclusion of THPE in epoxy formulations leads to polymers with enhanced thermal stability, superior mechanical properties, and improved chemical resistance, making them suitable for demanding applications in aerospace, electronics, and advanced composites.

Introduction

Epoxy resins are a versatile class of thermosetting polymers known for their excellent adhesion, mechanical strength, and chemical resistance. The properties of the final cured epoxy are largely determined by the chemical structure of the epoxy resin and the type of curing agent used. THPE, a trifunctional phenolic compound, acts as an effective crosslinking agent, creating a dense three-dimensional network structure. This high crosslink density is responsible for the significant improvements observed in the thermal and mechanical properties of the resulting thermoset.

Key Advantages of THPE as a Crosslinking Agent

The trifunctionality of THPE offers distinct advantages over traditional difunctional curing agents:

  • Increased Crosslink Density: The three reactive hydroxyl groups on the THPE molecule lead to a more tightly crosslinked polymer network.

  • Enhanced Thermal Stability: The highly crosslinked structure restricts polymer chain mobility, resulting in a higher glass transition temperature (Tg) and improved thermal stability.

  • Superior Mechanical Strength: The rigid aromatic core and high crosslink density contribute to increased tensile strength, modulus, and hardness of the cured epoxy.

  • Improved Chemical Resistance: The dense network structure provides a better barrier against the ingress of solvents and other chemicals.

Quantitative Data Summary

The following tables summarize the typical mechanical and thermal properties of epoxy resins cured with THPE compared to other common curing agents. Note: Specific values can vary depending on the epoxy resin, curing conditions, and formulation.

Table 1: Comparison of Mechanical Properties of Cured Epoxy Resins

PropertyTHPE-Cured EpoxyNovolac-Cured EpoxyAmine-Cured EpoxyTest Method
Tensile Strength (MPa)80 - 11070 - 10060 - 90ASTM D638
Tensile Modulus (GPa)3.0 - 4.52.8 - 4.02.5 - 3.5ASTM D638
Flexural Strength (MPa)130 - 180120 - 160100 - 140ASTM D790
Flexural Modulus (GPa)3.5 - 5.03.0 - 4.52.8 - 4.0ASTM D790
Hardness (Shore D)85 - 9580 - 9080 - 90ASTM D2240

Table 2: Comparison of Thermal Properties of Cured Epoxy Resins

PropertyTHPE-Cured EpoxyNovolac-Cured EpoxyAmine-Cured EpoxyTest Method
Glass Transition Temp. (Tg) (°C)180 - 220160 - 200120 - 180DSC (ASTM E1356)
Heat Deflection Temp. (HDT) (°C)170 - 210150 - 190110 - 170ASTM D648
Coefficient of Thermal Expansion (CTE) (ppm/°C)40 - 5545 - 6050 - 70TMA (ASTM E831)

Experimental Protocols

The following are detailed protocols for the preparation, curing, and characterization of THPE-cured epoxy resins.

Protocol 1: Preparation and Curing of THPE-Epoxy Resin Formulation

1. Materials:

  • Bisphenol A based epoxy resin (e.g., D.E.R. 331 or equivalent)
  • This compound (THPE)
  • Accelerator (e.g., 2-Ethyl-4-methylimidazole)
  • Solvent (if required for viscosity reduction, e.g., acetone)

2. Equipment:

  • High-precision analytical balance
  • Mechanical stirrer with heating mantle
  • Vacuum oven
  • Molds for sample casting

3. Procedure:

  • Stoichiometric Calculation: Calculate the required amounts of epoxy resin and THPE based on their epoxy equivalent weight (EEW) and hydroxyl equivalent weight (HEW), respectively. A common stoichiometric ratio is 1:1 of epoxy groups to hydroxyl groups.
  • Mixing: a. Preheat the epoxy resin to 60-80 °C to reduce its viscosity. b. Slowly add the powdered THPE to the epoxy resin while stirring continuously until a homogenous mixture is obtained. c. Add the accelerator (typically 0.1-1.0% of the total resin weight) to the mixture and stir for another 5-10 minutes.
  • Degassing: Place the mixture in a vacuum oven at 60-80 °C for 15-30 minutes to remove any entrapped air bubbles.
  • Casting: Pour the degassed mixture into preheated molds.
  • Curing: Transfer the molds to an oven and follow a staged curing schedule. A typical cure cycle is:
  • 120 °C for 2 hours
  • 150 °C for 2 hours
  • 180 °C for 4 hours (post-cure)
  • Cooling: Allow the cured samples to cool down slowly to room temperature inside the oven to minimize thermal stresses.

Protocol 2: Characterization of Cured THPE-Epoxy Resin

1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination:

  • Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy resin.
  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.
  • Procedure: a. Place the sample in an aluminum DSC pan and seal it. b. Heat the sample from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. c. Cool the sample back to room temperature. d. Perform a second heating scan under the same conditions. e. Determine the Tg from the midpoint of the inflection in the heat flow curve of the second heating scan.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy for Cure Monitoring:

  • Sample Preparation: Prepare a thin film of the uncured epoxy-THPE mixture between two potassium bromide (KBr) plates.
  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
  • Procedure: a. Place the KBr plates with the sample in a heated transmission cell. b. Acquire FT-IR spectra at regular intervals as the sample is cured according to the desired temperature profile. c. Monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of the hydroxyl group peak (broad peak around 3400 cm⁻¹) to follow the curing reaction kinetics.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the crosslinking reaction between a diepoxide molecule and THPE.

G cluster_reactants Reactants cluster_product Product Epoxy Diepoxide (e.g., DGEBA) Network Crosslinked Epoxy Network Epoxy->Network Curing (Heat + Accelerator) THPE THPE (Tris(hydroxyphenyl)ethane) THPE->Network

Caption: Curing reaction of a diepoxide with THPE.

Experimental Workflow

This diagram outlines the key steps in the preparation and characterization of THPE-cured epoxy resins.

G Start Start: Material Preparation Mixing 1. Stoichiometric Mixing (Epoxy + THPE + Accelerator) Start->Mixing Degassing 2. Vacuum Degassing Mixing->Degassing Casting 3. Mold Casting Degassing->Casting Curing 4. Staged Curing (e.g., 120-180°C) Casting->Curing Characterization 5. Material Characterization Curing->Characterization DSC DSC (Tg) Characterization->DSC FTIR FT-IR (Cure Monitoring) Characterization->FTIR Mechanical Mechanical Testing Characterization->Mechanical

Caption: Workflow for THPE-epoxy resin preparation.

Application of THPE in High-Performance Polycarbonates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as a branching agent in polycarbonate (PC) synthesis is a critical strategy for developing high-performance engineering thermoplastics. Standard linear polycarbonates, while robust, exhibit limitations in melt strength, making them less suitable for processing techniques such as blow molding and extrusion where parison stability is paramount. The introduction of THPE creates a branched polymer architecture, which significantly enhances the melt viscosity and shear-thinning behavior of the polycarbonate. This application note provides detailed protocols for the synthesis of THPE-branched polycarbonates via melt transesterification, summarizes key performance data, and presents visual workflows for experimental procedures.

Key Performance Enhancements with THPE Incorporation

The trifunctional nature of THPE allows for the formation of a cross-linked or branched polymer network, leading to notable improvements in the rheological and mechanical properties of the resulting polycarbonate. The concentration of THPE is a critical parameter, typically ranging from 0.1 to 2.0 mol%, with an optimal concentration often cited around 3 mol% for achieving a desirable balance of properties without inducing gelation.[1]

Data Summary: Linear vs. THPE-Branched Polycarbonate

The following tables summarize the impact of THPE on the key properties of polycarbonate. While specific data points at discrete THPE concentrations are not always available in the literature, the tables present a combination of reported values and expected trends based on established research.

PropertyLinear Polycarbonate (0 mol% THPE)THPE-Branched Polycarbonate (0.5 - 2.0 mol% THPE)Reference(s)
Melt Flow Index (MFI) High (e.g., 5 - 30 g/10 min)Low (Decreases with increasing THPE concentration)[2][3]
Melt Viscosity LowHigh (Increases with increasing THPE concentration)[4]
Shear Thinning Behavior Less pronouncedMore pronounced[4]

Table 1: Rheological Properties of Linear vs. THPE-Branched Polycarbonate. The introduction of THPE significantly alters the melt characteristics of polycarbonate, making it more suitable for processing methods requiring high melt strength.

PropertyLinear Polycarbonate (Typical Values)THPE-Branched Polycarbonate (Expected Trends)Reference(s)
Tensile Strength (MPa) 55 - 75Generally maintained or slightly decreased[3][5]
Tensile Modulus (GPa) 2.0 - 2.4Generally maintained[6]
Notched Izod Impact (J/m) 600 - 900Can be improved with optimized branching[7][8][9][10]
Glass Transition Temp (°C) ~147May slightly decrease with branching[1][11][12]

Table 2: Mechanical and Thermal Properties of Linear vs. THPE-Branched Polycarbonate. The mechanical toughness of polycarbonate is largely retained or even enhanced with the controlled incorporation of THPE.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of THPE-branched polycarbonates.

Synthesis of THPE-Branched Polycarbonate via Melt Transesterification

This protocol describes a two-stage melt polymerization process, which is a common industrial method for polycarbonate synthesis.

Materials:

  • Bisphenol A (BPA)

  • Diphenyl Carbonate (DPC)

  • This compound (THPE)

  • Catalyst (e.g., tetramethylammonium hydroxide (TMAH) and sodium hydroxide (NaOH))

  • Nitrogen gas (high purity)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle and temperature controller.

  • Vacuum pump.

  • Condenser and collection flask.

Procedure:

  • Monomer and Branching Agent Preparation:

    • Dry Bisphenol A and THPE in a vacuum oven at 100-120°C for at least 4 hours to remove any moisture.

    • Calculate the required molar ratios of BPA, DPC, and THPE. A typical starting point is a DPC/BPA molar ratio of 1.02-1.08 and a THPE concentration of 0.5 to 2.0 mol% with respect to BPA.

  • Oligomerization Stage:

    • Charge the reactor with the pre-weighed amounts of BPA, DPC, and THPE.

    • Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

    • Begin stirring and heat the reactor to 180-200°C to melt the monomers.

    • Once a homogenous melt is achieved, add the catalyst solution (e.g., TMAH).

    • Gradually increase the temperature to 220-240°C while maintaining a slight nitrogen flow. Phenol, a byproduct of the reaction, will begin to distill off.

    • Continue this stage for 1-2 hours, collecting the distilled phenol.

  • Polycondensation Stage:

    • Gradually reduce the pressure in the reactor to below 1 mmHg over 1-2 hours.

    • Simultaneously, increase the temperature to 280-300°C.

    • The viscosity of the melt will increase significantly as the polymerization proceeds. The stirrer speed may need to be adjusted to ensure adequate mixing.

    • Continue the reaction under high vacuum and high temperature for another 1-3 hours, or until the desired melt viscosity is achieved (indicated by the torque on the stirrer motor).

    • Once the reaction is complete, stop the heating and stirring.

    • Introduce nitrogen gas to bring the reactor back to atmospheric pressure.

    • Extrude the molten polymer from the bottom of the reactor into a water bath to cool and solidify.

    • Pelletize the resulting polymer strands for further characterization.

Characterization of THPE-Branched Polycarbonate

a) Melt Flow Index (MFI) Measurement (ASTM D1238 / ISO 1133)

  • Apparatus: Melt Flow Indexer.

  • Procedure:

    • Dry the polycarbonate pellets in a vacuum oven at 120°C for 4 hours.

    • Set the MFI instrument to the standard temperature for polycarbonate (typically 300°C) and use a standard load (e.g., 1.2 kg or 2.16 kg).

    • Charge the barrel of the MFI with the dried pellets and allow them to preheat for a specified time (e.g., 5 minutes).

    • Extrude the molten polymer through the die and collect timed extrudates.

    • Weigh the extrudates and calculate the MFI in g/10 min.[12]

b) Tensile Properties (ASTM D638 / ISO 527)

  • Apparatus: Universal Testing Machine with an extensometer.

  • Procedure:

    • Injection mold the polycarbonate pellets into standard dumbbell-shaped tensile bars.

    • Condition the specimens at standard laboratory conditions (23°C, 50% RH) for at least 40 hours.

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and elongation data to determine tensile strength, tensile modulus, and elongation at break.[3]

c) Notched Izod Impact Strength (ASTM D256 / ISO 180)

  • Apparatus: Pendulum Impact Tester.

  • Procedure:

    • Injection mold the polycarbonate pellets into rectangular bars of standard dimensions.

    • Create a V-notch in the center of the specimens using a notching machine.

    • Condition the notched specimens.

    • Clamp the specimen in the impact tester with the notch facing the pendulum.

    • Release the pendulum to strike and fracture the specimen.

    • Record the energy absorbed to break the specimen, which is the Izod impact strength, typically reported in J/m.[7][9]

d) Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Weigh a small sample (5-10 mg) of the polycarbonate into a DSC pan.

    • Heat the sample to a temperature above its expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.

    • Cool the sample rapidly.

    • Reheat the sample at the same controlled rate. The glass transition will appear as a step change in the heat flow curve. The midpoint of this transition is taken as the Tg.[12]

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical structure of THPE-branched polycarbonate.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_processing 3. Post-Processing cluster_characterization 4. Characterization Monomers BPA, DPC, THPE Drying Vacuum Drying (100-120°C) Monomers->Drying Reactor Jacketed Reactor Drying->Reactor Oligomerization Oligomerization (180-240°C, N2 atm) Reactor->Oligomerization Polycondensation Polycondensation (280-300°C, <1 mmHg) Oligomerization->Polycondensation Catalyst Catalyst Addition (TMAH, NaOH) Oligomerization->Catalyst Phenol_Removal Phenol Removal (Distillation) Polycondensation->Phenol_Removal Extrusion Extrusion Polycondensation->Extrusion Cooling Water Bath Cooling Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing MFI Melt Flow Index Pelletizing->MFI Tensile Tensile Properties Pelletizing->Tensile Impact Izod Impact Pelletizing->Impact DSC Glass Transition (Tg) Pelletizing->DSC

Figure 1: Workflow for the synthesis and characterization of THPE-branched polycarbonate.

THPE_Branched_PC cluster_thpe THPE Branching Point cluster_pc1 Polycarbonate Chain 1 cluster_pc2 Polycarbonate Chain 2 cluster_pc3 Polycarbonate Chain 3 THPE C(CH3) p1 Ph-O- THPE->p1 p2 Ph-O- THPE->p2 p3 Ph-O- THPE->p3 pc1_start ...-C(O)-O-Ph-C(CH3)2-Ph-O-C(O)-... p1->pc1_start pc2_start ...-C(O)-O-Ph-C(CH3)2-Ph-O-C(O)-... p2->pc2_start pc3_start ...-C(O)-O-Ph-C(CH3)2-Ph-O-C(O)-... p3->pc3_start

Figure 2: Chemical structure of a THPE-branched polycarbonate.

References

Synthesis of Hyperbranched Polymers Using 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperbranched polymers (HBPs) represent a unique class of dendritic macromolecules characterized by their highly branched, three-dimensional architectures. Unlike perfectly branched dendrimers, HBPs are synthesized in a facile one-pot procedure, making them attractive for a wide range of applications, including drug delivery, coatings, and rheology modifiers. Their globular structure imparts desirable properties such as low viscosity, high solubility, and a high density of terminal functional groups that can be tailored for specific purposes.

This document provides detailed application notes and protocols for the synthesis of hyperbranched polymers using 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as a trifunctional core (B₃ monomer). Specifically, we will focus on the A₂ + B₃ polycondensation reaction with di-tert-butyl tricarbonate (A₂ monomer) to produce hyperbranched polycarbonates.

Synthesis of Hyperbranched Polycarbonates via A₂ + B₃ Polycondensation

The A₂ + B₃ polycondensation of an A₂ monomer with a B₃ monomer is a common and effective method for synthesizing hyperbranched polymers. In this system, this compound (THPE) serves as the B₃ monomer, providing the three hydroxyl groups necessary for branching. Di-tert-butyl tricarbonate acts as the A₂ monomer, reacting with the phenolic hydroxyl groups of THPE to form carbonate linkages. The overall reaction scheme is depicted below.

Synthesis_Scheme cluster_reactants Reactants cluster_products Products A2 Di-tert-butyl tricarbonate (A₂) Polymer Hyperbranched Polycarbonate A2->Polymer B3 This compound (THPE) (B₃) B3->Polymer Byproducts tert-Butanol + CO₂ Polymer->Byproducts Drug_Delivery_Workflow cluster_synthesis 1. Nanocarrier Preparation cluster_loading 2. Drug Encapsulation cluster_delivery 3. Systemic Administration & Targeting cluster_uptake 4. Cellular Internalization & Drug Release Synthesis Synthesis of THPE-based Hyperbranched Polymer Functionalization Surface Functionalization (e.g., with PEG, targeting ligands) Synthesis->Functionalization DrugLoading Drug Loading via (e.g., non-covalent encapsulation) Functionalization->DrugLoading Administration Intravenous Administration DrugLoading->Administration Circulation Systemic Circulation (EPR Effect) Administration->Circulation Targeting Active Targeting (Ligand-Receptor Interaction) Circulation->Targeting Uptake Cellular Uptake (e.g., Endocytosis) Targeting->Uptake Release Stimuli-Responsive Drug Release (e.g., pH, enzymes) Uptake->Release Action Therapeutic Action Release->Action Cellular_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) HBP_Drug HBP-Drug Conjugate Cell_Membrane Cell Membrane HBP_Drug->Cell_Membrane Endocytosis Endosome Endosome (Low pH) Drug Drug Endosome->Drug Drug Release Target Therapeutic Target Drug->Target Therapeutic Action

Application Note: Synthesis of Hyperbranched Polycarbonates via A2+B3 Polymerization of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) with Di-tert-butyl Tricarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of hyperbranched polycarbonates (HBPCs) through an A2+B3 polycondensation reaction. The methodology utilizes 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as the B3 monomer and di-tert-butyl tricarbonate as the A2 monomer. This approach allows for the generation of soluble, high-functionality polymers with a controlled degree of branching. The resulting HBPCs, with their globular structure and numerous terminal groups, are promising materials for various applications, including drug delivery, coatings, and advanced polymer composites. This protocol outlines the experimental procedure, data characterization, and a visual representation of the workflow.

Introduction

Hyperbranched polymers are a class of dendritic macromolecules characterized by their highly branched, three-dimensional architecture.[1] Unlike perfectly branched dendrimers, hyperbranched polymers are typically synthesized in a one-pot procedure, making them more suitable for large-scale production.[2] The A2+B3 polycondensation approach is a common and efficient strategy for synthesizing hyperbranched structures, including polyesters and polycarbonates.[3][4]

This application note details the synthesis of a hyperbranched polycarbonate from the reaction of THPE, a readily available triphenolic compound, and di-tert-butyl tricarbonate. The polymerization proceeds with the formation of carbonate linkages, leading to a highly branched structure with a significant number of terminal functional groups. The ratio of the A2 to B3 monomers can be adjusted to control the molecular weight and the degree of branching of the final polymer.[5]

Data Presentation

The polymerization of THPE with di-tert-butyl tricarbonate yields hyperbranched polycarbonates with varying molecular weights and degrees of branching, depending on the reaction conditions and monomer feed ratio. Below is a summary of typical results obtained from this synthesis.

ParameterValueReference
Number Average Molecular Weight (Mn)2,100 - 7,100 g/mol [5]
Degree of Branching (DB)0.5 - 0.7[5]
Glass Transition Temperature (Tg)~205 °C (for a similar phenol-terminated hyperbranched polycarbonate)[6]

Table 1: Typical Properties of Hyperbranched Polycarbonates from THPE and Di-tert-butyl Tricarbonate.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of hyperbranched polycarbonates.[5][6]

Materials
  • This compound (THPE) (B3 Monomer)

  • Di-tert-butyl tricarbonate (A2 Monomer)

  • Anhydrous Pyridine (Solvent and Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for characterization)

  • Nitrogen gas (for inert atmosphere)

Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum oven

Procedure
  • Reaction Setup:

    • A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

    • This compound (THPE) is added to the flask.

    • Anhydrous pyridine and anhydrous DMF are added to dissolve the THPE.

  • Polymerization:

    • Di-tert-butyl tricarbonate is dissolved in a minimal amount of anhydrous DMF in a dropping funnel.

    • The solution of di-tert-butyl tricarbonate is added dropwise to the stirred solution of THPE at room temperature over a period of 1-2 hours.

    • After the addition is complete, the reaction mixture is heated to 80-100°C and stirred for 12-24 hours under a nitrogen atmosphere.

  • Isolation and Purification:

    • The reaction mixture is cooled to room temperature.

    • The resulting polymer solution is slowly poured into a large volume of methanol with vigorous stirring to precipitate the hyperbranched polycarbonate.

    • The precipitate is collected by filtration and washed several times with methanol to remove unreacted monomers and pyridine.

    • The purified polymer is dried in a vacuum oven at 60°C until a constant weight is achieved.

Characterization

The synthesized hyperbranched polycarbonate can be characterized by the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and determine the degree of branching.

  • Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_purification Isolation & Purification cluster_characterization Characterization setup_flask 1. Dissolve THPE (B3) in Pyridine/DMF under Nitrogen add_dbtc 2. Add Di-tert-butyl Tricarbonate (A2) Dropwise setup_flask->add_dbtc react 3. Heat and Stir (80-100°C, 12-24h) add_dbtc->react precipitate 4. Precipitate in Methanol react->precipitate filter_dry 5. Filter and Dry in Vacuum Oven precipitate->filter_dry analyze 6. Analyze by NMR, GPC, DSC, TGA filter_dry->analyze

Figure 1: Experimental workflow for the synthesis of hyperbranched polycarbonate.

Signaling Pathway (Reaction Scheme)

reaction_scheme cluster_reaction A2 + B3 Polycondensation THPE THPE (B3 monomer) (Tris(4-hydroxyphenyl)ethane) reactants THPE + Di-tert-butyl tricarbonate DBTC Di-tert-butyl tricarbonate (A2 monomer) product Hyperbranched Polycarbonate reactants->product Pyridine, DMF 80-100°C

Figure 2: Reaction scheme for the A2+B3 polymerization.

References

Application Notes and Protocols for Enhancing Polymer Thermal Stability with 1,1,1-tris(4-hydroxyphenyl)ethane (THPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal stability of polymeric materials is a critical attribute that dictates their processing parameters and end-use applications. Elevated temperatures can lead to polymer degradation, compromising mechanical integrity, and altering chemical properties through processes like chain scission and cross-linking.[1] For applications requiring high-temperature resistance, such as in aerospace, automotive, and electronics, enhancing the inherent thermal stability of polymers is paramount.

1,1,1-tris(4-hydroxyphenyl)ethane, commonly known as THPE, is a trifunctional phenolic compound that serves as an effective agent for improving the thermal properties of various polymers.[2] Its unique molecular structure, featuring three reactive hydroxyl groups, enables it to act as a potent crosslinking and branching agent.[2][3] When incorporated into polymer matrices, particularly epoxy resins and polycarbonates, THPE facilitates the formation of a densely crosslinked network.[2][4] This increased crosslink density enhances the material's rigidity, mechanical strength, and resistance to thermal degradation, often reflected in a higher glass transition temperature (Tg).[2] Furthermore, the phenolic structure of THPE can contribute to char formation during thermal decomposition, creating a protective barrier that insulates the underlying material from heat and slows down further degradation.[5]

These application notes provide a comprehensive overview of the use of THPE to enhance polymer thermal stability, with a focus on epoxy resin systems. Detailed experimental protocols for the preparation and thermal analysis of THPE-modified polymers are presented, along with a summary of the expected improvements in thermal properties.

Mechanism of Thermal Stability Enhancement by THPE

The primary mechanism by which THPE improves the thermal stability of polymers is through the formation of a highly crosslinked network. The three reactive phenolic hydroxyl groups on the THPE molecule can react with the functional groups of the polymer chains, creating a rigid three-dimensional structure.[2]

In epoxy resins, the hydroxyl groups of THPE can react with the epoxide rings, acting as a curing agent or a co-curing agent.[2] This trifunctional nature, in contrast to more common bifunctional curing agents, leads to a higher crosslink density in the cured epoxy. This dense network restricts the thermal motion of the polymer chains, requiring more energy to initiate the degradation process, thus increasing the overall thermal stability.[2]

Another important aspect of THPE's contribution to thermal stability is its propensity to form char upon heating.[5] The aromatic rings within the THPE structure are precursors to the formation of a carbonaceous char layer during pyrolysis. This char layer acts as a physical barrier, insulating the bulk of the polymer from the heat source and limiting the diffusion of flammable volatile degradation products to the flame zone.[5]

The logical relationship of how THPE's structure leads to enhanced thermal stability is illustrated in the following diagram:

G THPE THPE Structure Trifunctional Three Phenolic Hydroxyl Groups THPE->Trifunctional Aromatic Aromatic Rings THPE->Aromatic Crosslinking Increased Crosslink Density Trifunctional->Crosslinking Char Promotes Char Formation Aromatic->Char Stability Enhanced Thermal Stability Crosslinking->Stability Char->Stability

Figure 1. Contribution of THPE's structure to thermal stability.

Quantitative Data on Thermal Stability Improvement

The incorporation of THPE as a curing agent in epoxy resins leads to a significant improvement in their thermal stability. This is quantifiable through thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters derived from TGA include the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of char yield at elevated temperatures.

The following table summarizes typical TGA data for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with a conventional aromatic diamine hardener (e.g., 4,4'-diaminodiphenyl sulfone, DDS) compared to a DGEBA epoxy resin cured with THPE.

FormulationTonset (°C)Tmax (°C)Char Yield at 700°C (%)
DGEBA/DDS~395~410~25
DGEBA/THPE~410~430~35

Note: The values presented are illustrative and can vary depending on the specific epoxy resin, curing conditions, and the stoichiometry of the formulation.

The data clearly indicates that the THPE-cured epoxy exhibits a higher onset of decomposition and a greater char yield, signifying its superior thermal stability.

Experimental Protocols

Protocol 1: Preparation of THPE-Cured Epoxy Resin

This protocol describes the preparation of a thermoset epoxy resin using THPE as the curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (THPE)

  • Solvent (e.g., acetone or methanol, if necessary to reduce viscosity)

  • Mold release agent

  • Molds for sample casting

Equipment:

  • Heating mantle or oven with temperature control

  • Mechanical stirrer

  • Vacuum oven

  • Beakers and stirring rods

Procedure:

  • Stoichiometric Calculation: Calculate the required amounts of DGEBA and THPE based on the epoxy equivalent weight (EEW) of the resin and the hydroxyl equivalent weight of THPE. The stoichiometric ratio is typically 1:1 of epoxy groups to hydroxyl groups.

  • Pre-heating and Mixing:

    • Preheat the DGEBA epoxy resin to a temperature that reduces its viscosity for easy mixing (e.g., 80-100 °C).

    • Slowly add the calculated amount of THPE powder to the heated epoxy resin while stirring continuously with a mechanical stirrer. If the viscosity is still too high, a minimal amount of solvent can be added.

    • Continue stirring until the THPE is completely dissolved and a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at the mixing temperature to remove any entrapped air bubbles. Degas until bubbling subsides.

  • Casting:

    • Prepare the molds by applying a thin layer of mold release agent.

    • Pour the degassed epoxy-THPE mixture into the preheated molds.

  • Curing:

    • Place the molds in an oven and follow a pre-determined curing schedule. A typical curing schedule might be:

      • 120 °C for 2 hours

      • 150 °C for 2 hours

      • Post-curing at 180 °C for 1 hour

    • The optimal curing schedule should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC) to monitor the curing reaction.[5][6]

  • Demolding and Post-Curing: After the curing cycle is complete, allow the molds to cool down slowly to room temperature to avoid thermal shock and internal stresses. Once cooled, carefully demold the cured epoxy samples. A post-curing step at a temperature slightly above the glass transition temperature (Tg) can be performed to ensure complete reaction.

The following diagram illustrates the experimental workflow for preparing THPE-cured epoxy resin:

G cluster_prep Preparation cluster_cure Curing Calculate Stoichiometry Calculate Stoichiometry Pre-heat Epoxy Pre-heat Epoxy Calculate Stoichiometry->Pre-heat Epoxy Mix Epoxy and THPE Mix Epoxy and THPE Pre-heat Epoxy->Mix Epoxy and THPE Degas Mixture Degas Mixture Mix Epoxy and THPE->Degas Mixture Cast into Molds Cast into Molds Degas Mixture->Cast into Molds Cure in Oven Cure in Oven Cast into Molds->Cure in Oven Cool and Demold Cool and Demold Cure in Oven->Cool and Demold

Figure 2. Workflow for preparing THPE-cured epoxy resin.

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for evaluating the thermal stability of the prepared THPE-cured epoxy resin using TGA.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., alumina or platinum)

Procedure:

  • Sample Preparation:

    • Cut a small, representative sample from the cured epoxy resin (typically 5-10 mg).

    • Ensure the sample is free of any contaminants and has a relatively flat surface to ensure good thermal contact with the sample pan.

  • TGA Instrument Setup:

    • Turn on the TGA instrument and the gas supply (typically nitrogen for inert atmosphere analysis).

    • Calibrate the instrument for temperature and mass according to the manufacturer's instructions.

  • TGA Measurement:

    • Place the prepared sample into a TGA sample pan.

    • Tare the balance.

    • Place the sample pan in the TGA furnace.

    • Set the experimental parameters in the TGA software:

      • Atmosphere: Nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

      • Temperature Program: Heat the sample from room temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[7]

      • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the steepest part of the degradation curve.

    • Determine the temperature of maximum degradation rate (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

    • Determine the char yield, which is the percentage of residual mass at a specific high temperature (e.g., 700 °C or 800 °C).

    • Compare the TGA data of the THPE-cured epoxy with a control sample (e.g., an epoxy cured with a different hardener) to quantify the improvement in thermal stability.

The experimental workflow for TGA is depicted below:

G cluster_sample Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis Prepare Sample (5-10mg) Prepare Sample (5-10mg) Place in TGA Place in TGA Prepare Sample (5-10mg)->Place in TGA Set Parameters Set Parameters (N2 atm, 10°C/min) Place in TGA->Set Parameters Run Analysis Run Analysis Set Parameters->Run Analysis Plot TGA/DTG Curves Plot TGA/DTG Curves Run Analysis->Plot TGA/DTG Curves Determine Tonset, Tmax Determine Tonset, Tmax Plot TGA/DTG Curves->Determine Tonset, Tmax Calculate Char Yield Calculate Char Yield Determine Tonset, Tmax->Calculate Char Yield

Figure 3. Experimental workflow for TGA analysis.

Conclusion

This compound is a highly effective additive for enhancing the thermal stability of polymers, particularly thermosetting resins like epoxies. Its trifunctional nature leads to a more densely crosslinked polymer network, which, in conjunction with its char-forming tendency, significantly improves the material's resistance to thermal degradation. The provided protocols offer a foundational approach for researchers to prepare and evaluate THPE-modified polymers, enabling the development of high-performance materials for demanding applications. By following these guidelines, scientists can systematically investigate the impact of THPE on polymer thermal stability and optimize formulations to meet specific performance requirements.

References

Application Notes and Protocols: Formulation of Adhesives and Coatings with Tris(hydroxyphenyl)ethane (THPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) as a trifunctional crosslinking agent to enhance the performance of epoxy-based adhesives and coatings. The inclusion of THPE in formulations can significantly improve thermal stability, mechanical strength, and chemical resistance, making it an ideal candidate for high-performance applications.

Introduction to THPE in Adhesives and Coatings

This compound (THPE) is a triphenolic compound that serves as an excellent crosslinking or branching agent in polymer systems, particularly with epoxy resins.[1][2][3] Its trifunctional nature, stemming from the three phenolic hydroxyl groups, allows for the formation of a dense, three-dimensional polymer network upon curing.[1] This high crosslink density is directly responsible for the enhanced thermomechanical properties of the final adhesive or coating.[4][5]

Incorporating THPE into epoxy formulations can lead to:

  • Increased Glass Transition Temperature (Tg): A higher Tg indicates improved heat resistance, allowing the material to maintain its structural integrity at elevated temperatures.[6]

  • Enhanced Mechanical Strength: The dense network structure contributes to higher tensile, compressive, and shear strength.

  • Improved Chemical Resistance: The highly crosslinked polymer matrix provides a more effective barrier against chemical attack.

  • Higher Modulus: Increased stiffness and rigidity of the cured material.[7]

Formulations

The following are representative formulations for a high-performance adhesive and a protective coating incorporating THPE. The exact ratios may be optimized depending on the specific application requirements and the desired final properties.

High-Performance Epoxy Adhesive Formulation

This formulation is designed for structural bonding applications requiring high shear strength and thermal stability.

ComponentExample ProductPurposeParts by Weight (pbw)
Part A: Resin Blend
Bisphenol A Diglycidyl Ether (DGEBA) ResinEPON™ 828Primary epoxy resin100
Tris(hydroxyphenyl)ethane (THPE)-Trifunctional crosslinker10 - 30
Fumed SilicaCAB-O-SIL® TS-720Thixotropic agent (viscosity control)2 - 5
Part B: Hardener
Amine-based Curing AgentANCAMINE® 1618Curing agent30 - 40
Chemical-Resistant Epoxy Coating Formulation

This formulation is designed for protective coatings on substrates exposed to harsh chemical environments.

ComponentExample ProductPurposeParts by Weight (pbw)
Part A: Resin Blend
Bisphenol F Diglycidyl Ether (DGEBF) ResinD.E.R.™ 354Primary epoxy resin (lower viscosity)100
Tris(hydroxyphenyl)ethane (THPE)-Trifunctional crosslinker15 - 35
Reactive DiluentHELOXY™ 68Viscosity reduction5 - 10
Wetting and Dispersing AgentBYK®-A 530Pigment dispersion1 - 2
Titanium Dioxide (TiO2)Ti-Pure™ R-960Pigment20 - 40
Part B: Hardener
Cycloaliphatic Amine Curing AgentAncamine® 2264Curing agent (good chemical resistance)40 - 50

Quantitative Data: Performance Enhancement with THPE

The addition of THPE as a trifunctional crosslinker significantly enhances the thermomechanical properties of epoxy systems. The following tables provide a summary of expected performance improvements based on typical epoxy formulations.

Mechanical Properties of a High-Performance Adhesive
PropertyStandard Epoxy FormulationEpoxy Formulation with 20 pbw THPETest Method
Lap Shear Strength (MPa) 18 - 2528 - 35ASTM D1002
Tensile Strength (MPa) 50 - 6570 - 85ASTM D638
Young's Modulus (GPa) 2.5 - 3.03.5 - 4.5ASTM D638
Hardness (Shore D) 80 - 8588 - 92ASTM D2240
Thermal and Physical Properties of a Protective Coating
PropertyStandard Epoxy FormulationEpoxy Formulation with 25 pbw THPETest Method
Glass Transition Temperature (Tg, °C) 120 - 140160 - 180ASTM E1640 (DMA)
Pencil Hardness 2H - 3H4H - 5HASTM D3363
Chemical Resistance (10% H₂SO₄, 24h) Minor discolorationNo visible effectASTM D543
Adhesion (Cross-hatch) 4B - 5B5BASTM D3359

Experimental Protocols

The following protocols outline the key experimental procedures for formulating and testing adhesives and coatings containing THPE.

Protocol for Preparation of a High-Performance Epoxy Adhesive

Materials and Equipment:

  • Bisphenol A Diglycidyl Ether (DGEBA) resin

  • Tris(hydroxyphenyl)ethane (THPE) powder

  • Fumed silica

  • Amine-based curing agent

  • Planetary centrifugal mixer or high-shear mechanical stirrer

  • Weighing balance

  • Spatulas and mixing containers

Procedure:

  • Preparation of Part A (Resin Blend):

    • Weigh the required amount of DGEBA resin into a mixing container.

    • Gradually add the THPE powder to the resin while stirring at a moderate speed (e.g., 500 rpm).

    • Continue mixing until the THPE is completely dissolved. This may require gentle heating (e.g., 60-80°C) to facilitate dissolution.

    • Allow the mixture to cool to room temperature.

    • Slowly add the fumed silica to the resin-THPE blend under high-shear mixing (e.g., 2000 rpm) to ensure proper dispersion and achieve the desired viscosity.

  • Mixing of Part A and Part B:

    • Weigh the required amount of the amine-based curing agent (Part B) into a separate container.

    • Add Part B to Part A in the specified ratio.

    • Mix thoroughly using a planetary centrifugal mixer or by hand with a spatula for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all components are well incorporated.

  • Application and Curing:

    • Apply the mixed adhesive to the prepared substrate.

    • Join the substrates and clamp with sufficient pressure to ensure a thin bond line.

    • Cure the assembly according to the recommended cure schedule. A typical two-stage cure involves an initial cure at room temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 120°C for 2 hours) to achieve maximum crosslinking and performance.[8][9]

Protocol for Adhesion Testing (Lap Shear Strength)

Materials and Equipment:

  • Cured adhesive bonded specimens (e.g., aluminum or steel coupons)

  • Universal Testing Machine (UTM) with tensile grips

  • Calipers for measuring bond area

Procedure:

  • Prepare single-lap shear specimens according to ASTM D1002.

  • Measure the width and length of the bonded overlap area for each specimen.

  • Mount the specimen in the grips of the Universal Testing Machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min).[10]

  • Record the maximum load at which the bond fails.

  • Calculate the lap shear strength by dividing the maximum load by the bond area.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the crosslinking reaction between a diglycidyl ether of bisphenol A (DGEBA) epoxy resin and THPE, along with an amine curing agent. The hydroxyl groups on THPE and the amine groups act as active sites for opening the epoxide rings, leading to a densely crosslinked network.

G cluster_reactants Reactants reactant reactant product product DGEBA DGEBA Epoxy Resin (Difunctional) Network Highly Crosslinked Polymer Network DGEBA->Network Curing (Heat) THPE THPE (Trifunctional Crosslinker) THPE->Network Curing (Heat) Amine Amine Curing Agent (e.g., Diamine) Amine->Network Curing (Heat)

Caption: Curing reaction of epoxy resin with THPE and an amine hardener.

Experimental Workflow for Adhesive Formulation and Testing

This workflow diagram outlines the sequential steps involved in the development and characterization of a THPE-based epoxy adhesive.

G step step start_end start_end process process test test analysis analysis start Start formulation Formulation Design (Resin, THPE, Hardener Ratios) start->formulation mixing Component Mixing (Part A & Part B) formulation->mixing application Adhesive Application & Substrate Bonding mixing->application curing Curing (Room Temp + Post-Cure) application->curing testing Mechanical & Thermal Testing (Shear, Tensile, DMA, TGA) curing->testing data_analysis Data Analysis & Performance Evaluation testing->data_analysis end End data_analysis->end

Caption: Workflow for developing and testing THPE-enhanced adhesives.

References

Application Notes and Protocols for 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) as a Non-BPA Alternative in Vitrimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) as a non-Bisphenol A (BPA) alternative in the formulation of vitrimers. Vitrimers are a novel class of polymers that exhibit properties of both thermosets and thermoplastics, offering reprocessability, self-healing, and shape-memory capabilities. The trifunctional nature of THPE makes it an excellent candidate for creating highly cross-linked, thermally stable, and mechanically robust vitrimer networks.[1][2]

Introduction

This compound (THPE) is an aromatic trifunctional phenol that serves as an effective branching and cross-linking agent in polymer synthesis.[1] Its molecular structure allows for the formation of dense polymer networks, leading to materials with enhanced thermal stability and mechanical strength.[1] In the context of vitrimers, THPE can be used as a key building block to create reprocessable and self-healing materials, offering a safer alternative to BPA-based polymers. The dynamic covalent bonds within the vitrimer network allow for topological rearrangements at elevated temperatures, enabling malleability and recyclability.

Key Advantages of THPE in Vitrimer Formulation

  • High Cross-linking Density: The three phenolic hydroxyl groups on the THPE molecule facilitate the formation of a densely cross-linked polymer network, contributing to superior mechanical properties and thermal resistance.[1]

  • Thermal Stability: Polymers incorporating THPE often exhibit high glass transition temperatures (Tg) and thermal stability.[1]

  • Non-BPA Alternative: THPE provides a viable alternative to BPA, addressing concerns related to potential endocrine-disrupting activities.

Experimental Protocols

The following sections detail the synthesis of THPE and a representative protocol for the preparation of a THPE-based epoxy vitrimer.

Protocol 1: Synthesis of this compound (THPE)

This protocol is based on the acid-catalyzed condensation of phenol with 4-hydroxyacetophenone.[3]

Materials:

  • Phenol (molar excess, e.g., 6-10 equivalents)

  • 4-hydroxyacetophenone (1 equivalent)

  • Zinc Chloride (catalyst)

  • Concentrated Hydrochloric Acid (catalyst)

  • Dichloroethane (solvent for washing)

  • Methanol (for purification)

  • Water (for precipitation)

  • Activated Carbon (for decolorization)

  • Sodium Borohydride (for color improvement, optional)

  • Sodium Sulfite (optional)

Equipment:

  • Glass reactor with a stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the glass reactor with phenol (54.0 mol) and zinc chloride (100 g). Stir the mixture until it is homogeneous.

  • Addition of Reactant: Slowly add 4-hydroxyacetophenone (6.5 mol) to the reactor over a period of 40 minutes.

  • Initial Reaction: Heat the mixture to 60°C and maintain this temperature for 60 minutes with continuous stirring.

  • Acid Addition and Main Reaction: Add concentrated hydrochloric acid (100 mL) to the reactor. Continue the reaction with stirring for 8 hours at 60°C.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to 20°C. Add dichloroethane and stir thoroughly to precipitate the crude product.

  • Filtration and Drying: Filter the mixture to collect the crude THPE. Wash the filter cake with dichloroethane. Dry the crude product in a vacuum oven at 55°C for 6 hours. A typical yield for the crude product is around 91%.[3]

  • Purification (Recrystallization):

    • Dissolve the crude THPE (1000 g) in methanol (2000 mL) by heating.

    • Cool the solution and slowly add water (1600 mL) while stirring to precipitate a light-yellow product. Stir at room temperature for 50 minutes.

    • Filter and dry the purified product.

  • Decolorization (Optional):

    • Dissolve the dried product in methanol (1200 mL) by heating.

    • Add activated carbon and stir to decolorize the solution.

    • Filter the hot solution to remove the activated carbon.

    • Evaporate the solvent to obtain the final solid product. For further color improvement, a treatment with sodium borohydride and sodium sulfite can be performed.[3]

Protocol 2: Preparation of a THPE-Based Epoxy Vitrimer

This generalized protocol describes the formulation of an epoxy vitrimer using THPE as a cross-linker, incorporating dynamic covalent bonds for reprocessability. This example utilizes a transesterification reaction, a common dynamic chemistry for epoxy vitrimers.

Materials:

  • This compound (THPE)

  • Diglycidyl ether of bisphenol A (DGEBA) or other epoxy resin

  • A dicarboxylic acid (e.g., sebacic acid) as a co-curing agent

  • A transesterification catalyst (e.g., zinc acetylacetonate, Zn(acac)₂)

  • Solvent (e.g., N,N-dimethylformamide - DMF, if necessary for dissolution)

Equipment:

  • Mixing vessel

  • Magnetic stirrer and hot plate

  • Vacuum oven

  • Molds for sample preparation (e.g., silicone or metal)

  • Hot press

Procedure:

  • Premixing: In the mixing vessel, combine THPE, the dicarboxylic acid, and the transesterification catalyst (e.g., 5 mol% relative to the esterifiable groups). If necessary, add a minimal amount of solvent to achieve a homogeneous solution at a slightly elevated temperature (e.g., 60-80°C).

  • Addition of Epoxy Resin: Heat the mixture to a temperature that ensures all components are molten and miscible (e.g., 120-150°C). Add the DGEBA epoxy resin to the mixture while stirring vigorously to ensure a homogeneous blend. The stoichiometry between the epoxy groups and the combined hydroxyl and carboxyl groups should be close to 1:1.

  • Degassing: Place the mixture in a vacuum oven at the mixing temperature to remove any entrapped air bubbles.

  • Curing: Pour the bubble-free mixture into a preheated mold. Transfer the mold to an oven and cure at a specific temperature schedule. A typical curing schedule might be 150°C for 2 hours followed by a post-curing step at 180°C for another 2 hours. The exact curing profile will depend on the specific formulation and should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC).

  • Demolding: After the curing process is complete, allow the mold to cool down slowly to room temperature before demolding the vitrimer sample.

Characterization of THPE-Based Vitrimers

Standard techniques for characterizing the properties of vitrimers are outlined below.

Thermal Properties Analysis
  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg).

    • Protocol: Heat a small sample (5-10 mg) from room temperature to a temperature above its expected Tg (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample back to room temperature and then perform a second heating scan at the same rate. The Tg is determined from the inflection point of the heat flow curve in the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess the thermal stability and decomposition temperature.

    • Protocol: Heat a sample (10-15 mg) from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen or air atmosphere. The temperature at which 5% weight loss occurs (Td5) is often reported as the onset of decomposition.

Mechanical Properties Analysis
  • Dynamic Mechanical Analysis (DMA):

    • Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

    • Protocol: Use a rectangular sample with typical dimensions (e.g., 30 mm x 10 mm x 2 mm). Perform a temperature sweep from room temperature to a temperature above Tg (e.g., 250°C) at a heating rate of 3-5°C/min and a fixed frequency (e.g., 1 Hz). The peak of the tan delta curve is often used to determine the Tg.

  • Tensile Testing:

    • Objective: To determine the tensile strength, Young's modulus, and elongation at break.

    • Protocol: Prepare dog-bone shaped specimens according to a standard such as ASTM D638. Conduct the test at room temperature using a universal testing machine at a constant crosshead speed (e.g., 2 mm/min).

Vitrimer Properties Analysis
  • Stress Relaxation Test:

    • Objective: To characterize the dynamic nature of the covalent bonds and determine the topology freezing temperature (Tv).

    • Protocol: Use a rheometer or a DMA in stress relaxation mode. Apply a small strain (e.g., 1%) to the sample at a constant temperature above Tg and monitor the decay of the stress over time. The characteristic relaxation time (τ) is the time it takes for the stress to relax to 1/e of its initial value. Repeat this measurement at several temperatures. The relaxation times are then plotted against the inverse of temperature (Arrhenius plot) to determine the activation energy of the bond exchange reaction. The topology freezing temperature (Tv) is often defined as the temperature at which the viscosity reaches 10¹² Pa·s, which can be extrapolated from the Arrhenius plot.

  • Reprocessability Test:

    • Objective: To demonstrate the ability to recycle the material.

    • Protocol: Cut or grind a cured vitrimer sample into small pieces. Place the pieces in a mold and apply heat and pressure (e.g., 180-200°C and 5-10 MPa) for a certain period (e.g., 30-60 minutes) using a hot press. The reprocessed sample should be a solid, coherent piece. The mechanical properties of the reprocessed sample can then be tested and compared to the original material.

  • Self-Healing Test:

    • Objective: To evaluate the material's ability to repair damage.

    • Protocol: Create a scratch or a cut on the surface of a vitrimer sample. Heat the sample to a temperature above its Tg for a defined period. The healing process can be monitored using an optical microscope or by measuring the recovery of mechanical properties across the healed interface.

Data Presentation

Table 1: Thermal Properties of a Representative High-Performance Epoxy Vitrimer

PropertyValueTest Method
Glass Transition Temperature (Tg)150 - 180 °CDSC
Decomposition Temperature (Td5)> 300 °CTGA
Topology Freezing Temperature (Tv)160 - 190 °CStress Relaxation

Table 2: Mechanical Properties of a Representative High-Performance Epoxy Vitrimer

PropertyValueTest Method
Tensile Strength60 - 80 MPaTensile Test
Young's Modulus2.5 - 3.5 GPaTensile Test
Elongation at Break3 - 5 %Tensile Test
Storage Modulus (at 25°C)2.0 - 3.0 GPaDMA

Table 3: Vitrimer-Specific Properties of a Representative High-Performance Epoxy Vitrimer

PropertyValueTest Method
Stress Relaxation Time at 180°C10² - 10³ sStress Relaxation
Activation Energy (Ea)80 - 120 kJ/molStress Relaxation
Reprocessing Efficiency (Tensile Strength Recovery)> 90 %Tensile Test
Self-Healing Efficiency (Strength Recovery)> 80 %Tensile Test

Visualizations

The following diagrams illustrate the key workflows and concepts related to THPE-based vitrimers.

Synthesis_Workflow cluster_THPE Protocol 1: THPE Synthesis cluster_Vitrimer Protocol 2: Vitrimer Preparation Phenol Phenol Reaction Condensation Reaction (60°C, 8h) Phenol->Reaction p_Hydroxyacetophenone 4-Hydroxyacetophenone p_Hydroxyacetophenone->Reaction Catalysts Acid Catalysts (ZnCl2, HCl) Catalysts->Reaction Crude_THPE Crude THPE Reaction->Crude_THPE Purification Purification (Recrystallization) Crude_THPE->Purification Pure_THPE Pure THPE Purification->Pure_THPE THPE_input THPE Pure_THPE->THPE_input Used in Mixing Mixing and Degassing (120-150°C) THPE_input->Mixing Epoxy Epoxy Resin (DGEBA) Epoxy->Mixing Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Mixing Catalyst_Vitrimer Transesterification Catalyst Catalyst_Vitrimer->Mixing Curing Curing (150-180°C) Mixing->Curing THPE_Vitrimer THPE-Based Vitrimer Curing->THPE_Vitrimer

Figure 1. Experimental workflow for the synthesis of THPE and its use in vitrimer preparation.

Vitrimer_Properties_Workflow cluster_Characterization Characterization Protocols cluster_Properties Determined Properties Vitrimer_Sample THPE-Based Vitrimer Sample Thermal Thermal Analysis (DSC, TGA) Vitrimer_Sample->Thermal Mechanical Mechanical Testing (DMA, Tensile Test) Vitrimer_Sample->Mechanical Vitrimer_Tests Vitrimer Properties (Stress Relaxation, Reprocessing) Vitrimer_Sample->Vitrimer_Tests Thermal_Props Tg, Td5 Thermal->Thermal_Props Mechanical_Props Modulus, Strength, Elongation Mechanical->Mechanical_Props Vitrimer_Props Tv, Relaxation Time, Recyclability Vitrimer_Tests->Vitrimer_Props

Figure 2. Logical workflow for the characterization of THPE-based vitrimers.

Figure 3. Conceptual diagram of dynamic bond exchange in a vitrimer network.

References

Synthesis of THPE Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Tris(hydroxyphenyl)ethane (THPE) derivatives, specifically glycidyl ethers and cyanate esters. These multifunctional thermosetting resins offer exceptional thermal and mechanical properties, making them valuable materials for a range of advanced applications, including in the fields of biomedical devices and drug delivery systems.

Application Notes

THPE-Based Glycidyl Ether Resins

Tris(hydroxyphenyl)ethane triglycidyl ether (THPE-TGE) is a trifunctional epoxy resin synthesized from THPE. The presence of three epoxy groups per molecule allows for the formation of a highly crosslinked network upon curing, resulting in materials with superior thermal stability, mechanical strength, and chemical resistance compared to conventional bifunctional epoxy resins like those based on bisphenol A.[1][2]

Key Properties and Advantages:

  • High Crosslink Density: Leads to excellent thermal and mechanical performance.[1]

  • Enhanced Thermal Stability: The rigid aromatic core of THPE contributes to a high glass transition temperature (Tg) and thermal stability of the cured resin.[1]

  • Good Adhesion: Like other epoxy resins, THPE-TGE exhibits strong adhesion to a variety of substrates.[3]

  • Chemical Resistance: The highly crosslinked structure provides robust resistance to solvents and other chemicals.[1][3]

Applications in Research and Drug Development:

  • Biomedical Devices: The high performance and durability of THPE-based epoxy resins make them suitable for the encapsulation of electronic components in medical devices and for the fabrication of biocompatible structural components.

  • Drug Delivery Matrices: The crosslinked epoxy network can be functionalized to encapsulate and control the release of therapeutic agents. The inert and stable nature of the polymer matrix can protect sensitive drugs from degradation.[4][5][6]

  • High-Performance Composites: In combination with reinforcing fibers, these resins can be used to create lightweight, high-strength composites for various research and development applications.

THPE-Based Cyanate Ester Resins

Tris(hydroxyphenyl)ethane tricyanate ester (THPE-TCE) is a trifunctional cyanate ester resin that, upon curing, forms a highly stable polycyanurate network through a cyclotrimerization reaction.[7] Cyanate ester resins are known for their exceptional performance in demanding environments.[7]

Key Properties and Advantages:

  • Excellent Thermal Stability: Cured cyanate esters exhibit very high glass transition temperatures and excellent long-term thermal stability.[7]

  • Low Dielectric Constant and Loss: These properties make them ideal for high-frequency electronic applications, including in advanced medical diagnostic equipment.[8][9][10]

  • Low Moisture Absorption: The hydrophobic nature of the polycyanurate network results in very low moisture uptake, which is critical for maintaining performance in humid environments.[7]

  • Inherent Flame Retardancy: Cyanate ester resins often exhibit good flame-retardant properties without the need for halogenated additives.

Applications in Research and Drug Development:

  • Medical Implants and Prosthetics: The combination of high strength, biocompatibility, and stability makes THPE-based cyanate esters potential candidates for use in medical implants and prosthetic devices.

  • Advanced Biomedical Sensors: The low dielectric properties are advantageous for the fabrication of substrates for high-frequency sensors used in biomedical diagnostics.

  • Structural Adhesives for Medical Equipment: Cyanate esters can be used as high-performance structural adhesives for bonding components in medical devices that require high reliability and resistance to sterilization processes.[11]

Quantitative Data Summary

The following tables summarize the typical properties of THPE-based glycidyl ether and cyanate ester resins. Please note that specific values can vary depending on the exact synthesis and curing conditions.

Table 1: Properties of THPE-Triglycidyl Ether (THPE-TGE) Resin

PropertyTypical Value Range
Purity> 98%
Molecular Weight~474.55 g/mol
AppearanceWhite to off-white solid
Melting Point~80-100 °C
Epoxy Equivalent Weight~158 g/eq
Glass Transition Temp. (Tg)180-220 °C (cured)

Table 2: Properties of THPE-Tricyanate Ester (THPE-TCE) Resin

PropertyTypical Value Range
Purity> 98%
Molecular Weight~381.37 g/mol
AppearanceWhite crystalline solid
Melting Point~120-140 °C
Glass Transition Temp. (Tg)> 250 °C (cured)
Decomposition Temp. (TGA)> 400 °C (cured)
Dielectric Constant (1 MHz)< 3.0 (cured)
Dissipation Factor (1 MHz)< 0.01 (cured)

Experimental Protocols

Protocol 1: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane Triglycidyl Ether (THPE-TGE)

This protocol describes the synthesis of THPE-TGE via the reaction of Tris(hydroxyphenyl)ethane with epichlorohydrin in the presence of a base.

Materials:

  • This compound (THPE)

  • Epichlorohydrin (excess)

  • Sodium hydroxide (NaOH) or other suitable base

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

  • Solvent (e.g., isopropanol, toluene)

  • Deionized water

  • Ethyl acetate or other extraction solvent

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve THPE in an excess of epichlorohydrin and the chosen solvent.

  • Heat the mixture to the desired reaction temperature (typically 60-80 °C) under a nitrogen atmosphere.

  • Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of 1-2 hours. If using a phase-transfer catalyst, add it to the initial mixture.

  • After the addition of NaOH is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Add deionized water to dissolve the sodium chloride byproduct.

  • Transfer the mixture to a separatory funnel and extract the organic layer containing the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by column chromatography or recrystallization to obtain pure THPE-TGE.

Characterization:

  • The structure of the synthesized THPE-TGE can be confirmed using FTIR and NMR spectroscopy.

  • The epoxy equivalent weight can be determined by titration.

  • Thermal properties can be analyzed using DSC and TGA.

Protocol 2: Synthesis of 1,1,1-Tris(4-cyanatophenyl)ethane (THPE-TCE)

This protocol outlines the synthesis of THPE-TCE by reacting Tris(hydroxyphenyl)ethane with cyanogen bromide in the presence of a base.[12][13]

Materials:

  • This compound (THPE)

  • Cyanogen bromide (CNBr)

  • Triethylamine (TEA) or other suitable tertiary amine base

  • Anhydrous acetone or other suitable aprotic solvent

  • Deionized water

  • Dichloromethane or other extraction solvent

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve THPE in anhydrous acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of cyanogen bromide in anhydrous acetone and add it to the cooled THPE solution.

  • Slowly add triethylamine dropwise to the reaction mixture while maintaining the temperature below 5 °C. The triethylamine hydrobromide salt will precipitate.

  • After the addition of triethylamine is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Filter the precipitated triethylamine hydrobromide salt and wash it with a small amount of cold acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Dissolve the resulting crude product in dichloromethane and wash it with deionized water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude THPE-TCE can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.

Characterization:

  • The formation of the cyanate ester group can be confirmed by the appearance of a characteristic sharp peak around 2235-2270 cm⁻¹ in the FTIR spectrum.

  • The structure can be further elucidated using ¹H and ¹³C NMR spectroscopy.

  • The melting point of the purified product can be determined using a melting point apparatus or DSC.

  • Thermal properties of the cured resin can be investigated using DSC and TGA.

Diagrams

Synthesis_of_THPE_Glycidyl_Ether cluster_reactants Reactants cluster_products Products THPE Tris(hydroxyphenyl)ethane (THPE) Intermediate Chlorohydrin Ether Intermediate THPE->Intermediate Reaction with Epichlorohydrin Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Base Base (e.g., NaOH) Base->Intermediate THPE_TGE Tris(hydroxyphenyl)ethane Triglycidyl Ether (THPE-TGE) Base->THPE_TGE Solvent Solvent Solvent->Intermediate Intermediate->THPE_TGE Dehydrochlorination (Ring Closure) Byproduct NaCl + H2O Intermediate->Byproduct Synthesis_of_THPE_Cyanate_Ester cluster_reactants Reactants cluster_products Products THPE Tris(hydroxyphenyl)ethane (THPE) THPE_TCE Tris(hydroxyphenyl)ethane Tricyanate Ester (THPE-TCE) THPE->THPE_TCE Cyanation CNBr Cyanogen Bromide (CNBr) CNBr->THPE_TCE Byproduct Triethylamine Hydrobromide CNBr->Byproduct Base Base (e.g., Triethylamine) Base->THPE_TCE Base->Byproduct Solvent Solvent (e.g., Acetone) Solvent->THPE_TCE Curing_Pathways cluster_glycidyl_ether THPE Glycidyl Ether Curing cluster_cyanate_ester THPE Cyanate Ester Curing THPE_TGE THPE-TGE Monomer Crosslinked_Epoxy Crosslinked Epoxy Network (Thermoset) THPE_TGE->Crosslinked_Epoxy Curing_Agent_Epoxy Curing Agent (e.g., Amine, Anhydride) Curing_Agent_Epoxy->Crosslinked_Epoxy THPE_TCE THPE-TCE Monomer Polycyanurate Polycyanurate Network (Thermoset) THPE_TCE->Polycyanurate Heat Heat / Catalyst Heat->Polycyanurate

References

Application Notes and Protocols: The Role of THPE as an Intermediate for Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,1,2,2-Tetrakis(p-hydroxyphenyl)ethane (THPE) as a pivotal intermediate in the development of novel antioxidants. This document outlines the rationale for using THPE, details relevant experimental protocols, and presents data in a structured format to guide research and development in this area.

Introduction to THPE in Antioxidant Chemistry

1,1,2,2-Tetrakis(p-hydroxyphenyl)ethane (THPE) is a robust polyphenolic compound recognized for its intrinsic antioxidant properties and its versatility as a chemical intermediate.[1][2] Its unique structure, featuring four phenol groups, makes it an excellent scaffold for synthesizing a new generation of antioxidants with potentially enhanced efficacy. The multiple hydroxyl groups can act as hydrogen donors to neutralize free radicals, a key mechanism in preventing oxidative stress.[3] Oxidative stress is implicated in a wide range of degenerative diseases, making the development of potent antioxidants a critical area of research.[4] Furthermore, THPE's structure allows for chemical modification to improve properties such as solubility, stability, and targeted delivery.

Rationale for THPE as an Antioxidant Intermediate

The use of THPE as a foundational molecule for antioxidant development is supported by several key characteristics:

  • High Density of Phenolic Hydroxyls: The four phenolic hydroxyl groups are the primary functional moieties responsible for antioxidant activity through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[5]

  • Structural Versatility: The hydroxyl groups can be functionalized to create a diverse library of derivatives with tailored properties. For instance, esterification or etherification can modify the lipophilicity of the molecule, potentially enhancing its interaction with biological membranes.[6]

  • Thermal Stability: THPE's stable aromatic structure makes it a suitable building block for antioxidants intended for use in applications requiring high-temperature processing, such as in polymer stabilization.[2][7]

Synthesis of THPE and its Derivatives

Synthesis of 1,1,2,2-Tetrakis(p-hydroxyphenyl)ethane (THPE)

A common method for synthesizing THPE involves the reaction of phenol with glyoxal in the presence of an acid catalyst.[8]

Protocol: Synthesis of THPE

  • Reaction Setup: In a reaction vessel, combine phenol and a suitable reaction solvent such as acetone, tetrahydrofuran, or acetonitrile.[8]

  • Catalyst Addition: Introduce an acid catalyst to the mixture.

  • Reactant Addition: Slowly add glyoxal to the reaction mixture while maintaining a controlled temperature.

  • Reaction: Allow the reaction to proceed for a specified time until completion.

  • Purification: The resulting mixture, containing THPE, its isomers, and unreacted phenols, can be purified by extraction with tetrahydrofuran or acetonitrile to selectively isolate the THPE compound.[8]

Hypothetical Synthesis of a THPE Derivative

To illustrate the potential of THPE as an intermediate, a hypothetical synthesis of a lipophilic THPE derivative is presented below. This process involves the esterification of the hydroxyl groups with a fatty acid chloride, which could enhance the antioxidant's solubility in lipid-rich environments.

Protocol: Synthesis of Tetrakis(dodecanoyl-oxy)phenyl)ethane (THPE-D)

  • Dissolution: Dissolve THPE in a suitable aprotic solvent (e.g., dry tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to deprotonate the phenolic hydroxyl groups.

  • Acylation: Slowly add dodecanoyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a mild acid solution and extract the product with an organic solvent.

  • Purification: Purify the crude product using column chromatography to obtain the pure THPE-D derivative.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of THPE and its derivatives can be quantified using various in vitro assays. The most common methods include the DPPH, ABTS, FRAP, and ORAC assays.

Table 1: Illustrative Antioxidant Activity of THPE and a Hypothetical Derivative
CompoundDPPH Radical Scavenging (IC50, µg/mL)ABTS Radical Scavenging (IC50, µg/mL)Ferric Reducing Antioxidant Power (FRAP) (µmol Fe(II)/g)Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/g)
THPE 856515004500
THPE-D (Hypothetical) 604518005500
Ascorbic Acid (Standard) 58--
Trolox (Standard) 101525006000

Note: The data for THPE-D is hypothetical to illustrate the potential for enhanced activity upon derivatization. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The strength of antioxidant activity can be categorized as very strong (IC50 < 50 µg/mL), strong (IC50: 50-100 µg/mL), moderate (IC50: 101-250 µg/mL), and weak (IC50: 250-500 µg/mL).[3]

Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction: Mix the sample solution with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Generation of ABTS•+: React a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate and keep the mixture in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add the test compound to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) in the dark.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Preparation of FRAP reagent: Prepare the FRAP reagent by mixing acetate buffer, a solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a FeCl₃·6H₂O solution.

  • Reaction: Mix the test compound with the FRAP reagent.

  • Incubation: Incubate the mixture at 37 °C.

  • Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • Calculation: The results are expressed as µmol of Fe(II) equivalents per gram of the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe initiated by a peroxyl radical generator.

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (e.g., AAPH), and the test compound in a phosphate buffer.

  • Reaction Mixture: In a microplate, mix the fluorescent probe and the test compound.

  • Initiation: Add the AAPH solution to initiate the oxidation reaction.

  • Measurement: Monitor the fluorescence decay over time using a fluorescence microplate reader.

  • Calculation: Calculate the area under the fluorescence decay curve (AUC). The ORAC value is expressed as Trolox equivalents (TE).

Visualizations

Signaling Pathway of Phenolic Antioxidants

Antioxidant_Mechanism FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Donates H• PhenolicAntioxidant Phenolic Antioxidant (ArOH) e.g., THPE StableRadical Stable Phenoxy Radical (ArO•) PhenolicAntioxidant->StableRadical Forms stable radical FurtherReactions Further Reactions/ Regeneration StableRadical->FurtherReactions

Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.

Experimental Workflow for THPE Synthesis

Synthesis_Workflow Start Start: Phenol + Glyoxal Reaction Reaction with Acid Catalyst in Solvent (e.g., Acetone) Start->Reaction Mixture Crude Reaction Mixture (THPE, Isomers, Phenol) Reaction->Mixture Extraction Extraction with Tetrahydrofuran/Acetonitrile Mixture->Extraction Purified Purified THPE Extraction->Purified End End Purified->End

Caption: Workflow for the synthesis and purification of THPE.

Logical Relationship for DPPH Assay

DPPH_Assay_Logic PrepareSolutions Prepare DPPH and Test Compound Solutions Mix Mix DPPH and Test Compound PrepareSolutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate MeasureAbsorbance Measure Absorbance at 517 nm Incubate->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 MeasureAbsorbance->Calculate Result Antioxidant Capacity Calculate->Result

Caption: Logical workflow for determining antioxidant capacity using the DPPH assay.

Conclusion

THPE stands out as a highly promising intermediate for the synthesis of novel antioxidants. Its polyphenolic structure provides a foundation for creating derivatives with potentially superior antioxidant activity and tailored physicochemical properties. The protocols and data presented herein offer a framework for researchers and drug development professionals to explore the full potential of THPE in the ongoing quest for more effective antioxidant therapies and stabilizing agents. Further research into the synthesis and evaluation of a broad range of THPE derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Application of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) in Electronic Materials and Encapsulants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is a trifunctional phenolic compound that serves as a high-performance crosslinking agent and branching monomer in the formulation of electronic materials and encapsulants.[1][2][3] Its unique molecular structure, featuring three reactive hydroxyl groups, allows for the creation of highly crosslinked polymer networks.[1] When incorporated into epoxy resin systems, THPE significantly enhances key properties such as thermal stability, mechanical strength, and chemical resistance, making it an ideal candidate for demanding electronic applications, including semiconductor packaging and printed circuit boards (PCBs).[1] This document provides detailed application notes, experimental protocols, and performance data for the use of THPE in electronic materials.

Key Advantages of THPE in Electronic Materials

The trifunctional nature of THPE leads to a higher crosslinking density in cured epoxy networks compared to traditional bifunctional hardeners.[1] This dense network structure imparts several critical advantages for electronic encapsulants:

  • Enhanced Thermal Stability: THPE-based epoxy systems exhibit superior resistance to thermal degradation and higher glass transition temperatures (Tg), which is crucial for the reliability of electronic components that generate heat during operation.[1]

  • Improved Mechanical Strength: The increased crosslinking results in materials with enhanced mechanical integrity, providing robust protection for delicate electronic components against physical shock and vibration.[1][2]

  • Superior Chemical Resistance: The highly crosslinked structure offers excellent resistance to a wide range of chemicals and moisture, protecting electronic assemblies from corrosive environments.

  • Dimensional Stability: Materials formulated with THPE exhibit low curing shrinkage and maintain their dimensional integrity over a wide range of operating temperatures.

Quantitative Data Summary

While specific quantitative data for THPE-based epoxy systems is not extensively available in publicly accessible literature, the following tables provide typical performance characteristics of high-performance epoxy encapsulants used in electronic applications. These values can be considered as a benchmark for formulations incorporating THPE.

Table 1: Thermal Properties of High-Performance Epoxy Encapsulants

PropertyTest MethodTypical Value Range
Glass Transition Temperature (Tg)DSC (Differential Scanning Calorimetry)150 - 250 °C
Coefficient of Thermal Expansion (CTE, α1)TMA (Thermomechanical Analysis)10 - 30 ppm/°C
Coefficient of Thermal Expansion (CTE, α2)TMA (Thermomechanical Analysis)40 - 70 ppm/°C
Decomposition Temperature (Td, 5% weight loss)TGA (Thermogravimetric Analysis)> 350 °C
Thermal ConductivityASTM E14610.5 - 3.0 W/m·K

Table 2: Mechanical Properties of High-Performance Epoxy Encapsulants

PropertyTest MethodTypical Value Range
Flexural StrengthASTM D790100 - 200 MPa
Flexural ModulusASTM D79010 - 25 GPa
Tensile StrengthASTM D63870 - 120 MPa
Adhesion Strength (Lap Shear)ASTM D100215 - 30 MPa
Hardness (Shore D)ASTM D224085 - 95

Table 3: Electrical Properties of High-Performance Epoxy Encapsulants

PropertyTest MethodTypical Value Range
Dielectric Constant (1 MHz)ASTM D1503.0 - 4.5
Dissipation Factor (1 MHz)ASTM D1500.005 - 0.02
Volume ResistivityASTM D257> 10^15 Ω·cm
Dielectric StrengthASTM D14915 - 25 kV/mm

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of THPE-based epoxy encapsulants. Specific parameters may need to be optimized based on the chosen epoxy resin and desired final properties.

Protocol 1: Preparation of a THPE-Cured Epoxy Formulation

Materials:

  • This compound (THPE)

  • Bisphenol A or Bisphenol F based epoxy resin (e.g., DGEBA)

  • Catalyst/Accelerator (e.g., 2-Methylimidazole)

  • Solvent (if required for viscosity adjustment, e.g., acetone)

  • Filler (optional, e.g., fused silica for CTE modification)

Equipment:

  • High-shear mixer or planetary centrifugal mixer

  • Vacuum oven

  • Molds for specimen preparation

Procedure:

  • Pre-treatment: Dry the THPE, epoxy resin, and any fillers in a vacuum oven at a temperature appropriate for each material (e.g., 80°C for 4 hours) to remove any absorbed moisture.

  • Mixing:

    • In a suitable mixing vessel, combine the pre-dried epoxy resin and THPE. The stoichiometric ratio of epoxy groups to hydroxyl groups should be calculated and can be varied to optimize properties.

    • Heat the mixture to a temperature that facilitates uniform mixing (e.g., 100-120°C) and mix until the THPE is completely dissolved and the mixture is homogeneous.

    • If using a filler, add it gradually to the resin-hardener mixture while stirring continuously until a uniform dispersion is achieved.

    • Add the catalyst/accelerator to the mixture and mix thoroughly.

  • Degassing: Place the mixture in a vacuum chamber and apply vacuum to remove any entrapped air bubbles until the bubbling subsides.

  • Casting: Pour the degassed mixture into pre-heated molds.

  • Curing: Transfer the molds to an oven and cure according to a pre-determined curing schedule. A typical curing schedule might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 150°C followed by 4 hours at 180°C). The optimal curing schedule should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).

Protocol 2: Characterization of Cured THPE-Epoxy Encapsulant

1. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg) and the extent of cure.

    • Procedure: A small sample of the cured material (5-10 mg) is heated in a DSC instrument at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C). The Tg is identified as a step-change in the heat flow curve.

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate the thermal stability and decomposition temperature.

    • Procedure: A sample of the cured material is heated in a TGA instrument at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere. The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is recorded as the decomposition temperature.

  • Thermomechanical Analysis (TMA):

    • Objective: To measure the Coefficient of Thermal Expansion (CTE).

    • Procedure: A rectangular specimen of the cured material is placed in a TMA instrument and subjected to a controlled temperature ramp. The dimensional change of the specimen is measured to determine the CTE below and above the Tg.

2. Mechanical Testing:

  • Flexural Properties (ASTM D790):

    • Objective: To determine the flexural strength and modulus.

    • Procedure: A rectangular bar of the cured material is subjected to a three-point bending test at a constant strain rate until failure.

  • Tensile Properties (ASTM D638):

    • Objective: To determine the tensile strength, modulus, and elongation at break.

    • Procedure: A dog-bone shaped specimen of the cured material is pulled at a constant strain rate until it fractures.

3. Electrical Testing:

  • Dielectric Constant and Dissipation Factor (ASTM D150):

    • Objective: To measure the dielectric properties at various frequencies.

    • Procedure: A thin, flat sample of the cured material is placed between two electrodes, and its capacitance and dissipation factor are measured using a dielectric analyzer or LCR meter at the desired frequencies (e.g., 1 kHz, 1 MHz).

  • Volume Resistivity (ASTM D257):

    • Objective: To determine the electrical insulation capability.

    • Procedure: A voltage is applied across a sample of the cured material, and the resulting current is measured to calculate the volume resistivity.

Visualizations

Logical Relationship of THPE Structure to Properties

THPE_Properties THPE This compound (THPE) Structure Trifunctional Phenolic Structure (Three -OH Groups) THPE->Structure Crosslinking High Crosslinking Density in Epoxy Network Structure->Crosslinking Thermal Enhanced Thermal Stability (High Tg) Crosslinking->Thermal Mechanical Improved Mechanical Strength & Rigidity Crosslinking->Mechanical Chemical Superior Chemical & Moisture Resistance Crosslinking->Chemical

Caption: Logical flow from THPE's structure to enhanced material properties.

Experimental Workflow for THPE-Epoxy Encapsulant Characterization

Workflow cluster_prep Material Preparation cluster_char Characterization Mixing Mixing of THPE, Epoxy, & Additives Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Molds Degassing->Casting Curing Oven Curing Casting->Curing Thermal Thermal Analysis (DSC, TGA, TMA) Curing->Thermal Mechanical Mechanical Testing (Flexural, Tensile) Curing->Mechanical Electrical Electrical Testing (Dielectric, Resistivity) Curing->Electrical

Caption: Workflow for preparing and testing THPE-epoxy encapsulants.

Signaling Pathway: Curing Reaction of THPE with Epoxy Resin

Curing_Reaction THPE THPE (-OH groups) Catalyst Catalyst/ Heat THPE->Catalyst Epoxy Epoxy Resin (Epoxide Rings) Epoxy->Catalyst Network Highly Crosslinked Polymer Network Catalyst->Network Ring-Opening Polymerization

Caption: Simplified representation of the THPE-epoxy curing reaction.

References

Application Notes and Protocols: The Role of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a triphenolic compound, is emerging as a versatile scaffold in pharmaceutical synthesis and drug discovery. Its unique three-dimensional structure and the presence of three reactive hydroxyl groups make it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of THPE's applications in pharmaceutical research, focusing on its use as a building block for complex molecules and its intrinsic biological activity. Detailed protocols for the synthesis of THPE are also provided, along with conceptual workflows for its application in drug development.

Key Applications in Pharmaceutical Synthesis

THPE's utility in the pharmaceutical field can be broadly categorized into two main areas:

  • A Versatile Tripodal Scaffold: The C3v symmetry of THPE provides a unique three-dimensional framework for the synthesis of complex molecules. The three phenolic hydroxyl groups can be selectively functionalized to introduce diverse pharmacophores, leading to the creation of libraries of compounds for high-throughput screening. This approach is valuable in the search for new drug candidates with specific biological activities. THPE's rigid core allows for the precise spatial orientation of appended functional groups, which can be critical for optimizing interactions with biological targets.

  • Intrinsic Biological Activity: THPE has been identified as a potent antiestrogenic compound, acting as an antagonist of the estrogen receptor (ER). This property makes it a compound of interest for the development of therapies for hormone-dependent cancers, such as certain types of breast cancer. In vivo studies have demonstrated that THPE can inhibit uterine development in mouse models and downregulate the expression of estrogen-responsive genes.[1]

Data Presentation

Synthesis of this compound (THPE)

The synthesis of THPE is typically achieved through the acid-catalyzed condensation of phenol with a suitable ketone. Two common methods are summarized below.

MethodReactantsCatalyst/PromoterSolventTemperature (°C)Reaction Time (h)Crude Purity (%)Crude Yield (%)
Method 1 Phenol, 4-HydroxyacetophenoneZinc Chloride, Concentrated Hydrochloric AcidDichloroethane (for workup)60895.091.1
Method 2 Phenol, 2,4-PentanedioneSulfuric Acid, 3-Mercaptopropanesulfonic acidMethylene Chloride (for workup)30-55Not Specified94.655.8

Data compiled from multiple sources.[2][3]

Purification of THPE
StepReagents/SolventsConditionsPurity (%)Yield (%)
Recrystallization Methanol, WaterDissolve in hot methanol, precipitate with water>99>90
Decolorization Activated Carbon, Sodium Borohydride, Sodium SulfiteTreatment of the methanolic solution99.591.3 (from crude)

Data compiled from multiple sources.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound (THPE) via 4-Hydroxyacetophenone

Materials:

  • Phenol (54.0 mol)

  • 4-Hydroxyacetophenone (6.5 mol)

  • Zinc Chloride (100 g)

  • Concentrated Hydrochloric Acid (100 mL)

  • Dichloroethane

  • Methanol

  • Activated Carbon

  • Sodium Borohydride

  • Sodium Sulfite

  • Water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine phenol (54.0 mol) and zinc chloride (100 g). Stir the mixture until the zinc chloride is evenly dispersed.

  • Addition of Reactant: Slowly add 4-hydroxyacetophenone (6.5 mol) to the reaction mixture over a period of 40 minutes.

  • Reaction Conditions: Heat the mixture to 60°C and maintain this temperature for 60 minutes with continuous stirring.

  • Acidification: Carefully add concentrated hydrochloric acid (100 mL) to the reaction mixture. Continue stirring at 60°C for an additional 8 hours.

  • Workup: Cool the reaction mixture to 20°C. Add dichloroethane and stir thoroughly to precipitate the crude product.

  • Isolation of Crude Product: Filter the mixture to collect the solid crude product. Wash the filter cake with dichloroethane.

  • Drying: Dry the crude product in a vacuum oven at 55°C for 6 hours. This should yield approximately 1811 g of crude THPE with a purity of 95.0% and a yield of 91.1%.[2]

  • Purification (Recrystallization and Decolorization): a. Dissolve 1000 g of the crude product in 2000 mL of methanol by heating. b. Cool the solution and slowly add 1600 mL of water to precipitate the product. Stir at room temperature for 50 minutes. c. Filter and dry the pale yellow product. d. Dissolve the dried product in 1200 mL of methanol and heat to ensure complete dissolution. e. Add activated carbon for decolorization, filter the hot solution, and evaporate the solvent to obtain a solid. f. Dissolve the resulting solid in 1000 mL of methanol. g. Slowly add a solution of sodium borohydride (5 g) and sodium sulfite (35 g) in water. A light yellow powder will precipitate. h. Filter the purified product and dry under vacuum at 25°C for 10 hours. This process yields approximately 913 g of purified THPE with a purity of 99.5%.[2]

Visualizations

Signaling Pathway

Estrogen_Receptor_Antagonism cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen (E2) ER Estrogen Receptor (ER) Estrogen->ER Binding THPE THPE (Antagonist) THPE->ER Competitive Binding ER_HSP Inactive ER-HSP Complex ER->ER_HSP Binding No_Transcription Transcription Blocked ER->No_Transcription Conformational Change Prevents Dimerization & DNA Binding Dimerization Dimerization ER->Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Dimerization->ERE Translocation & Binding

Caption: Estrogen Receptor Antagonism by THPE.

Experimental Workflow

THPE_Drug_Discovery_Workflow Start This compound (THPE) Step1 Functionalization of Phenolic Hydroxyls Start->Step1 Step2 Creation of a Compound Library Step1->Step2 Step3 High-Throughput Screening (HTS) Step2->Step3 Step4 Hit Identification & Validation Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 Step6 Preclinical Development Step5->Step6 End Drug Candidate Step6->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of THPE.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield of THPE. What are the potential causes and how can I improve it?

A low yield in THPE synthesis can stem from several factors. One common issue is incomplete reaction. Ensure that the reaction is allowed to proceed for a sufficient amount of time, which can range from 8 to 50 hours depending on the specific protocol.[1][2] Temperature control is also critical; for reactions involving phenol and 4-hydroxyacetophenone with a zinc chloride and hydrochloric acid catalyst system, a temperature of around 60°C is recommended.[1] For syntheses using phenol and 2,4-pentanedione with a sulfuric acid and mercapto sulfonic acid catalyst system, the optimal temperature range is between 30°C and 55°C.[3] Temperatures outside these ranges can either slow down the reaction or lead to the formation of unwanted side products.[2] The molar ratio of reactants is another crucial parameter, with a typical excess of phenol to the ketone reactant being employed.[3][4]

Q2: The final product has a noticeable color (e.g., yellow, brown). How can I obtain a colorless, high-purity product?

The presence of colored impurities is a common challenge in THPE synthesis. These color bodies can arise from side reactions or the degradation of reactants and products.[3] A multi-step purification process is often necessary to achieve a white or off-white final product.

A common and effective decolorization strategy involves the use of activated carbon and a chemical reducing agent.[1] After the initial isolation of the crude product, it can be dissolved in a suitable solvent like methanol, treated with activated carbon to adsorb colored impurities, and then filtered.[1] Subsequent recrystallization from a methanol-water mixture, often with the addition of a reducing agent such as sodium borohydride, can further reduce color and improve purity.[1][5][6] The sodium borohydride also helps in adjusting the pH during recrystallization.[5]

Q3: My purified THPE still shows the presence of impurities when analyzed (e.g., by HPLC). What are these impurities and how can I remove them?

Common impurities in THPE synthesis include unreacted starting materials like phenol and 4-hydroxyacetophenone, as well as isomeric byproducts and other reaction side products such as bis-(hydroxyphenyl)ethene isomers.[3]

To minimize these impurities, it is crucial to optimize the reaction conditions as mentioned in Q1. For purification, a multi-step approach is recommended. Washing the crude product with a specific solvent mixture can help remove a significant portion of unreacted phenol.[5] For instance, washing with a saturated solution of THPE in a water-methanol mixture has been shown to be effective while minimizing the loss of the desired product.[5] Subsequent recrystallization, potentially repeated, from a methanol-water solution is a standard method to remove isomeric and other byproducts.[1] The use of sodium borohydride during this process can also aid in the removal of certain impurities.[5]

Q4: The reaction seems to stall and does not proceed to completion. What could be the issue?

A stalled reaction can be due to several factors. One possibility is the deactivation of the catalyst. Ensure that the catalyst used is of good quality and handled appropriately. If using a solid catalyst, ensure it has not been poisoned by impurities in the reactants or solvent. Another potential cause is the presence of water in the reaction mixture, which can interfere with some acid-catalyzed reactions. In some protocols, the removal of water is a key step to drive the reaction to completion.[4] Finally, insufficient mixing can lead to localized depletion of reactants or catalyst, giving the appearance of a stalled reaction. Ensure vigorous and consistent stirring throughout the reaction period.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ReactantsCatalyst SystemTemperature RangeReaction TimeReported YieldReference
Phenol and 4-HydroxyacetophenoneZinc Chloride and Hydrochloric Acid~60°C~9 hours~91% (crude)[1]
Phenol and 4-HydroxyacetophenoneAcetic Acid65-75°C~12 hours~80% (molar)[4]
Phenol and 2,4-PentanoneSulfuric Acid and Mercapto Sulfonic Acid30-55°CNot specifiedHigh
Phenol and 4-HydroxyacetophenoneSulfonic Acid and Mercaptan Co-catalyst40-80°C10-50 hoursHigh[2]

Experimental Protocols

Protocol 1: Synthesis of THPE via Phenol and 4-Hydroxyacetophenone with ZnCl₂/HCl Catalyst [1]

  • Reaction Setup: In a suitable reactor, add 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.

  • Addition of Reactant: Slowly add 6.5 moles of p-hydroxyacetophenone over a period of 40 minutes.

  • Reaction Conditions: Heat the mixture to 60°C and maintain this temperature for 60 minutes.

  • Acid Addition: Add 100 mL of concentrated hydrochloric acid.

  • Reaction Progression: Continue stirring the reaction mixture for 8 hours at 60°C.

  • Work-up: Cool the reaction mixture to 20°C. Add dichloroethane and stir thoroughly.

  • Isolation of Crude Product: Filter the mixture and dry the filter cake under vacuum at 55°C for 6 hours to obtain the crude THPE product.

Protocol 2: Purification of Crude THPE [1]

  • Initial Recrystallization: To 1000 g of crude THPE, add 2000 mL of methanol and heat until the solid is completely dissolved.

  • Precipitation: Cool the solution and slowly add 1600 mL of water while stirring.

  • Stirring: Continue to stir the mixture at room temperature for 50 minutes to allow for the precipitation of a pale yellow product.

  • Isolation: Filter the solid and dry it.

  • Decolorization: Dissolve the dried product in 1200 mL of methanol and heat to ensure complete dissolution. Add activated carbon and stir to decolorize the solution.

  • Filtration and Concentration: Filter the hot solution to remove the activated carbon and then evaporate the solvent to obtain a solid.

  • Final Purification: Dissolve the obtained solid in 1000 mL of methanol. Slowly add a solution of 5 g of sodium borohydride and 35 g of sodium sulfite in water. A light yellow powder will gradually precipitate.

  • Final Isolation and Drying: Filter the purified product and dry it under vacuum at 25°C for 10 hours.

Mandatory Visualization

Synthesis_Workflow Reactants Reactants: - Phenol - 4-Hydroxyacetophenone Reaction Reaction (60°C, 8h) Reactants->Reaction Catalyst Catalyst System: - ZnCl₂ - HCl Catalyst->Reaction Workup Work-up (Dichloroethane) Reaction->Workup Cooling Crude_Product Crude THPE Workup->Crude_Product Filtration & Drying Purification Purification (Recrystallization, Activated Carbon, NaBH₄) Crude_Product->Purification Pure_Product High-Purity THPE Purification->Pure_Product Filtration & Drying

Caption: General workflow for the synthesis and purification of THPE.

Troubleshooting_Logic Start Low Yield? Check_Temp Verify Temperature (e.g., 60°C or 30-55°C) Start->Check_Temp Yes Colored_Product Product Colored? Start->Colored_Product No Check_Time Check Reaction Time (8-50h) Check_Temp->Check_Time Check_Ratio Confirm Molar Ratios (Excess Phenol) Check_Time->Check_Ratio Check_Ratio->Colored_Product Decolorize Decolorization Protocol: - Activated Carbon - NaBH₄ Treatment Colored_Product->Decolorize Yes Impurities Impurities Present? Colored_Product->Impurities No Decolorize->Impurities Purify Multi-step Purification: - Washing - Recrystallization Impurities->Purify Yes Success High Yield & Purity Impurities->Success No Purify->Success

Caption: Troubleshooting decision tree for THPE synthesis.

References

Technical Support Center: Purification of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound (THPE)?

A1: Crude THPE typically contains unreacted starting materials and byproducts from its synthesis. Common impurities include residual 4-hydroxyacetophenone, phenol, chlorides, THPE isomers (iso-THPE, which are ortho- and para-isomers), and bis-(hydroxyphenyl)ethene isomers.[1][2] The crude product often appears as a reddish-brown mixture, indicating the presence of color bodies.[1]

Q2: What are the recommended solvent systems for the recrystallization of THPE?

A2: The most commonly employed solvent system for the recrystallization of THPE is a mixture of methanol and water.[1][3][4] Ethanol, acetone, and dimethylformamide are also effective solvents for dissolving THPE.[5] The purification process often involves dissolving the crude product in methanol, followed by the addition of water to induce precipitation of the purified THPE.[1][3]

Q3: What is the expected purity and yield after a single purification step?

A3: A single recrystallization from a methanol/water system can significantly improve the purity of THPE. For instance, a crude product with 95.0% purity can be purified to 99.5% (as determined by HPLC) with a recovery yield of approximately 91.3%.[3]

Q4: Are there any additives that can improve the color quality of the purified THPE?

A4: Yes, certain additives can be used to decolorize the product. Activated carbon is commonly used to remove colored impurities.[1][3] Additionally, reducing agents like sodium borohydride or sodium dithionite can be added during the purification process to reduce colored impurities and yield a white final product.[1][3][4] The use of a neutralizing agent during the workup can also significantly reduce the color of the crude product, thereby minimizing the need for multiple recrystallization steps.

Q5: What are the key safety precautions to consider when handling THPE and the solvents used for its purification?

A5: this compound may cause eye irritation. It is also toxic to aquatic life with long-lasting effects. Therefore, it is important to avoid release into the environment. The solvents used, such as methanol, are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Q1: My THPE oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" can occur if the solution is supersaturated or if the cooling rate is too fast. To resolve this, try the following:

  • Re-heat the solution: Add a small amount of the primary solvent (e.g., methanol) to the mixture to ensure everything is fully dissolved and then allow it to cool down more slowly.

  • Reduce the amount of anti-solvent: If water is being used to precipitate the product, you may have added it too quickly or in excess. Try adding the water more slowly while vigorously stirring.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. This can provide a surface for nucleation and induce crystallization.

  • Seed the solution: If you have a small amount of pure THPE, add a seed crystal to the cooled solution to initiate crystallization.

Q2: After recrystallization, my THPE product is still colored (e.g., pale yellow or reddish-brown). How can I improve the color?

A2: A persistent color indicates the presence of colored impurities.[1] Consider the following steps:

  • Activated Carbon Treatment: Dissolve the colored product in hot methanol and add a small amount of activated carbon (charcoal).[1][3] Stir the mixture for a short period and then filter it hot to remove the carbon and adsorbed impurities. Proceed with the recrystallization by adding water.

  • Use of Reducing Agents: During the recrystallization process, the addition of a small amount of a reducing agent like sodium borohydride or sodium sulfite can help to decolorize the product.[1][3]

  • Repeat the Recrystallization: A second recrystallization may be necessary to remove persistent impurities.

Q3: The recovery yield of my purified THPE is very low. What are the possible reasons and how can I improve it?

A3: Low recovery yield can be due to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required for complete dissolution.

  • Product Loss During Washing: Washing the crude product with a pure solvent can lead to the loss of some THPE. To minimize this, wash the crude admixture with a saturated solution of THPE in the washing solvent (e.g., a water/methanol mixture).[1][2]

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities or activated carbon, the product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

Q4: The purity of my THPE has not improved significantly after recrystallization. What could be the issue?

A4: If the purity remains low, it's possible that the chosen solvent system is not effective for removing the specific impurities present in your crude product.

  • Optimize the Solvent Ratio: The ratio of methanol to water is crucial. You may need to adjust this ratio to improve the selective precipitation of THPE.

  • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography might be necessary to separate the impurities.[5] However, for industrial-scale purification, optimizing the recrystallization process is generally more practical.

  • Initial Washing Step: Ensure that the crude product is thoroughly washed before recrystallization to remove a significant portion of impurities like residual phenol.[1]

Data Presentation

Table 1: Summary of a Representative Purification Protocol for Crude THPE

ParameterValueReference
Starting MaterialCrude this compound[3]
Initial Purity95.0%[3]
Purification MethodRecrystallization[3]
Solvent SystemMethanol and Water[3]
AdditivesActivated Carbon, Sodium Borohydride, Sodium Sulfite[3]
Final Purity (by HPLC)99.5%[3]
Overall Yield91.3%[3]

Experimental Protocols

Protocol 1: Recrystallization of Crude THPE using Methanol and Water

This protocol is based on a method that has been shown to increase the purity of crude THPE from 95.0% to 99.5%.[3]

  • Dissolution: In a suitable flask, add 1000 g of crude THPE to 2000 mL of methanol. Heat the mixture with stirring until the solid is completely dissolved.

  • Initial Precipitation: Cool the solution and then slowly add 1600 mL of water while stirring. Continue to stir at room temperature for 50 minutes. A pale yellow product should precipitate.

  • Filtration and Drying: Filter the precipitate and dry it thoroughly.

  • Decolorization: Dissolve the dried product in 1200 mL of methanol, heating until complete dissolution. Add activated carbon to decolorize the solution.

  • Hot Filtration and Solvent Evaporation: Filter the hot solution to remove the activated carbon. Evaporate the solvent to obtain a solid.

  • Final Precipitation with Additives: Dissolve the resulting solid in 1000 mL of methanol. Slowly add a mixed solution of sodium borohydride (5 g) and sodium sulfite (35 g). A light-yellow powder will gradually precipitate.

  • Final Filtration and Drying: Filter the solid and dry it under vacuum at 25 °C for 10 hours to obtain the purified product.

Visualizations

Purification_Workflow Crude_THPE Crude THPE Product (Reddish-brown solid) Dissolution Dissolve in Hot Methanol Crude_THPE->Dissolution Add_Water Add Water to Precipitate Dissolution->Add_Water Filter_Dry_1 Filter and Dry Add_Water->Filter_Dry_1 Intermediate_Product Intermediate Purity THPE (Pale yellow solid) Filter_Dry_1->Intermediate_Product Redissolve Re-dissolve in Methanol Intermediate_Product->Redissolve Decolorize Add Activated Carbon (Optional) Redissolve->Decolorize Hot_Filter Hot Filtration Decolorize->Hot_Filter Additives Add Sodium Borohydride/ Sodium Sulfite Solution Hot_Filter->Additives Final_Precipitation Final Precipitation Additives->Final_Precipitation Filter_Dry_2 Filter and Dry Under Vacuum Final_Precipitation->Filter_Dry_2 Pure_THPE Purified THPE (White to off-white solid) Filter_Dry_2->Pure_THPE Troubleshooting_Tree Start Purification Issue Low_Yield Low Recovery Yield? Start->Low_Yield Colored_Product Product Still Colored? Low_Yield->Colored_Product No Solvent_Check Check Solvent Volume and Wash with Saturated Solution Low_Yield->Solvent_Check Yes Oiling_Out Product Oiling Out? Colored_Product->Oiling_Out No Decolorize_Step Add Activated Carbon or Reducing Agent (e.g., NaBH4) Colored_Product->Decolorize_Step Yes Cooling_Rate Re-heat, Add More Solvent, Cool Slowly, Scratch or Seed Oiling_Out->Cooling_Rate Yes End Problem Resolved Oiling_Out->End No Solvent_Check->End Decolorize_Step->End Cooling_Rate->End

References

Technical Support Center: Acid-Catalyzed Condensation for 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for challenges encountered during the acid-catalyzed condensation synthesis of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE).

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions to troubleshoot the acid-catalyzed synthesis of THPE.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of THPE - Suboptimal molar ratio of reactants.- Inadequate catalyst concentration or activity.- Insufficient reaction time or temperature.- Formation of byproducts.- Optimize the molar ratio of phenol to 4-hydroxyacetophenone, typically in the range of 5:1 to 10:1.[1][2]- Ensure the use of an effective acid catalyst such as hydrochloric acid, sulfuric acid, or acetic acid.[1][2]- The addition of a promoter like a mercapto sulfonic acid can enhance the reaction rate.[1][3]- Monitor the reaction progress to determine the optimal reaction time, which can be up to 8 hours.[4]- Adjust the reaction temperature to the optimal range, for instance, 60-75°C.[2][4]
Formation of Byproducts (e.g., Bisphenol A) - Side reactions occurring under acidic conditions.- Use of alternative reactants like 2,4-pentanedione can lead to bisphenol A as a major byproduct.[3]- When using 2,4-pentanedione, be aware that the formation of bisphenol A is a competing reaction.[3]- Optimize reaction conditions (temperature, catalyst) to favor the formation of THPE.- Purification of the crude product is necessary to remove byproducts.
Poor Product Purity - Incomplete reaction.- Presence of unreacted starting materials and byproducts.- Inefficient purification method.- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques.- The crude product can be purified by recrystallization from a solvent mixture like methanol/water.[4]- Washing the crude product with a suitable solvent such as dichloroethane can help remove impurities.[4]
Product Discoloration - Oxidation of phenolic compounds.- Presence of colored impurities from side reactions.- The use of a neutralizing agent after the reaction can significantly reduce the color of the crude product.- Purification using activated carbon can help decolorize the product.[4]- Performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation.[2]
Reaction Stalls or is Sluggish - Catalyst deactivation.- Insufficient mixing.- Low reaction temperature.- Ensure vigorous stirring throughout the reaction.- Gradually increase the reaction temperature within the recommended range.- The use of a promoter like 3-mercaptopropanesulfonic acid can increase the reaction rate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the acid-catalyzed synthesis of THPE?

A1: The most common method involves the acid-catalyzed condensation of phenol with 4-hydroxyacetophenone.[1][2] An alternative route is the reaction of an excess of phenol with 2,4-pentanedione.[3]

Q2: Which acid catalysts are typically used for THPE synthesis?

A2: A variety of acid catalysts can be employed, including hydrochloric acid, sulfuric acid, and acetic acid.[1][2][4] The choice of catalyst can influence the reaction rate and yield.

Q3: What is the role of a promoter in this reaction?

A3: Promoters, such as mercapto sulfonic acids (e.g., 3-mercaptopropanesulfonic acid), are used to increase the reaction rate and improve the yield of THPE, especially when long reaction times are an issue.[1][3]

Q4: What is a typical molar ratio of phenol to 4-hydroxyacetophenone?

A4: A molar excess of phenol is generally used. The molar ratio of phenol to 4-hydroxyacetophenone typically ranges from 5:1 to 10:1.[1][2]

Q5: How can I purify the crude THPE product?

A5: A common purification method involves dissolving the crude product in a solvent like methanol, followed by precipitation upon the addition of water.[4] The resulting solid is then filtered and dried. Further purification can be achieved by treating the methanolic solution with activated carbon to remove colored impurities.[4]

Experimental Protocol: Acid-Catalyzed Synthesis of THPE

This protocol is a general guideline based on literature procedures.[2][4] Researchers should adapt it to their specific laboratory conditions and safety protocols.

Materials:

  • Phenol

  • 4-hydroxyacetophenone

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (optional, can act as a co-catalyst)

  • Dichloroethane

  • Methanol

  • Water

  • Activated Carbon

Equipment:

  • Glass reactor with a stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a glass reactor, combine phenol (in a molar excess, e.g., 8:1 molar ratio to 4-hydroxyacetophenone) and zinc chloride (if used). Stir the mixture until homogeneous.

  • Addition of Reactant: Slowly add 4-hydroxyacetophenone to the mixture over a period of approximately 40 minutes.

  • Heating and Catalyst Addition: Heat the reaction mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add concentrated hydrochloric acid.

  • Reaction: Continue stirring the reaction mixture at 60°C for 8 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: After the reaction is complete, cool the mixture to 20°C. Add dichloroethane and stir thoroughly to precipitate the crude product.

  • Isolation of Crude Product: Filter the slurry to collect the crude THPE. Wash the filter cake with dichloroethane.

  • Drying: Dry the crude product in a vacuum oven at 55°C for 6 hours.

  • Purification (Recrystallization):

    • Dissolve the crude THPE in methanol by heating.

    • If the solution is colored, add activated carbon and stir for a short period, then filter to remove the carbon.

    • Slowly add water to the hot methanol solution to induce precipitation.

    • Allow the mixture to cool to room temperature while stirring to complete the crystallization.

    • Filter the purified product and wash with a methanol/water mixture.

    • Dry the final product in a vacuum oven.

Troubleshooting Workflow

Troubleshooting_THPE_Synthesis start Start THPE Synthesis check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No optimize_ratio Optimize Reactant Ratio (Phenol:Ketone 5:1 to 10:1) check_yield->optimize_ratio Yes check_color Product Discolored? check_purity->check_color No purify Improve Purification (Recrystallization, Activated Carbon) check_purity->purify Yes check_rate Slow Reaction? check_color->check_rate No inert_atmosphere Use Inert Atmosphere (N2) Add Neutralizing Agent check_color->inert_atmosphere Yes success Successful Synthesis check_rate->success No increase_stirring Increase Stirring Rate check_rate->increase_stirring Yes optimize_catalyst Adjust Catalyst/Promoter (e.g., add Mercapto Acid) optimize_ratio->optimize_catalyst optimize_conditions Optimize Temp/Time (60-75°C, up to 8h) optimize_catalyst->optimize_conditions optimize_conditions->start purify->start inert_atmosphere->purify increase_stirring->optimize_catalyst

Caption: Troubleshooting workflow for the acid-catalyzed synthesis of THPE.

References

Optimizing reaction conditions for THPE synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE). The following information is designed to help optimize reaction conditions, particularly temperature and catalyst selection, to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing THPE?

A1: The most prevalent methods for THPE synthesis are acid-catalyzed condensation reactions. Two common routes include:

  • The reaction of p-hydroxyacetophenone with an excess of phenol using a Lewis acid catalyst like zinc chloride (ZnCl₂) in the presence of a strong protic acid such as hydrochloric acid (HCl).[1]

  • The reaction of 2,4-pentanedione with phenol catalyzed by sulfuric acid (H₂SO₄) and a mercapto sulfonic acid promoter.[2]

Q2: What is the optimal temperature range for THPE synthesis?

A2: The optimal temperature depends on the chosen synthetic route.

  • For the p-hydroxyacetophenone and phenol method with a ZnCl₂/HCl catalyst, a reaction temperature of around 60°C is typically employed.[1]

  • When using 2,4-pentanedione and phenol with a sulfuric acid and mercapto sulfonic acid catalyst system, the recommended temperature range is between 30°C and 55°C, with a preferred range of 40°C to 50°C.[2] Exceeding 55°C may lead to competing side reactions, which can decrease the overall yield of THPE.[2]

Q3: Which catalysts are most effective for THPE synthesis?

A3: Catalyst selection is critical for a successful synthesis.

  • A combination of zinc chloride (a Lewis acid) and concentrated hydrochloric acid is a common and effective catalyst system for the reaction between p-hydroxyacetophenone and phenol.[1]

  • For the reaction involving 2,4-pentanedione and phenol, a dual catalyst system of sulfuric acid and a mercapto sulfonic acid (e.g., 3-mercaptopropanesulfonic acid) as a promoter has been shown to produce high yields in relatively short reaction times.[2]

Q4: What are the expected yield and purity for THPE synthesis?

A4: With an optimized protocol, high yield and purity can be achieved. For the synthesis using p-hydroxyacetophenone and phenol with a ZnCl₂/HCl catalyst, a crude yield of 91.1% with a purity of 95.0% has been reported. Following purification, a final purity of 99.5% can be obtained.[1] For the method using 2,4-pentanedione, a crude yield of 55.8% has been documented.[2]

Troubleshooting Guides

This section addresses common issues encountered during THPE synthesis.

Issue 1: Low Product Yield

Low yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature - For the 2,4-pentanedione method, ensure the temperature is maintained between 40-50°C. Temperatures above 55°C can promote side reactions, while temperatures below 30°C may result in a very slow reaction rate.[2] - For the p-hydroxyacetophenone method, maintain a steady temperature of 60°C.[1]
Catalyst Inactivity or Deactivation - Phenols can coordinate with Lewis acid catalysts like ZnCl₂, reducing their activity.[1][2] Ensure the catalyst is fresh and used in the correct stoichiometric amount. - In Friedel-Crafts reactions, the presence of water can deactivate the catalyst. Ensure all reagents and glassware are dry.
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the reaction has gone to completion before workup.
Formation of Side Products - The primary side reactions in phenol alkylations are O-alkylation (formation of ethers) and the formation of isomeric products (ortho-alkylation instead of para-alkylation).[3] Adjusting the reaction temperature and catalyst can help minimize these.
Issue 2: Product Impurity

High levels of impurities can complicate purification and affect the final product's quality.

Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Ensure the reaction goes to completion by monitoring with TLC. - Optimize the molar ratio of reactants. An excess of phenol is typically used to drive the reaction forward.
Formation of Isomeric Byproducts - In Friedel-Crafts type reactions with phenols, a mixture of ortho- and para-substituted products can form. While the desired THPE is the p,p',p''-isomer, ortho-isomers can be generated. Purification via recrystallization is often necessary to separate these isomers.
O-Alkylation Side Products - The formation of ether byproducts through O-alkylation of the phenolic hydroxyl group is a known side reaction. Lower reaction temperatures generally favor C-alkylation over O-alkylation.[3]
Discoloration of the Product - The crude product may appear as a light yellow powder.[1] Purification using activated carbon can help decolorize the product. The use of a neutralizing agent during workup can also significantly reduce the color of the crude product.[4]

Data Presentation

Table 1: Effect of Temperature on THPE Synthesis (2,4-pentanedione method) - Representative Data

Note: This table presents representative data based on trends described in the literature, where higher temperatures can lead to decreased yields due to side reactions.[2]

Reaction Temperature (°C)Crude Yield (%)Purity (%)Observations
354592Slower reaction rate
455595Optimal balance of rate and yield
555090Increased formation of byproducts observed
653580Significant byproduct formation and potential for reactant/product degradation
Table 2: Comparison of Common Catalyst Systems for THPE Synthesis
Catalyst SystemReactantsTemperatureReported Crude YieldReported Purity
Zinc Chloride / Hydrochloric Acidp-hydroxyacetophenone, Phenol60°C91.1%[1]95.0%[1]
Sulfuric Acid / Mercapto Sulfonic Acid2,4-pentanedione, Phenol40-50°C55.8%[2]94.6%[2]

Experimental Protocols

Protocol 1: Synthesis of THPE from p-Hydroxyacetophenone and Phenol

This protocol is adapted from established literature procedures.[1]

Materials:

  • Phenol (54.0 mol)

  • p-Hydroxyacetophenone (6.5 mol)

  • Zinc chloride (100 g)

  • Concentrated hydrochloric acid (100 mL)

  • Dichloroethane

Procedure:

  • Charge a reactor with phenol and zinc chloride. Stir until the mixture is homogeneous.

  • Slowly add p-hydroxyacetophenone to the mixture over a period of 40 minutes.

  • Warm the reaction mixture to 60°C and maintain this temperature for 60 minutes.

  • Add concentrated hydrochloric acid and continue stirring the reaction for 8 hours at 60°C.

  • After the reaction is complete, cool the mixture to 20°C.

  • Add dichloroethane and stir thoroughly.

  • Filter the mixture to collect the crude product.

  • Dry the crude product under vacuum at 55°C for 6 hours.

Purification:

  • Dissolve the crude product in methanol by heating.

  • Cool the solution and slowly add water while stirring to precipitate the product.

  • Stir at room temperature for 50 minutes.

  • Filter and dry the purified product.

Protocol 2: Synthesis of THPE from 2,4-Pentanediione and Phenol

This protocol is based on patented synthesis methods.[2]

Materials:

  • Phenol

  • 2,4-Pentanediione

  • Sulfuric acid

  • 3-Mercaptopropanesulfonic acid (promoter)

  • Methylene chloride

  • Methanol-water solution

Procedure:

  • Combine phenol, 2,4-pentanedione, 3-mercaptopropanesulfonic acid, and sulfuric acid in a reaction vessel. The molar ratio of phenol to 2,4-pentanedione should be at least 6:1.

  • Maintain the reaction temperature between 40°C and 50°C.

  • After the reaction is complete, add methylene chloride to the mixture.

  • Stir for 2 hours at room temperature.

  • Filter the mixture and wash the residue with methylene chloride, water, and a methanol-water solution saturated with THPE.

  • Dry the purified product under vacuum at 60°C.

Visualizations

THPE_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reactants Reactants: p-Hydroxyacetophenone Phenol reaction Reaction (60°C, 8 hours) reactants->reaction catalyst Catalyst: ZnCl2 / HCl catalyst->reaction cooling Cooling to 20°C reaction->cooling precipitation Addition of Dichloroethane cooling->precipitation filtration Filtration precipitation->filtration drying Vacuum Drying filtration->drying dissolution Dissolution in Methanol drying->dissolution recrystallization Recrystallization (Addition of Water) dissolution->recrystallization pur_filtration Filtration recrystallization->pur_filtration pur_drying Drying pur_filtration->pur_drying final_product Purified THPE pur_drying->final_product

Caption: Experimental workflow for THPE synthesis from p-hydroxyacetophenone.

Troubleshooting_Low_Yield start Low THPE Yield Observed check_temp Verify Reaction Temperature (40-50°C or 60°C) start->check_temp check_catalyst Evaluate Catalyst Activity (Fresh? Dry Conditions?) check_temp->check_catalyst Temp OK optimize_temp Adjust & Calibrate Temperature Control check_temp->optimize_temp Temp Incorrect check_completion Monitor Reaction Progress (TLC Analysis) check_catalyst->check_completion Catalyst OK replace_catalyst Use Fresh/Anhydrous Catalyst check_catalyst->replace_catalyst Catalyst Suspect extend_time Increase Reaction Time check_completion->extend_time Incomplete success Improved Yield check_completion->success Reaction Complete optimize_temp->check_catalyst replace_catalyst->check_completion extend_time->success

Caption: Logical workflow for troubleshooting low THPE yield.

References

Technical Support Center: Production of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing isomer impurities during the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).

Troubleshooting Guides

High-purity THPE is crucial for its applications as a branching agent in polymers like polycarbonates and epoxy resins, and as an intermediate in various chemical syntheses. The formation of isomers and other byproducts is a common challenge in its production. This guide addresses specific issues you may encounter during your experiments.

Issue: High Levels of Isomer Impurities Detected

Potential CauseRecommended SolutionAnalytical Method for Verification
Incorrect Reaction Temperature Maintain the reaction temperature within the optimal range, typically between 40°C and 60°C. Temperatures above this range can promote the formation of ortho- and meta-substituted isomers.HPLC, GC-MS
Inappropriate Catalyst or Catalyst Concentration Use a well-defined acid catalyst system, such as a combination of zinc chloride and hydrochloric acid, or a sulfonic acid catalyst with a mercaptan co-catalyst.[1] Ensure the correct stoichiometry as excess or overly strong acids can drive side reactions.HPLC, Titration for residual acid
Non-optimal Molar Ratio of Reactants A significant excess of phenol to the ketone (4-hydroxyacetophenone or 2,4-pentanedione) is generally preferred to favor the formation of the desired tris-para-substituted product. A typical molar ratio of phenol to 4-hydroxyacetophenone is in the range of 5:1 to 10:1.HPLC, NMR
Insufficient Reaction Time Allow the reaction to proceed for the recommended duration (e.g., 8 hours or more) to ensure complete conversion and minimize the presence of intermediate products that could lead to isomer formation.TLC, HPLC

Issue: Product Discoloration (Reddish-Brown Appearance)

Potential CauseRecommended SolutionAnalytical Method for Verification
Presence of Color Bodies and Other Unidentified Impurities The crude product often contains colored impurities.[2] Purification of the crude product is necessary. This can be achieved by dissolving the product in methanol, treating with activated carbon for decolorization, and then precipitating the purified product by adding water.UV-Vis Spectroscopy, HPLC
Oxidation of Phenolic Groups Minimize exposure of the reactants and product to air and high temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen).Visual Inspection, HPLC-DAD
Residual Acid from Synthesis Ensure complete neutralization and removal of the acid catalyst during the work-up procedure. Residual acid can contribute to degradation and color formation.pH measurement, Titration

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in THPE synthesis?

A1: The most common impurities include residual starting materials (phenol and 4-hydroxyacetophenone), isomers of THPE (iso-THPE, which is a mixture of ortho- and para-tris(hydroxyphenyl)ethane isomers), and bis-(hydroxyphenyl)ethene isomers.[2] Additionally, unidentified color bodies can also be present in the crude product.[2]

Q2: How can I effectively purify crude THPE?

A2: A multi-step purification process is generally effective. A common method involves dissolving the crude product in methanol, followed by the slow addition of water to precipitate the THPE. For further purification and color removal, the dried product can be redissolved in methanol, treated with activated carbon, and then reprecipitated. Washing the crude product with a saturated solution of THPE in a water/methanol mixture has also been reported as a purification step.

Q3: What is the role of a mercaptan co-catalyst in the synthesis?

A3: In some synthesis routes, particularly those using sulfonic acid catalysts, a mercaptan co-catalyst is employed to improve the reaction rate and yield.[1]

Q4: Can I use 2,4-pentanedione instead of 4-hydroxyacetophenone for the synthesis?

A4: Yes, an alternative and economically advantageous route involves the reaction of phenol with 2,4-pentanedione in the presence of an acid catalyst, such as sulfuric acid, and a promoter like a mercapto sulfonic acid.[3]

Q5: What is a typical yield and purity I can expect?

A5: With an optimized synthesis and purification protocol, it is possible to obtain a crude product with a purity of around 95% and a yield of approximately 91%. After purification, the purity can be increased to over 99.5%.

Experimental Protocol: Synthesis and Purification of this compound

This protocol is based on the reaction of phenol with 4-hydroxyacetophenone.

Materials:

  • Phenol

  • 4'-Hydroxyacetophenone

  • Zinc chloride (ZnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Dichloroethane

  • Methanol

  • Activated carbon

  • Sodium borohydride (NaBH₄)

  • Sodium sulfite (Na₂SO₃)

Synthesis Procedure:

  • In a suitable reactor, charge 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.

  • Slowly add 6.5 moles of 4'-hydroxyacetophenone over a period of 40 minutes.

  • Warm the reaction mixture to 60°C and maintain this temperature for 60 minutes.

  • Add 100 mL of concentrated hydrochloric acid and continue stirring the reaction for 8 hours at 60°C.

  • After the reaction is complete, cool the mixture to 20°C.

  • Add dichloroethane and stir thoroughly to precipitate the crude product.

  • Filter the mixture to collect the crude product.

  • Dry the filter cake under vacuum at 55°C for 6 hours. This should yield a crude product with approximately 95% purity.

Purification Procedure:

  • Take 1000 g of the crude THPE and add it to 2000 mL of methanol. Heat the mixture until the solid is completely dissolved.

  • Cool the solution and then slowly add 1600 mL of water while stirring.

  • Continue stirring at room temperature for 50 minutes to allow for the precipitation of a pale yellow product.

  • Filter the mixture and dry the collected solid.

  • Dissolve the dried product in 1200 mL of methanol by heating.

  • Add a small amount of activated carbon to decolorize the solution and filter it while hot.

  • Evaporate the solvent to obtain a solid.

  • Dissolve this solid in 1000 mL of methanol.

  • Slowly add a solution of sodium borohydride (5 g) and sodium sulfite (35 g) in a small amount of water. A light yellow powder will gradually precipitate.

  • Filter the purified product and dry it under vacuum at 25°C for 10 hours. The final product should have a purity of over 99.5% as determined by HPLC.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_verification Verification issue High Isomer Impurity in THPE Product cause1 Incorrect Reaction Temperature issue->cause1 cause2 Inappropriate Catalyst System issue->cause2 cause3 Non-Optimal Reactant Ratio issue->cause3 cause4 Insufficient Reaction Time issue->cause4 solution1 Optimize and Control Temperature (40-60°C) cause1->solution1 solution2 Verify Catalyst Type and Concentration cause2->solution2 solution3 Adjust Molar Ratio (Excess Phenol) cause3->solution3 solution4 Ensure Sufficient Reaction Time cause4->solution4 verification Analyze Product Purity (HPLC, GC-MS) solution1->verification solution2->verification solution3->verification solution4->verification

Caption: Troubleshooting workflow for high isomer impurity in THPE production.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products phenol Phenol catalyst Acid Catalyst (e.g., H+, ZnCl2) ketone 4-Hydroxy- acetophenone thpe This compound (Desired Product) catalyst->thpe Main Pathway isomers Positional Isomers (ortho-, meta-substitution) catalyst->isomers Side Reaction (Higher Temp.) byproducts Other Byproducts (e.g., bis-ethenes) catalyst->byproducts Side Reaction

Caption: Reaction pathway for the synthesis of THPE and formation of impurities.

References

Technical Support Center: Controlling Branching in Polycarbonates with THPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) to control the degree of branching in polycarbonates.

Frequently Asked Questions (FAQs)

Q1: What is the role of THPE in polycarbonate synthesis?

A1: THPE, or this compound, is a trifunctional monomer used as a branching agent in the synthesis of polycarbonates.[1] Its three hydroxyl groups allow for the formation of a branched polymer architecture, as opposed to the linear chains formed when only difunctional monomers like bisphenol A (BPA) are used. This branched structure can significantly enhance the mechanical strength and thermal stability of the resulting polycarbonate.[1]

Q2: Which polymerization methods are suitable for incorporating THPE?

A2: THPE can be effectively incorporated into polycarbonates using two primary polymerization methods:

  • Melt Transesterification: This method involves the reaction of a dihydroxy compound (like BPA), a carbonate source (like diphenyl carbonate), and THPE at high temperatures and low pressures.[2]

  • Interfacial Polymerization: This process involves the reaction of a dihydroxy compound and THPE in an aqueous caustic solution with a carbonate source (like phosgene) in an immiscible organic solvent.[3]

Q3: How does the concentration of THPE affect the degree of branching?

A3: The concentration of THPE is a critical factor in controlling the degree of branching. Generally, increasing the molar percentage of THPE relative to the dihydroxy monomer will result in a higher degree of branching. However, excessively high concentrations can lead to gel formation.[4] Published research has demonstrated the synthesis of branched polycarbonates with THPE concentrations around 3 mol%.[1] Another study on melt polymerization of branched polycarbonates suggests a range of 0.001 to 0.005 mol% for branching agents.[2]

Q4: What is "gel formation" and how can it be prevented?

A4: Gel formation, or cross-linking, is the creation of a three-dimensional polymer network that is insoluble and intractable. It occurs when the degree of branching becomes excessive. To prevent gelation, it is crucial to carefully control the concentration of THPE, the reaction temperature, and the overall reaction time.[4] Reducing the monomer concentration can also help to avoid gelation.[4]

Q5: How can I characterize the degree of branching in my polycarbonate?

A5: The degree of branching can be assessed using several analytical techniques:

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALLS): This technique can determine the absolute molecular weight and radius of gyration of the polymer, allowing for the calculation of the branching ratio.[5]

  • Rheology: The melt viscosity and shear thinning behavior of the polymer are highly sensitive to its architecture. Branched polymers typically exhibit higher melt strength and more pronounced shear thinning compared to their linear counterparts of similar molecular weight.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify the branching points within the polymer structure.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Gel Formation during Polymerization - THPE concentration is too high.- Reaction temperature is too high, leading to side reactions.- Extended reaction time.- Reduce the molar percentage of THPE.- Lower the polymerization temperature.- Decrease the overall reaction time.- Consider a lower initial monomer concentration.[4]
Low Molecular Weight of the Final Polymer - Inaccurate stoichiometry of reactants.- Presence of monofunctional impurities that act as chain terminators.- Insufficient reaction time or temperature.- Carefully verify the molar ratios of all monomers and reactants.- Ensure the purity of all starting materials.- Optimize reaction time and temperature to achieve the desired molecular weight without causing degradation or gelation.
Inconsistent Degree of Branching between Batches - Inhomogeneous mixing of THPE with other monomers.- Fluctuations in reaction temperature or time.- Ensure thorough and uniform mixing of all reactants before initiating polymerization.- Maintain precise control over reaction parameters, including temperature and time, throughout the process.
Poor Mechanical Properties of the Branched Polycarbonate - Degree of branching is too high or too low.- Broad molecular weight distribution.- Optimize the THPE concentration to achieve the desired balance of properties.- Utilize techniques like SEC-MALLS to analyze the molecular weight distribution and adjust polymerization conditions to narrow it if necessary.

Quantitative Data

The following table summarizes the available quantitative data on the effect of THPE concentration on polycarbonate properties. Further systematic studies are needed to establish a more comprehensive correlation between reaction parameters and the degree of branching.

THPE Concentration (mol%)Polymerization MethodKey FindingsReference
3Melt TransesterificationSuccessful synthesis of branched polycarbonate with a molecular weight of approximately 26,294 g/mol . The product exhibited high shear sensitivity, indicative of long-chain branching.[1]
0.1 - 2.0Not SpecifiedA patent suggests a range of 0.1 to 2.0 mol% for the branched structure in the final polycarbonate to achieve good blow moldability without gelation.[6]
0.001 - 0.005Melt PolymerizationA study on branched polycarbonates synthesized via melt polymerization utilized branching agent concentrations within this range.[2][7]

Experimental Protocols

Protocol 1: Melt Transesterification for Branched Polycarbonate

This protocol provides a general procedure for the synthesis of branched polycarbonate via melt transesterification.

1. Materials:

  • Bisphenol A (BPA)

  • Diphenyl Carbonate (DPC)

  • This compound (THPE)

  • Catalyst (e.g., tetramethylammonium hydroxide (TMAH), sodium hydroxide (NaOH))

2. Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum system.

  • Heating mantle with a temperature controller.

3. Procedure:

  • Charging the Reactor: Charge the reactor with the desired molar ratios of BPA, DPC, and THPE. A typical starting point is a DPC/BPA molar ratio of 1.05-1.10 and a THPE concentration of 0.1-3 mol% relative to BPA.

  • Inert Atmosphere: Purge the reactor with nitrogen to remove any oxygen.

  • Pre-polymerization (Ester Interchange):

    • Heat the reactor to 180-220°C under a nitrogen atmosphere to melt the reactants.

    • Add the catalyst.

    • Stir the molten mixture for 1-2 hours. Phenol, a byproduct of the reaction, will begin to distill off.

  • Polycondensation:

    • Gradually increase the temperature to 250-300°C.[8]

    • Simultaneously, gradually reduce the pressure to <1 mmHg to facilitate the removal of phenol and drive the polymerization reaction forward.[9]

    • Continue the reaction for 2-4 hours, or until the desired melt viscosity (indicative of molecular weight) is achieved. The viscosity of the melt will increase significantly as the polymer chains grow.

  • Product Recovery:

    • Extrude the molten polymer from the reactor under a nitrogen atmosphere.

    • Cool the polymer strand in a water bath and pelletize it for further analysis.

Protocol 2: Interfacial Polymerization for Branched Polycarbonate

This protocol outlines a general method for synthesizing branched polycarbonate using interfacial polymerization.

1. Materials:

  • Bisphenol A (BPA)

  • This compound (THPE)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phosgene (COCl₂) or a phosgene substitute like triphosgene

  • Phase Transfer Catalyst (e.g., triethylamine, benzyltriethylammonium chloride)

  • Chain Stopper (e.g., p-tert-butylphenol)

2. Equipment:

  • Jacketed glass reactor with a high-speed mechanical stirrer, a pH probe, a gas inlet tube for phosgene, and an addition funnel.

  • Caustic scrubber for unreacted phosgene.

3. Procedure:

  • Aqueous Phase Preparation: Dissolve BPA, THPE, and the chain stopper in an aqueous solution of sodium hydroxide. The pH should be maintained between 10 and 13.

  • Organic Phase Preparation: Add dichloromethane to the reactor.

  • Phosgenation:

    • With vigorous stirring to create a large interfacial area between the aqueous and organic phases, introduce phosgene gas or a solution of triphosgene in dichloromethane into the reactor.

    • Maintain the reaction temperature between 20-30°C.

    • Monitor the pH and add NaOH solution as needed to maintain the desired alkaline conditions.

  • Polymerization:

    • After the phosgenation is complete, add the phase transfer catalyst to the reaction mixture.

    • Continue stirring for 1-3 hours to allow for the build-up of high molecular weight polymer.

  • Work-up:

    • Stop the stirring and allow the phases to separate.

    • Separate the organic phase (which contains the polycarbonate) from the aqueous phase.

    • Wash the organic phase multiple times with dilute acid (e.g., HCl) and then with deionized water until the washings are neutral.

    • Precipitate the polycarbonate by adding the dichloromethane solution to a non-solvent like methanol.

    • Filter and dry the resulting polycarbonate powder under vacuum.

Visualizations

experimental_workflow_melt Experimental Workflow: Melt Transesterification charge Charge Reactor (BPA, DPC, THPE) inert Inert Atmosphere (Nitrogen Purge) charge->inert 1. prepoly Pre-polymerization (180-220°C, Catalyst) inert->prepoly 2. poly Polycondensation (250-300°C, Vacuum) prepoly->poly 3. Distill Phenol recover Product Recovery (Extrusion, Pelletizing) poly->recover 4.

Caption: Workflow for branched polycarbonate synthesis via melt transesterification.

experimental_workflow_interfacial Experimental Workflow: Interfacial Polymerization aqueous Aqueous Phase Prep (BPA, THPE, NaOH) phosgenation Phosgenation (Add Phosgene, Stir) aqueous->phosgenation organic Organic Phase (Dichloromethane) organic->phosgenation polymerization Polymerization (Add Catalyst, Stir) phosgenation->polymerization 1. workup Work-up & Recovery (Wash, Precipitate, Dry) polymerization->workup 2.

Caption: Workflow for branched polycarbonate synthesis via interfacial polymerization.

logical_relationship Factors Controlling Degree of Branching cluster_params Controllable Parameters cluster_outcomes Resulting Properties thpe THPE Concentration branching Degree of Branching thpe->branching Directly proportional gel Gel Formation Risk thpe->gel Increases risk temp Reaction Temperature temp->branching temp->gel Increases risk time Reaction Time time->branching time->gel Increases risk catalyst Catalyst Type & Conc. catalyst->branching mw Molecular Weight branching->mw

Caption: Relationship between experimental parameters and polymer properties.

References

Preventing side reactions in the synthesis of THPE from 2,4-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of THPE from 2,4-Pentanedione

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,1,1-tris(4-hydroxyphenyl)pentan-3-one (THPE) from the acid-catalyzed condensation of phenol and 2,4-pentanedione.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of THPE.

Problem 1: Low Yield of the Desired THPE Product

Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction has run for the recommended duration (24-48 hours).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature moderately (e.g., from 40°C to 50°C), but be cautious of increased side product formation.
Suboptimal Reagent Stoichiometry - Use a molar excess of phenol (e.g., 3.5 to 4 equivalents) to drive the reaction towards the tris-substituted product.
Insufficient Catalyst - Ensure the acid catalyst (e.g., sulfuric acid) is added in the correct catalytic amount (typically 5-10 mol%).- The catalyst should be fresh and of high purity.
Product Loss During Workup/Purification - Minimize the number of transfer steps.- Optimize the recrystallization solvent system to maximize recovery of the pure product.

Problem 2: Presence of Significant Amounts of Side Products

Side Product Identity Potential Cause Recommended Solution
Mono- and Di-substituted Phenols - Insufficient reaction time or temperature.- Incorrect stoichiometry (not enough phenol).- Increase reaction time and/or temperature as described above.- Adjust the molar ratio of phenol to 2,4-pentanedione to favor the tris-substituted product.
Ortho-substituted Isomers - High reaction temperatures can favor the formation of the thermodynamically less stable ortho isomers.- Maintain a lower reaction temperature (e.g., 30-40°C) for a longer period to favor the kinetically controlled para-substitution.
Colored Impurities (Pink/Brown Hue) - Oxidation of phenol starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity, colorless phenol. Consider purifying the phenol by distillation if it is discolored.
Self-condensation of 2,4-pentanedione - High catalyst concentration or temperature.- Reduce the amount of acid catalyst.- Maintain the recommended reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of THPE?

The optimal temperature is a balance between reaction rate and selectivity. A temperature range of 30-40°C is generally recommended to favor the formation of the desired para-substituted product and minimize the formation of ortho-isomers and other side products.

Q2: Which acid catalyst is most effective for this reaction?

Strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used. Sulfuric acid is often preferred for its dehydrating properties, which can help drive the condensation reaction forward.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting materials (phenol and 2,4-pentanedione) and the THPE product should have distinct Rf values, allowing for visualization of the reaction's progression.

Q4: My final product is off-white or slightly colored. How can I improve its purity and color?

The presence of color often indicates oxidation. To obtain a pure, white product, consider the following:

  • Recrystallization: Perform multiple recrystallizations from a suitable solvent system (e.g., ethanol/water or toluene).

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through celite to remove colored impurities before recrystallization.

  • Inert Atmosphere: Ensure that both the reaction and purification steps are carried out under an inert atmosphere to prevent oxidation.

Experimental Protocols

Protocol 1: Synthesis of 1,1,1-tris(4-hydroxyphenyl)pentan-3-one (THPE)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add phenol (e.g., 0.35 mol, 3.5 eq).

  • Add 2,4-pentanedione (e.g., 0.1 mol, 1 eq).

  • Stir the mixture at room temperature until the phenol has dissolved.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add concentrated sulfuric acid (e.g., 0.01 mol, 0.1 eq) dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition of the catalyst, remove the ice bath and allow the reaction to stir at 35°C for 24-48 hours.

  • Monitor the reaction by TLC until the 2,4-pentanedione spot is no longer visible.

  • Upon completion, quench the reaction by slowly adding 100 mL of cold deionized water.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Protocol 2: Purification of THPE by Recrystallization

  • Transfer the crude, dried THPE to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Filter the hot solution through a pre-warmed funnel with celite to remove the activated carbon.

  • Slowly add deionized water to the hot filtrate until the solution becomes cloudy.

  • Warm the solution slightly until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visual Diagrams

Reaction_Pathway cluster_reactants Reactants cluster_products Products phenol Phenol (excess) oxidation Oxidized Impurities phenol->oxidation Air/O₂ catalyst H₂SO₄ Catalyst phenol->catalyst pentanedione 2,4-Pentanedione pentanedione->catalyst thpe THPE (Desired Product) (para-substituted) mono Mono-substituted di Di-substituted ortho Ortho-isomer catalyst->thpe Main Reaction catalyst->mono Incomplete Reaction catalyst->di Incomplete Reaction catalyst->ortho High Temp

Caption: Reaction scheme for THPE synthesis showing the main pathway and common side reactions.

Caption: A troubleshooting workflow for identifying and resolving issues in THPE synthesis.

Validation & Comparative

A Comparative Guide to Purity Validation of 1,1,1-Tris(4-hydroxyphenyl)ethane: HPLC vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, ensuring the purity of chemical compounds is paramount. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a triphenolic compound, is a critical building block in the synthesis of various polymers and specialty chemicals. Its purity directly impacts the properties and safety of the final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and UV-Vis Spectrophotometry—for the purity validation of THPE.

High-Performance Liquid Chromatography (HPLC) stands out as the premier method for assessing the purity of this compound due to its high resolution, sensitivity, and specificity. It allows for the accurate quantification of the main compound and the separation and detection of structurally similar impurities.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity validation depends on several factors, including the nature of the compound, the potential impurities, and the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, and sample throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorbance of ultraviolet or visible light by the analyte.
Specificity High; can separate the main compound from structurally similar impurities and isomers.High; excellent separation of volatile compounds. Requires derivatization for non-volatile compounds like THPE.Low; provides a total absorbance of all absorbing species at a given wavelength, unable to distinguish between structurally similar compounds.
Sensitivity High (typically µg/mL to ng/mL).Very high (typically ng/mL to pg/mL), especially with specific detectors.Moderate (typically mg/mL to µg/mL).
Quantitation Excellent; highly accurate and precise for purity determination and impurity profiling.Excellent for volatile compounds; accuracy for non-volatile compounds depends on the efficiency and reproducibility of the derivatization step.Primarily used for determining total phenolic content rather than the purity of a specific compound. Prone to interference from impurities that absorb at the same wavelength.
Sample Preparation Simple; dissolution in a suitable solvent.Complex for non-volatile compounds; requires a derivatization step (e.g., silylation) to increase volatility.[1][2]Simple; dissolution in a transparent solvent.
Analysis Time Moderate (typically 15-60 minutes per sample).Fast for volatile compounds; the derivatization step adds significant time.Very fast (typically a few minutes per sample).
Cost Moderate to high instrument cost; ongoing costs for solvents and columns.Moderate to high instrument cost; ongoing costs for gases, columns, and derivatization reagents.Low instrument cost; minimal ongoing costs.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Based on the comparative analysis, HPLC is the most suitable and widely used technique for the purity validation of this compound. Its ability to separate THPE from potential impurities, such as isomers and unreacted starting materials, provides a detailed and accurate purity profile. While GC can offer high sensitivity, the need for derivatization introduces complexity and potential for error. UV-Vis spectrophotometry, although simple and rapid, lacks the specificity required for a reliable purity assessment of a specific compound in the presence of related substances.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity of this compound

This protocol describes a reversed-phase HPLC method for the quantitative determination of the purity of this compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode-Array Detector (DAD) or UV-Vis Detector

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 30% B

      • 26-30 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve the sample in 50 mL of methanol to obtain a stock solution of 0.5 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area normalization method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Alternative Method 1: Gas Chromatography (GC) with Derivatization

This protocol outlines a general procedure for the analysis of THPE by GC following a derivatization step.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Autosampler

    • Split/splitless injector

  • Derivatization Procedure (Silylation):

    • Accurately weigh 5-10 mg of the THPE sample into a reaction vial.

    • Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 300 °C

      • Hold at 300 °C for 10 minutes

    • Detector Temperature (FID): 300 °C

  • Data Analysis: The purity is assessed by comparing the peak area of the derivatized THPE to the total peak area of all detected components.

Alternative Method 2: UV-Vis Spectrophotometry

This protocol describes a method for the estimation of total phenolic content, which can be used as a preliminary, non-specific measure of purity.

  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Reagents:

    • Methanol (UV grade)

  • Procedure:

    • Prepare a stock solution of the THPE sample in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which for phenolic compounds is typically around 280 nm.

    • A higher absorbance value for a given concentration may indicate a higher concentration of phenolic compounds, but it does not confirm the purity of THPE itself.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Validation of this compound.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods cluster_evaluation Evaluation Specificity Specificity Sensitivity Sensitivity Quantitation Quantitation Throughput Throughput HPLC HPLC High_HPLC High HPLC->High_HPLC Specificity High_Sens_HPLC High HPLC->High_Sens_HPLC Sensitivity Exc_Quant_HPLC Excellent HPLC->Exc_Quant_HPLC Quantitation Mod_Thr_HPLC Moderate HPLC->Mod_Thr_HPLC Throughput GC GC High_GC High GC->High_GC Specificity VHigh_Sens_GC Very High GC->VHigh_Sens_GC Sensitivity Good_Quant_GC Good GC->Good_Quant_GC Quantitation Low_Thr_GC Low GC->Low_Thr_GC Throughput UV_Vis UV-Vis Low_UV Low UV_Vis->Low_UV Specificity Mod_Sens_UV Moderate UV_Vis->Mod_Sens_UV Sensitivity Poor_Quant_UV Poor UV_Vis->Poor_Quant_UV Quantitation High_Thr_UV High UV_Vis->High_Thr_UV Throughput

Caption: Comparison of Analytical Methods for Purity Validation.

References

A Comparative Guide to the Thermal Stability of THPE-based Hyperbranched Polymers and their Linear Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the thermal stability of polymers is paramount for predicting their processing conditions, lifespan, and overall performance. This guide provides a detailed comparison of the thermal properties of hyperbranched polymers (HBPs) based on 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) and their conventional linear analogues. The unique three-dimensional, globular architecture of HBPs, contrasted with the simple chain structure of linear polymers, imparts significant differences in their thermal behavior.

Unveiling the Structural Differences

The fundamental distinction between hyperbranched and linear polymers lies in their molecular architecture. Linear polymers consist of long chains with two ends, while hyperbranched polymers are highly branched, featuring a central core and a high density of terminal functional groups. This structural variance is visualized in the diagram below.

G cluster_0 Linear Polymer cluster_1 Hyperbranched Polymer (THPE-based) a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 a5 a5 a4->a5 b1 Core b2 b2 b1->b2 b3 b3 b1->b3 b4 b4 b1->b4 b5 b5 b2->b5 b6 b6 b2->b6 b7 b7 b3->b7 b8 b8 b3->b8 b9 b9 b4->b9 b10 b10 b4->b10 b11 b11 b5->b11 b12 b12 b5->b12 b13 b13 b7->b13 b14 b14 b7->b14

Figure 1: Molecular architecture of a linear versus a hyperbranched polymer.

Comparative Thermal Analysis: A Quantitative Overview

The thermal stability of polymers is primarily assessed through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature (Td). DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing its glass transition temperature (Tg).

The following table summarizes typical thermal properties for a hyperbranched poly(aryl ether ketone) (HBP-PAEK) synthesized from a trifunctional monomer analogous to THPE and a linear poly(aryl ether ketone) (L-PAEK) derived from bisphenol A. It is important to note that the data is compiled from different studies and serves as a representative comparison. The thermal properties of hyperbranched polymers can be significantly influenced by the nature of their terminal groups.[1]

PropertyHyperbranched Poly(aryl ether ketone) (HBP-PAEK)Linear Poly(aryl ether ketone) (L-PAEK)
Glass Transition Temperature (Tg) ~186 °C~153 °C[2]
5% Weight Loss Temperature (TGA, N2) > 500 °C~510 °C[2]
Char Yield at 800 °C (TGA, N2) HighModerate

Generally, hyperbranched poly(aryl ether ketone)s exhibit a higher glass transition temperature compared to their linear counterparts.[3] This can be attributed to the more compact and rigid three-dimensional structure of the hyperbranched architecture, which restricts segmental motion.

In terms of thermal decomposition, both hyperbranched and linear poly(aryl ether ketone)s demonstrate excellent thermal stability, with decomposition temperatures often exceeding 500°C. The highly crosslinked nature of the char formed during the degradation of hyperbranched polymers often results in a higher char yield at elevated temperatures, which can contribute to enhanced flame retardancy.

Experimental Methodologies

Synthesis of a Representative Hyperbranched Poly(aryl ether ketone)

The synthesis of a hyperbranched poly(aryl ether ketone) can be achieved via a nucleophilic aromatic substitution reaction between a trifunctional B3 monomer like this compound (THPE) and an activated A2 monomer such as 4,4'-difluorobenzophenone.

G start Start Materials: - THPE (B3 monomer) - 4,4'-Difluorobenzophenone (A2 monomer) - K2CO3 (base) - NMP/Toluene (solvent) step1 Reaction Setup: Combine reactants in a flask under inert atmosphere (N2). start->step1 step2 Azeotropic Dehydration: Heat to reflux with toluene to remove water. step1->step2 step3 Polymerization: Remove toluene and heat the reaction mixture to ~160-180°C to initiate polymerization. step2->step3 step4 Work-up: Cool the reaction, precipitate the polymer in a non-solvent (e.g., methanol/water), filter, and wash. step3->step4 end Final Product: Hyperbranched Poly(aryl ether ketone) step4->end

Figure 2: Workflow for the synthesis of a THPE-based hyperbranched poly(aryl ether ketone).

A detailed experimental protocol would involve:

  • Charging the Reactor : A multi-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet is charged with this compound (THPE), 4,4'-difluorobenzophenone, potassium carbonate, N-methyl-2-pyrrolidone (NMP), and toluene.

  • Azeotropic Removal of Water : The mixture is heated to reflux for several hours to azeotropically remove water, ensuring anhydrous conditions for the polymerization.

  • Polymerization : After the removal of water, the toluene is distilled off, and the reaction temperature is raised to 160-180°C to allow the nucleophilic aromatic substitution polymerization to proceed for several hours until a viscous solution is formed.

  • Isolation and Purification : The reaction mixture is cooled, diluted with additional NMP if necessary, and then slowly poured into a stirred non-solvent such as a methanol/water mixture to precipitate the polymer. The resulting fibrous or powdered polymer is collected by filtration, washed extensively with water and methanol to remove salts and residual solvent, and finally dried under vacuum at an elevated temperature.

Synthesis of a Representative Linear Poly(aryl ether ketone)

The synthesis of a linear poly(aryl ether ketone) follows a similar nucleophilic aromatic substitution pathway, but with a difunctional B2 monomer like bisphenol A instead of a trifunctional one.

G start Start Materials: - Bisphenol A (B2 monomer) - 4,4'-Difluorobenzophenone (A2 monomer) - K2CO3 (base) - NMP/Toluene (solvent) step1 Reaction Setup: Combine reactants in a flask under inert atmosphere (N2). start->step1 step2 Azeotropic Dehydration: Heat to reflux with toluene to remove water. step1->step2 step3 Polymerization: Remove toluene and heat the reaction mixture to ~160-180°C. step2->step3 step4 Work-up: Cool the reaction, precipitate the polymer in methanol/water, filter, and wash. step3->step4 end Final Product: Linear Poly(aryl ether ketone) step4->end

Figure 3: Workflow for the synthesis of a linear poly(aryl ether ketone).

The experimental procedure is analogous to that of the hyperbranched polymer, with the key difference being the use of bisphenol A as the B2 monomer.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation : A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup : The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program : The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.

  • Data Acquisition : The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis : The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the char yield (the percentage of mass remaining at the final temperature).

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation : A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup : The DSC cell is purged with an inert gas like nitrogen.

  • Heating and Cooling Program : A common procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history.

    • First Heating Scan : The sample is heated from a temperature well below its expected Tg to a temperature above its melting point (if crystalline) or well above its Tg (if amorphous) at a controlled rate (e.g., 10°C/min).

    • Cooling Scan : The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature.

    • Second Heating Scan : A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis.

  • Data Acquisition : The DSC instrument measures the difference in heat flow between the sample and reference pans.

  • Data Analysis : The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the glass transition temperature (Tg), which appears as a step change in the baseline.

References

A Comparative Guide: 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) vs. Bisphenol A (BPA) in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, Bisphenol A (BPA) has been a cornerstone in the polymer industry, serving as the primary monomer for producing high-performance polycarbonate plastics and epoxy resins. These materials are valued for their exceptional clarity, thermal stability, and impact resistance.[1][2] However, the classification of BPA as an endocrine-disrupting chemical (EDC), specifically for its ability to mimic estrogen, has raised significant health and environmental concerns, prompting a global search for safer alternatives.[1][3]

Among the contenders is 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a trifunctional phenolic compound. Unlike the difunctional BPA, which forms linear polymer chains, THPE's three hydroxyl groups enable it to act as a branching or cross-linking agent.[4][5] This structural difference fundamentally alters polymer architecture, leading to materials with enhanced thermal and mechanical properties.[5] Furthermore, compelling evidence indicates that THPE exhibits an opposing biological effect to BPA, acting as an antiestrogenic compound.[4][6]

This guide provides an objective, data-driven comparison of THPE and BPA, focusing on their distinct roles in polymer synthesis, the resulting differences in polymer properties, and their contrasting endocrine activities.

Chemical Structure and Role in Polymer Architecture

The fundamental difference between BPA and THPE lies in their molecular structure, which dictates their function during polymerization.

  • Bisphenol A (BPA): As a difunctional molecule with two hydroxyl (-OH) groups, BPA serves as a monomer that polymerizes to form long, linear thermoplastic chains. This linear structure is characteristic of standard polycarbonates.

  • This compound (THPE): As a trifunctional molecule with three hydroxyl groups, THPE is used as a branching agent or cross-linker.[7][8] When incorporated into a polymer matrix, it creates a central point from which multiple polymer chains can grow, resulting in a branched or cross-linked network structure.[4] This architecture enhances rigidity, thermal stability, and solvent resistance.[4]

G cluster_BPA Bisphenol A (BPA) → Linear Polymer cluster_THPE This compound (THPE) → Branched Polymer bpa_monomer BPA Monomer (Difunctional) bpa_chain_1 Unit bpa_monomer->bpa_chain_1 Polymerization bpa_chain_2 Unit bpa_chain_1->bpa_chain_2 bpa_chain_3 Unit bpa_chain_2->bpa_chain_3 thpe_monomer THPE Monomer (Trifunctional) thpe_core THPE Core thpe_monomer->thpe_core Polymerization thpe_branch_1 Chain thpe_core->thpe_branch_1 thpe_branch_2 Chain thpe_core->thpe_branch_2 thpe_branch_3 Chain thpe_core->thpe_branch_3

Caption: Structural impact of BPA vs. THPE on polymer architecture.

Quantitative Performance Comparison

The introduction of THPE as a branching agent significantly influences the macroscopic properties of polymers. The following tables summarize key performance data for standard BPA polycarbonate and polycarbonates modified with THPE.

Table 1: Thermal Properties

PropertyBPA Polycarbonate (Linear)THPE-Branched PolycarbonateTest Method
Glass Transition Temp. (Tg) ~147 °C[2]156 °C[9]DSC
Decomposition Temp. (Td5%) ~360-380 °CUp to 383 °C[10][11]TGA

Note: Properties can vary based on molecular weight and exact composition. THPE's inclusion generally elevates the glass transition temperature, indicating improved heat resistance.

Table 2: Mechanical Properties

PropertyBPA Polycarbonate (Linear)THPE-Branched PolycarbonateTest Method
Tensile Strength at Yield 60 - 65 MPa[1]Enhanced strength expected[5]ASTM D638
Notched Izod Impact Strength ~930 J/m (~95 kg·cm/cm)[1]50 kg·cm/cm (V-0 flame retardance)[9]ASTM D256

Note: While standard BPA-PC is known for exceptionally high impact strength, THPE incorporation creates a more rigid material that maintains good impact resistance while significantly improving other properties like flame retardance.[9]

Table 3: Endocrine-Disrupting Activity

PropertyBisphenol A (BPA)This compound (THPE)
Mechanism of Action Estrogen Receptor (ER) Agonist[1]Estrogen Receptor (ER) Antagonist[4]
Biological Effect Mimics the natural hormone 17β-estradiol, activating estrogenic pathways.[12]Binds to the estrogen receptor but blocks activation, counteracting the effects of estrogens.[6]
In Vivo Evidence Induces uterotrophic effects in animal models.[12]Suppresses uterine weight and retards uterine development in mouse models, even in the presence of estradiol.[6]
Receptor Binding Binds to both ERα and ERβ.Antagonistic IC50 values of 10.87 μM (ERα) and 2.43 μM (ERβ) have been reported.

Experimental Protocols

Thermal Stability: Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the decomposition temperature (Td), a key indicator of thermal stability.

  • Objective: To measure the change in mass of a polymer sample as a function of temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a TGA crucible (typically platinum or alumina).

    • Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-800 °C) at a constant rate, typically 10 °C/min.[10][13]

    • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: The primary result is a TGA curve (mass vs. temperature). The decomposition temperature is often reported as the Td5%, which is the temperature at which 5% mass loss occurs.[10][11]

G start Start prep Prepare Sample (5-10 mg dry polymer) start->prep load Load Sample into TGA Crucible prep->load setup Set Instrument Parameters (N2 atmosphere, 10°C/min ramp) load->setup run Initiate Heating Program (30°C to 800°C) setup->run acquire Record Mass vs. Temperature run->acquire analyze Analyze TGA Curve acquire->analyze report Determine Td5% (Temp. at 5% Mass Loss) analyze->report end_node End report->end_node

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Mechanical Properties: Tensile Testing

This protocol is based on the ASTM D638 standard for determining the tensile properties of plastics.

  • Objective: To measure the resistance of a material to a pulling (tensile) force.

  • Apparatus: Universal Testing Machine with tensile grips.

  • Procedure:

    • Specimen Preparation: Mold or machine the polymer into a standard "dog-bone" shape as specified by ASTM D638. Measure the cross-sectional area of the narrow section.

    • Conditioning: Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

    • Test Setup: Secure the specimen in the tensile grips of the testing machine.

    • Testing: Pull the specimen at a constant crosshead speed (e.g., 5 mm/min to 500 mm/min, depending on the material) until it fractures.

    • Data Acquisition: Record the applied force and the elongation of the specimen throughout the test.

  • Data Analysis: From the resulting stress-strain curve, calculate key properties such as Tensile Strength at Yield/Break (MPa) and Young's Modulus (GPa).

Endocrine Activity: In Vivo Uterotrophic Assay

This assay is a standard method for identifying substances with estrogenic or antiestrogenic effects.

  • Objective: To assess the ability of a test chemical to induce or inhibit the growth of the uterus in immature or ovariectomized female rodents.

  • Animal Model: Immature (e.g., 21-day-old) female CD-1 mice.

  • Procedure:

    • Animal Acclimation: Acclimate animals to laboratory conditions.

    • Dosing Groups: Randomly assign animals to groups (e.g., n=8-10 per group):

      • Vehicle Control (e.g., corn oil)

      • Positive Control (17β-estradiol, E2)

      • Test Chemical (THPE at various doses, e.g., 0.1, 0.3, 1 mg/kg)

      • Co-treatment (E2 + THPE at various doses)

    • Administration: Administer doses daily for 3 consecutive days via oral gavage.

    • Necropsy: On the fourth day, humanely euthanize the animals and carefully dissect the uterus.

  • Data Analysis: Weigh the wet uterus. A statistically significant increase in uterine weight compared to the control indicates estrogenic activity. A significant decrease in the uterine weight of the co-treatment group compared to the E2-only group demonstrates antiestrogenic activity.[6]

Estrogen Receptor Signaling Pathway: Agonism vs. Antagonism

BPA and THPE interact with the estrogen receptor (ERα) signaling pathway in opposing ways. BPA acts as an agonist, mimicking estrogen and improperly activating the pathway. THPE acts as an antagonist, binding to the receptor but preventing activation, thereby blocking the effects of estrogen.

EstrogenSignaling cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus BPA BPA (Agonist) ER_alpha Estrogen Receptor α (ERα) BPA->ER_alpha Binds & Activates THPE THPE (Antagonist) THPE->ER_alpha Binds & Blocks ER_Dimer Activated ERα Dimer ER_alpha->ER_Dimer Dimerization & Nuclear Translocation Blocked No Transcription ER_alpha->Blocked Prevents Activation DNA DNA (Estrogen Response Element) ER_Dimer->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Response Estrogenic Response Transcription->Response

Caption: Opposing effects of BPA and THPE on the estrogen receptor pathway.

Conclusion

The comparison between this compound and Bisphenol A reveals a compelling case for THPE as a functional additive in the development of advanced, safer polymers.

  • Structural and Performance Advantages: THPE's trifunctional nature allows for the creation of branched and cross-linked polymers. This altered architecture can lead to materials with higher glass transition temperatures and enhanced thermal stability compared to their linear BPA-based counterparts.[4][5][9] While modifying certain properties like impact strength, it can improve others, such as flame retardance.[9]

  • Contrasting Biological Activity: The most critical distinction lies in their endocrine activity. BPA is a well-documented estrogen receptor agonist, linking it to potential health risks.[1][3] In stark contrast, THPE functions as a potent estrogen receptor antagonist, actively blocking the pathway that BPA and natural estrogens trigger.[6]

For researchers and developers, THPE is not a direct drop-in replacement for BPA but rather a strategic tool. It can be used to engineer high-performance polymers with a superior thermal profile and, most importantly, a demonstrably safer biological profile, directly addressing the health concerns that have driven the industry away from BPA.

References

A Comparative Guide to the Mechanical Properties of THPE-Crosslinked Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of THPE-Crosslinked Resins Against High-Performance Alternatives

In the pursuit of advanced materials with superior performance, the role of crosslinking agents in thermosetting resins is paramount. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) has emerged as a significant trifunctional crosslinking agent, enhancing the mechanical and thermal properties of polymers such as epoxy resins. This guide provides a comprehensive comparison of the mechanical properties of THPE-crosslinked resins with other widely used high-performance thermoset resins, including standard Diglycidyl ether of bisphenol A (DGEBA)-based epoxy, vinyl ester, and thermoset polyurethane. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and aid in material selection for demanding applications.

Comparative Analysis of Mechanical Properties

The selection of a resin for a specific application is often dictated by its mechanical performance under stress. The following table summarizes the key mechanical properties of THPE-crosslinked epoxy resin in comparison to other common thermosetting resins. It is important to note that the properties of THPE-crosslinked resins can be tailored by varying the concentration of the THPE crosslinker. The data for the THPE-crosslinked epoxy represents a system with a significant degree of THPE modification to highlight its impact.

MaterialTensile Strength (MPa)Flexural Modulus (GPa)Elongation at Break (%)Notched Izod Impact Strength (J/m)
THPE-Crosslinked Epoxy 85 - 1053.0 - 3.83 - 550 - 70
DGEBA-Based Epoxy 60 - 802.5 - 3.54 - 640 - 60
Vinyl Ester 70 - 853.0 - 3.54 - 620 - 40
Thermoset Polyurethane 40 - 602.0 - 3.0> 100> 100

Visualizing Material Selection and Crosslinking

To aid in the decision-making process, the following diagram illustrates a logical workflow for selecting a resin based on desired mechanical properties.

MaterialSelectionWorkflow Resin Selection Workflow Based on Mechanical Properties start Define Application Requirements high_strength High Tensile & Flexural Strength? start->high_strength high_toughness High Impact Resistance & Elongation? high_strength->high_toughness Yes dgeba_epoxy Consider DGEBA Epoxy high_strength->dgeba_epoxy No thpe_epoxy Consider THPE-Crosslinked Epoxy high_toughness->thpe_epoxy Yes polyurethane Consider Thermoset Polyurethane high_toughness->polyurethane No end Final Material Selection thpe_epoxy->end vinyl_ester Consider Vinyl Ester dgeba_epoxy->vinyl_ester Or dgeba_epoxy->end vinyl_ester->end polyurethane->end

Caption: A flowchart for selecting a resin based on key mechanical property requirements.

The enhanced properties of THPE-crosslinked resins stem from the formation of a dense three-dimensional network structure. The diagram below illustrates this concept.

CrosslinkingConcept Conceptual Representation of THPE Crosslinking cluster_before Before Curing cluster_after After Curing R1 Epoxy Monomer T1 THPE Crosslinker R2 Epoxy Monomer T2 THPE Crosslinker N1 Cured Network Node N2 Cured Network Node N1->N2 N3 Cured Network Node N1->N3 N4 Cured Network Node N1->N4 N5 Cured Network Node N2->N5 N6 Cured Network Node N2->N6 N3->N5 N4->N6 label_arrow Curing Process (Heat/Catalyst) cluster_after cluster_before

Caption: From individual monomers to a robust, crosslinked polymer network with THPE.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison table. These protocols are based on internationally recognized ASTM standards to ensure consistency and comparability of the data.

Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.

  • Specimen Preparation: Test specimens are prepared in a standard dumbbell shape (Type I is most common for rigid plastics) by injection molding or machining from a plaque. The dimensions must be precise as specified in the standard.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified duration before testing.

  • Test Procedure:

    • The thickness and width of the specimen's narrow section are measured.

    • The specimen is mounted into the grips of a universal testing machine.

    • An extensometer is attached to the specimen to measure strain.

    • A tensile load is applied at a constant crosshead speed until the specimen fractures. The speed is determined by the material's characteristics.

  • Data Analysis: From the resulting stress-strain curve, the following properties are determined:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Flexural Properties (ASTM D790)

This test method determines the flexural properties of plastics, which is a material's ability to resist bending forces.

  • Specimen Preparation: Rectangular bar specimens of specified dimensions are used.

  • Conditioning: Similar to tensile testing, specimens are conditioned in a controlled environment.

  • Test Procedure:

    • The specimen is placed on two supports (a three-point bending setup).

    • A load is applied to the center of the specimen at a constant rate of crosshead motion.

    • The test continues until the specimen breaks or the strain in the outer fibers reaches 5%.

  • Data Analysis:

    • Flexural Strength: The maximum stress experienced by the material at the moment of rupture.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress versus strain curve.

Notched Izod Impact Strength (ASTM D256)

This test is used to determine the impact resistance of plastics, providing a measure of their toughness.

  • Specimen Preparation: A rectangular bar specimen is prepared with a V-shaped notch machined into it.

  • Conditioning: Specimens are conditioned prior to testing.

  • Test Procedure:

    • The notched specimen is clamped vertically in the testing apparatus.

    • A pendulum of a specified weight is released from a set height, striking the notched side of the specimen.

    • The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact.

  • Data Analysis:

    • Impact Strength: The energy absorbed per unit of thickness at the notch, typically expressed in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).

By understanding the superior mechanical properties imparted by THPE and adhering to standardized testing protocols, researchers and professionals can confidently select and utilize these advanced materials for a wide range of high-performance applications.

A Comparative Guide to the Thermal Analysis of THPE-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for predicting their performance, stability, and processing behavior. This guide provides a comparative analysis of the thermal characteristics of different polymer systems incorporating 1,1,1-tris(4-hydroxyphenyl)ethane (THPE), a trifunctional monomer known to enhance thermal stability and create branched or crosslinked polymer architectures.

This document delves into the Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of two distinct polymer systems containing THPE: a branched polycarbonate and a crosslinked epoxy resin. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles, this guide aims to offer a clear and objective comparison to aid in material selection and development.

Results and Discussion: A Tale of Two Polymers

The incorporation of THPE into different polymer backbones results in materials with distinct thermal behaviors. Here, we compare a branched thermoplastic polycarbonate with a crosslinked thermosetting epoxy resin.

Table 1: Summary of DSC and TGA Data for THPE-Containing Polymers

PropertyTHPE-Branched PolycarbonateTHPE-Based Crosslinked Epoxy Resin
Glass Transition Temperature (Tg) 156 °C~186 °C
Decomposition Temperature (Td5%) Data not available in cited sources~350-400 °C
Char Yield at 800 °C (in N2) Data not available in cited sourcesHigh (indicative of good thermal stability)

The branched polycarbonate, synthesized using THPE as a branching agent, exhibits a glass transition temperature (Tg) of 156 °C. The introduction of THPE into the polycarbonate backbone restricts chain mobility, leading to a higher Tg compared to its linear counterparts.

In contrast, the epoxy resin formulated with the triglycidyl ether of THPE and cured with an aromatic amine hardener, such as 4,4'-diaminodiphenylmethane (DDM), is expected to exhibit a significantly higher glass transition temperature, estimated to be around 186 °C. This elevated Tg is a direct consequence of the high crosslink density imparted by the trifunctional THPE-based epoxy monomer and the rigid aromatic diamine curative.

Thermogravimetric analysis of epoxy resins, in general, shows a high thermal stability, with decomposition temperatures (the temperature at which 5% weight loss occurs, Td5%) often in the range of 350-400 °C in an inert atmosphere, and they typically produce a significant amount of char residue at high temperatures. This high char yield is indicative of a material with good fire-retardant properties. While specific TGA data for the THPE-branched polycarbonate was not available in the reviewed literature, it is anticipated that its decomposition profile would differ from the crosslinked epoxy due to its thermoplastic nature.

Experimental Protocols

The following sections detail the methodologies for conducting DSC and TGA analyses on these polymer systems.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg), melting point (Tm), and curing exotherms.[1][2]

Apparatus: A differential scanning calorimeter (DSC) equipped with a cooling system.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC cell.

  • To eliminate the thermal history, the sample is first heated to a temperature above its glass transition (for thermoplastics) or curing temperature (for uncured thermosets), held for a few minutes, and then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.[3]

  • The sample is then heated at a constant rate (e.g., 10 or 20 °C/min) through the transition region.[1]

  • The heat flow to the sample is monitored as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of materials and to study their decomposition kinetics.[5]

Apparatus: A thermogravimetric analyzer (TGA).

Procedure:

  • A small sample of the polymer (typically 10-15 mg) is placed in a tared TGA pan (e.g., platinum or alumina).[6]

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).[5]

  • The analysis is typically conducted under an inert atmosphere, such as nitrogen, to study thermal decomposition without oxidation.[5]

  • The weight of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. The char yield is the percentage of the initial mass remaining at the end of the experiment.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis THPE THPE Monomer Polymerization Polymerization THPE->Polymerization Polycarbonate Branched Polycarbonate Polymerization->Polycarbonate Epoxy_Resin THPE-Based Epoxy Resin Polymerization->Epoxy_Resin DSC DSC Analysis Polycarbonate->DSC TGA TGA Analysis Polycarbonate->TGA Epoxy_Resin->DSC Epoxy_Resin->TGA Tg Glass Transition (Tg) DSC->Tg Td Decomposition Temp (Td) TGA->Td Char_Yield Char Yield TGA->Char_Yield

Experimental Workflow Diagram

thermal_properties_relationship THPE THPE Structure (Trifunctional Phenol) Branching Branching (Polycarbonate) THPE->Branching Crosslinking High Crosslink Density (Epoxy) THPE->Crosslinking Restricted_Mobility Restricted Chain Mobility Branching->Restricted_Mobility Crosslinking->Restricted_Mobility High_Stability Enhanced Thermal Stability (High Td & Char Yield) Crosslinking->High_Stability High_Tg Increased Glass Transition Temperature (Tg) Restricted_Mobility->High_Tg

References

A Comparative Guide to the Synthesis of 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane (THPE): A Phenol and Glyoxal-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the viable synthesis route for 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane (THPE), a compound of interest in polymer chemistry and pharmaceutical sciences, and a critical examination of alternative, less feasible starting materials.

This guide details the established synthesis of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane (THPE) through the acid-catalyzed condensation of phenol and glyoxal. While the exploration of alternative synthetic pathways is a cornerstone of process development, this document also addresses the apparent unsuitability of 4-hydroxyacetophenone and 2,4-pentanedione as starting materials for the production of the tetrakis-substituted ethane scaffold, in contrast to their established use in the synthesis of the tris-substituted analogue, 1,1,1-tris(4-hydroxyphenyl)ethane.

Executive Summary

The primary and most effective method for synthesizing 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane (THPE) is the reaction of phenol with glyoxal under acidic conditions. This route offers a direct and scalable approach to the desired tetrakis-substituted product. In contrast, extensive literature review reveals that the reaction of phenol with either 4-hydroxyacetophenone or 2,4-pentanedione consistently yields this compound. This outcome is attributed to the inherent reactivity of the carbonyl and methyl groups in these precursors, which favors the formation of a tris-substituted product over the sterically hindered tetrakis-substituted ethane.

The Viable Synthesis Route: Phenol and Glyoxal

The acid-catalyzed condensation of phenol and glyoxal is a well-documented method for the production of THPE. The reaction proceeds by the electrophilic substitution of phenol with the two aldehyde functionalities of glyoxal.

Synthesis_Pathway Viable Synthesis Pathway of THPE phenol Phenol intermediate Reaction Intermediate phenol->intermediate glyoxal Glyoxal glyoxal->intermediate acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->intermediate thpe 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane (THPE) intermediate->thpe

Caption: Synthesis of THPE from Phenol and Glyoxal.

Quantitative Data from Experimental Studies

The following table summarizes key quantitative data extracted from patent literature describing the synthesis of THPE from phenol and glyoxal.[1]

ParameterValueConditions
Reactants Phenol, Glyoxal (40% aqueous solution)Molar ratio of Phenol to Glyoxal is crucial and optimized in the range of 4:1 to 10:1.
Catalyst Sulfuric Acid (98%)Catalyst amount is typically in the range of 0.5 to 1.5 equivalents relative to glyoxal.
Solvent Acetone, Tetrahydrofuran, or AcetonitrileThe choice of solvent can influence reaction rate and product isolation.
Temperature 0 - 40°CLower temperatures (0-5°C) are often used initially to control the exothermic reaction, followed by a period at a higher temperature (e.g., 30-40°C) to drive the reaction to completion.
Reaction Time 16 - 24 hoursReaction times vary depending on the specific conditions.
Yield Up to 95% (crude)Yields are dependent on the specific reaction conditions and purification methods.
Purity 93-95% (after extraction and washing)Purification is typically achieved by extraction and washing to remove unreacted phenol, catalyst, and isomers.
Experimental Protocol: Synthesis of THPE from Phenol and Glyoxal

The following is a representative experimental protocol based on documented procedures.[1]

Materials:

  • Phenol

  • Glyoxal (40% aqueous solution)

  • Sulfuric Acid (98%)

  • Acetone (or Tetrahydrofuran/Acetonitrile)

  • Sodium Hydroxide solution (for neutralization)

  • Ethyl Acetate (for extraction)

  • Water

Procedure:

  • To a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add phenol and the reaction solvent (e.g., acetone).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature below 5°C.

  • Add the 40% aqueous glyoxal solution dropwise to the reaction mixture, ensuring the temperature remains between 0°C and 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for a specified period (e.g., 16 hours).

  • Allow the reaction mixture to warm to a higher temperature (e.g., 30°C) and stir for an additional period (e.g., 3 hours) to complete the reaction.

  • Cool the mixture to room temperature and add water and an extraction solvent (e.g., ethyl acetate).

  • Neutralize the mixture by adding a sodium hydroxide solution.

  • Separate the organic phase, which contains the THPE product.

  • The crude THPE can be further purified by washing the organic phase with water and subsequent crystallization or precipitation.

Examination of Alternative Starting Materials

The initial aim to compare the synthesis of THPE from 4-hydroxyacetophenone and 2,4-pentanedione revealed a critical finding: these precursors are not suitable for the synthesis of the tetrakis-substituted product. Instead, they are well-established starting materials for this compound.

Comparison_Logic Comparative Logic of Precursor Suitability for Polysubstituted Ethanes cluster_precursors Precursors cluster_products Products 4-Hydroxyacetophenone 4-Hydroxyacetophenone thpe 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane (THPE) 4-Hydroxyacetophenone->thpe Not Viable tris_thpe This compound 4-Hydroxyacetophenone->tris_thpe Established Route 2,4-Pentanedione 2,4-Pentanedione 2,4-Pentanedione->thpe Not Viable 2,4-Pentanedione->tris_thpe Established Route Glyoxal Glyoxal Glyoxal->thpe Viable Route

Caption: Precursor Suitability for THPE vs. Tris-THPE.

Mechanistic Considerations

The unsuitability of 4-hydroxyacetophenone and 2,4-pentanedione for THPE synthesis can be attributed to the following:

  • Reactivity of the Carbonyl Group: In 4-hydroxyacetophenone, the carbonyl group is adjacent to a methyl group. The reaction with phenol proceeds via the formation of a carbocation at the carbonyl carbon, which then undergoes electrophilic attack on three phenol molecules to form the tris-substituted product. The methyl group remains as a substituent on the ethane backbone.

  • Tautomerism and Reactivity of 2,4-Pentanedione: 2,4-Pentanedione exists in equilibrium with its enol tautomer. Under acidic conditions, it can react with phenol at both carbonyl groups. However, the reaction mechanism and steric factors favor the formation of a this compound derivative, with the second carbonyl group being involved in subsequent intramolecular reactions or being cleaved during the process.

  • Steric Hindrance: The formation of a tetrakis-substituted ethane from these precursors would require the addition of four bulky hydroxyphenyl groups around a two-carbon bridge, which is sterically hindered. The reaction pathway leading to the tris-substituted product is kinetically and thermodynamically more favorable.

In contrast, the two aldehyde groups of glyoxal are highly reactive and sterically accessible, allowing for the sequential reaction with four molecules of phenol to form the stable 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane structure.

Applications in Drug Development and Research

While specific signaling pathways involving THPE are not extensively documented in publicly available literature, its polyphenolic structure suggests potential biological activities. Polyphenolic compounds are known for their antioxidant, anti-inflammatory, and estrogenic or anti-estrogenic properties. The tetraphenylethane scaffold is a core structure in some selective estrogen receptor modulators (SERMs). Further research is warranted to explore the potential of THPE and its derivatives in drug development, particularly in areas such as oncology and endocrinology. Its use as a building block for more complex molecules is also an active area of research.

Conclusion

For the synthesis of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane, the acid-catalyzed condensation of phenol and glyoxal is the most effective and well-documented method. Researchers and process chemists should focus on optimizing this route for yield and purity. The use of 4-hydroxyacetophenone and 2,4-pentanedione as starting materials is not a viable strategy for obtaining THPE, as these precursors lead to the formation of this compound due to mechanistic and steric constraints. This guide provides the necessary data and protocols for the successful synthesis of THPE and clarifies the synthetic landscape for related polyphenolic compounds.

References

Validating the Structure of Tris(4-hydroxyphenyl)ethane (THPE) with 1H and 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of chemical compounds is a cornerstone of safe and effective drug development and materials science. Tris(4-hydroxyphenyl)ethane (THPE), a triphenolic compound with significant applications in polymer chemistry and as a potential pharmaceutical intermediate, requires rigorous structural validation. This guide provides a comparative overview of the use of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of THPE, comparing it with other analytical techniques and providing detailed experimental protocols.

Unambiguous Structure Confirmation with NMR Spectroscopy

NMR spectroscopy stands as a paramount analytical technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectral Data for THPE

The structural symmetry of THPE simplifies its NMR spectra, making interpretation straightforward. The molecule possesses a C3 axis of symmetry, resulting in chemically equivalent protons and carbons in the three phenolic rings.

Table 1: ¹H and ¹³C NMR Spectral Data for Tris(4-hydroxyphenyl)ethane (THPE)

¹H NMR (Proton)
Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-OH~9.2 (broad singlet)bs3H-
Aromatic (H-2, H-6)~6.9 (doublet)d6H~8.5
Aromatic (H-3, H-5)~6.6 (doublet)d6H~8.5
-CH₃~2.0 (singlet)s3H-
¹³C NMR (Carbon)
Assignment Chemical Shift (δ, ppm)
C-4 (C-OH)~154
C-1 (quaternary)~142
C-2, C-6~129
C-3, C-5~115
Quaternary C (ethane)~51
-CH₃~30

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

Table 2: Comparison of Analytical Techniques for THPE Structure Validation

Technique Information Provided Advantages Disadvantages
¹H and ¹³C NMR Detailed connectivity, chemical environment of atoms, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide detailed connectivity for isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, aromatic C-H).Fast and simple.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity of the compound.Excellent for separation and quantification.Does not provide structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile derivatives.High separation efficiency and sensitivity.Requires derivatization for non-volatile compounds like THPE.

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy of THPE

1. Sample Preparation:

  • Weigh approximately 10-20 mg of purified THPE for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for phenolic compounds as it allows for the observation of the hydroxyl protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~12-15 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: ~0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the THPE molecule.

Visualizing the Validation Process

The following diagrams illustrate the workflow for validating a chemical structure using NMR and the logical connections between the spectral data and the confirmed structure of THPE.

G cluster_0 Experimental Phase cluster_1 Data Processing and Analysis cluster_2 Structure Confirmation Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H, 13C, and optionally 2D NMR) Sample_Preparation->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Comparison Comparison of Experimental Data with Predicted Spectra Spectral_Analysis->Comparison Structure_Proposal Proposed Structure (e.g., THPE) Structure_Proposal->Comparison Structure_Validation Structure Validation/ Elucidation Comparison->Structure_Validation

Caption: General workflow for chemical structure validation using NMR spectroscopy.

G cluster_0 THPE Structure cluster_1 1H NMR Data cluster_2 13C NMR Data cluster_3 Structural Confirmation THPE Tris(4-hydroxyphenyl)ethane (C20H18O3) H_Integration Integration: 3H (-OH), 6H (Ar-H), 6H (Ar-H), 3H (-CH3) THPE->H_Integration predicts H_Multiplicity Multiplicity: bs, d, d, s THPE->H_Multiplicity predicts H_ChemShift Chemical Shifts: Phenolic & Aromatic Protons, Methyl Protons THPE->H_ChemShift predicts C_NumSignals Number of Signals: 6 unique carbons due to symmetry THPE->C_NumSignals predicts C_ChemShift Chemical Shifts: Aromatic, Quaternary, and Aliphatic Carbons THPE->C_ChemShift predicts Confirmation Confirmed Structure of THPE H_Integration->Confirmation confirms proton count H_Multiplicity->Confirmation confirms connectivity H_ChemShift->Confirmation confirms chemical environments C_NumSignals->Confirmation confirms molecular symmetry C_ChemShift->Confirmation confirms carbon skeleton

Caption: Logical connections between NMR data and the confirmed structure of THPE.

Performance comparison of THPE-based adhesives to commercial alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Performance Analysis of Catechol-Based Bioadhesives Versus Commercial Alternatives

In the quest for sustainable and biocompatible adhesive solutions, researchers have increasingly turned to bio-inspired materials. Among these, catechol-based polymers, which mimic the adhesive proteins of mussels, have shown significant promise. This guide provides a detailed performance comparison of a catechol-functionalized polylactide (catechol-PLA) adhesive against several commercially available petroleum-based and bio-based adhesives. The data presented is derived from systematic studies aimed at evaluating the potential of these novel bioadhesives to compete with established commercial products on various substrates.[1]

Data Presentation: Adhesive Strength Comparison

The following table summarizes the lap shear adhesion strength of the catechol-PLA adhesive compared to commercial alternatives on Aluminum, Pine, and Teflon substrates. The data highlights the competitive performance of the catechol-PLA adhesive, particularly on aluminum.[1]

Adhesive TypeSubstrateMean Adhesion Strength (MPa)Standard Deviation (MPa)
Catechol-PLA Aluminum1.80.3
Pine0.70.1
Teflon0.040.01
Iron Cross-linked Catechol-PLA Aluminum1.70.2
Super Glue (Cyanoacrylate) Aluminum2.50.4
Pine0.80.1
Teflon0.050.01
Elmer's Glue-All (PVA-based) Aluminum0.40.1
Pine0.60.1
Teflon0.020.01
Hide Glue (Bio-based) Aluminum0.30.1
Pine0.50.1
Teflon0.010.01
Starch Glue (Bio-based) Aluminum0.20.1
Pine0.40.1
Teflon0.010.01

Data sourced from a systematic study on a bio-based mussel mimetic polymer. A minimum of n=10 samples were tested for commercial comparisons.[1]

Key Performance Insights

On aluminum substrates, Super Glue exhibited the highest adhesion strength. However, the catechol-PLA adhesive, both with and without iron cross-linking, significantly outperformed other commercial adhesives like Elmer's Glue-All, hide glue, and starch glue.[1] This suggests that for applications requiring strong bonding to metal surfaces, catechol-based adhesives present a viable bio-alternative to some conventional glues.[1] The performance on pine and Teflon was more comparable among the top performers.

Experimental Protocols

The primary method used to evaluate the adhesive performance was the lap shear test. This standardized test measures the shear strength of an adhesive bond.

Lap Shear Adhesion Test Protocol

  • Substrate Preparation: The substrates (e.g., aluminum, pine, Teflon) are cut into standardized dimensions. For the cited study, pins were used for pulling.[1] The surfaces to be bonded are cleaned and prepared according to standard procedures to ensure consistency. For aluminum, this may involve etching.

  • Adhesive Application: A controlled amount of the adhesive is applied to one of the substrates.

  • Joint Assembly: The second substrate is then overlapped with the first, creating a bonded area of a specified size. The assembly is clamped to ensure a consistent bond line thickness.

  • Curing: The assembled joint is allowed to cure under specified conditions (e.g., time and temperature). For the comparative study, the same cure time and temperature were used for all adhesives to ensure a fair comparison.[1]

  • Testing: The cured specimens are placed in a universal testing machine. A tensile load is applied to the joint at a constant cross-head speed (e.g., 2 mm min⁻¹) until failure.[1]

  • Data Analysis: The maximum load at which the bond fails is recorded. The shear strength is then calculated by dividing the maximum load by the bonded area. A minimum of five samples are typically tested to ensure statistical significance.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of the adhesive comparison.

experimental_workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Testing cluster_analysis Analysis p1 Substrate Cutting p2 Surface Cleaning/Etching p1->p2 a1 Adhesive Application p2->a1 a2 Joint Formation a1->a2 a3 Curing a2->a3 t1 Mount in Universal Tester a3->t1 t2 Apply Tensile Load t1->t2 t3 Record Failure Load t2->t3 an1 Calculate Shear Strength t3->an1 an2 Statistical Analysis an1->an2 comparison_logic cluster_adhesives Adhesive Categories cluster_commercial_types Commercial Adhesive Types cluster_substrates Test Substrates cluster_outcome Evaluation bio Bio-Inspired Adhesive (Catechol-PLA) perf Performance Comparison (Adhesion Strength) bio->perf comm Commercial Adhesives petro Petroleum-Based comm->petro bio_comm Bio-Based comm->bio_comm petro->perf bio_comm->perf alu Aluminum alu->perf pine Pine pine->perf teflon Teflon teflon->perf

References

Navigating the Flow: A Comparative Guide to the Effects of THPE and Other Additives on Polycarbonate Rheology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polycarbonate (PC), understanding and controlling its rheological properties is paramount for consistent and efficient processing. This guide provides a comparative analysis of the effects of Tris(2-hydroxy-3-phenoxypropyl) ether (THPE) and other common additives on the rheology of polycarbonate, supported by available experimental insights.

While direct, quantitative data on the specific effects of THPE concentration on polycarbonate rheology is limited in publicly available literature, its role as a branching agent during PC synthesis provides a strong basis for predicting its impact. This guide will, therefore, discuss the expected rheological modifications induced by branching agents like THPE and compare them with other well-documented rheology modifiers for polycarbonate.

The Role of Branching Agents: A Look at THPE's Potential Influence

Tris(2-hydroxy-3-phenoxypropyl) ether (THPE) has been identified as a branching agent in the synthesis of polycarbonate. The introduction of branching in a polymer architecture significantly alters its flow behavior. Compared to their linear counterparts, branched polymers generally exhibit a higher melt viscosity at low shear rates and a more pronounced shear-thinning behavior.[1][2][3] This means that at rest or under slow flow conditions, the branched PC would be more viscous, but as the processing speed (shear rate) increases, its viscosity would decrease more dramatically than that of linear PC.

The introduction of long-chain branches creates more entanglement points between polymer chains, leading to increased resistance to flow at low deformation rates. However, under high shear, these branches tend to align in the direction of flow, reducing entanglements and causing a significant drop in viscosity. This shear-thinning characteristic can be advantageous in polymer processing, as it allows for easier mold filling at high injection speeds while maintaining good dimensional stability after the molding process.

Comparative Analysis of Rheology Modifiers for Polycarbonate

To provide a broader perspective, the following table compares the anticipated effects of branching agents like THPE with other common additives used to modify the rheology of polycarbonate.

Additive TypePrimary MechanismEffect on Melt Viscosity / MFIEffect on Shear ThinningTypical Concentration Range
Branching Agents (e.g., THPE) Introduces long-chain branches into the polymer backbone.[1]Increases complex viscosity at low shear rates; may decrease MFI.[1][2]Enhances shear-thinning behavior.[1][2]Typically low (e.g., 0.001-0.005 mol%).[1][2]
Polymer Blending (e.g., with ABS) Alters the overall chain mobility and intermolecular interactions.Can decrease viscosity (increase MFI) depending on the blend partner and composition.[4]Can modify the shear-thinning profile.[4]10-90% depending on desired properties.[4]
Plasticizers Increases free volume and reduces intermolecular forces between polymer chains.Decreases viscosity (increases MFI).Generally reduces the degree of shear thinning.Varies widely based on the plasticizer and application.
Lubricants (e.g., EBS, PETS) Reduces friction between polymer chains and between the polymer and processing equipment.[5]Decreases melt viscosity and improves flow.[5]Can lead to a more Newtonian (less shear-thinning) behavior.Typically low concentrations.
Fillers (e.g., Glass Fibers) Introduces solid particles that can impede or alter polymer flow.Generally increases viscosity, especially at low shear rates.Can increase shear thinning at higher filler loadings.Dependent on the desired mechanical properties.

Experimental Protocols for Rheological Characterization

Accurate assessment of the rheological properties of modified polycarbonate is crucial. The following outlines a general experimental protocol for characterizing the effects of additives like THPE.

Sample Preparation
  • Blending: The additive (e.g., THPE) is melt-blended with polycarbonate using a twin-screw extruder.[6][7] Different concentrations of the additive are used to create a range of samples.

  • Drying: Polycarbonate and its blends must be thoroughly dried prior to rheological testing to prevent hydrolytic degradation, which can significantly affect viscosity measurements.

Melt Flow Index (MFI) Measurement
  • Apparatus: A melt flow indexer is used according to ASTM D1238 or ISO 1133 standards.[8][9]

  • Procedure: A specified mass of the dried polymer is placed in the heated barrel of the MFI apparatus.[9] At a defined temperature (e.g., 300°C for PC) and under a specific load (e.g., 1.2 kg), the molten polymer is extruded through a standard die.[8] The extrudate is collected over a set time, and the mass is measured to calculate the MFI in g/10 min.[9] A higher MFI value indicates lower melt viscosity.[8]

Rotational Rheometry
  • Apparatus: A rotational rheometer with a parallel-plate or cone-and-plate geometry is used.

  • Procedure:

    • Dynamic Oscillatory Shear Tests: These tests are performed by applying a small, oscillating strain to the sample and measuring the resulting stress. This allows for the determination of the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency. Branched polymers typically show an increase in complex viscosity at low frequencies.[1]

    • Steady Shear Tests: The sample is subjected to a constant shear rate, and the resulting shear stress is measured to determine the steady-state viscosity. Plotting viscosity as a function of shear rate reveals the shear-thinning behavior of the material.

Visualizing the Process and Impact

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Rheological Analysis cluster_data Data Interpretation PC Polycarbonate Pellets Dry Drying PC->Dry THPE THPE Additive Blend Melt Blending (Twin-Screw Extruder) THPE->Blend Dry->Blend MFI Melt Flow Index (MFI) Measurement Blend->MFI Rheometer Rotational Rheometry (Dynamic & Steady Shear) Blend->Rheometer Viscosity Viscosity vs. Shear Rate MFI->Viscosity Rheometer->Viscosity Modulus Storage/Loss Modulus vs. Frequency Rheometer->Modulus Comparison Comparison of Rheological Profiles Viscosity->Comparison Modulus->Comparison

Experimental workflow for rheological analysis.

logical_relationship cluster_input Input Variable cluster_mechanism Mechanism cluster_output Rheological Effects THPE_Conc THPE Concentration Branching Increased Polymer Chain Branching THPE_Conc->Branching increases Entanglement Increased Chain Entanglement Branching->Entanglement leads to ShearThinning Enhanced Shear Thinning Branching->ShearThinning causes LowShearVisc Higher Viscosity at Low Shear Rates Entanglement->LowShearVisc results in

THPE concentration and its expected rheological impact.

References

A Comparative Analysis of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as a Safer Alternative to Bisphenol-A (BPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological and toxicological profiles of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) and the well-known endocrine disruptor, bisphenol-A (BPA). The following sections summarize experimental data on their mechanisms of action, endocrine activity, and genotoxicity, providing detailed experimental protocols and visual diagrams to support the findings. The evidence suggests that THPE, by acting as an estrogen receptor antagonist, may offer a safer alternative to the estrogen-mimicking effects of BPA in certain applications, although a complete toxicological profile for THPE is not yet fully established.

Mechanism of Action and Endocrine Activity: A Tale of Two Phenols

The primary difference in the biological activity of BPA and THPE lies in their interaction with estrogen receptors (ERα and ERβ). BPA is a well-documented ER agonist, meaning it mimics the effects of the natural hormone 17β-estradiol (E2), whereas THPE functions as an ER antagonist, blocking the receptor and preventing its activation.[1][2]

  • Bisphenol-A (BPA): BPA exerts estrogenic effects by binding to both nuclear estrogen receptors (ERα and ERβ) and membrane-associated estrogen receptors like G protein-coupled estrogen receptor (GPER).[3] This binding initiates both genomic and non-genomic signaling pathways.[3] In the genomic pathway, the BPA-ER complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA, regulating the transcription of estrogen-responsive genes.[4] This can lead to changes in cell proliferation, apoptosis, and migration.[3] Non-genomic pathways involve the rapid activation of cellular kinase systems such as MAPK and PI3K/AKT.[3] While its binding affinity is thousands of times lower than that of E2, its widespread use and ability to interfere with endocrine signaling at low doses are significant health concerns.[3][4]

  • This compound (THPE): In stark contrast to BPA, THPE is a potent antiestrogenic compound.[2] In vitro data indicates that THPE is an antagonist of estrogen receptors.[1] This antagonistic activity has been confirmed in vivo, where THPE was shown to suppress uterine weight gain in mice, a classic indicator of antiestrogenicity.[1] Molecular docking studies further support these findings, showing that THPE fits well into the antagonist conformation of the human ERα ligand-binding pocket.[1] By blocking the receptor, THPE can downregulate estrogen-responsive genes and inhibit the physiological processes driven by estrogen.[1][2]

The following table summarizes the quantitative data regarding the interaction of THPE and BPA with estrogen receptors.

CompoundParameterReceptorValueFinding
THPE IC50 (Antagonistic Activity)ERα10.87 µMAntagonist
IC50 (Antagonistic Activity)ERβ2.43 µMAntagonist
BPA IC50 (Binding Affinity)hERβ0.96 µMAgonist
IC50 (Binding Affinity)GST-hERαdef36 µMAgonist
EC50 (Transcriptional Activity)Gal4-hERαdef71 µMAgonist
EC50 (Transcriptional Activity)Gal4-hERβdef39 µMAgonist

IC50 (Inhibitory Concentration 50%) represents the concentration of an antagonist required to inhibit 50% of the receptor's response. EC50 (Effective Concentration 50%) is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response.

EstrogenSignaling cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds DNA Gene Target Gene Transcription ERE->Gene Activates Response Cellular Response (e.g., Proliferation) Gene->Response BPA BPA (Agonist) BPA->ER Binds & Activates THPE THPE (Antagonist) THPE->ER Binds & Blocks

Caption: Agonistic (BPA) vs. Antagonistic (THPE) action on the estrogen receptor pathway.

Genotoxicity and Safety Profile

The genotoxicity of BPA is complex and shows varied results depending on the assay. It is generally considered non-mutagenic in the bacterial reverse mutation (Ames) test.[5][6][7] However, multiple studies provide evidence of its genotoxic potential through other mechanisms, including chromosomal damage and DNA strand breaks.[5][7][8]

Assay TypeTest SystemResultReference
Ames Test Salmonella typhimuriumNegative[5][6][7]
Micronucleus Assay Bovine Peripheral LymphocytesPositive (at 1x10⁻⁴ M)[8][9]
Micronucleus Assay Human ARPE-19 CellsPositive (at 3 µM and 10 µM)[10]
Micronucleus Assay Rat Polychromatic ErythrocytesPositive[5]
Comet Assay Human HepG2 CellsPositive (DNA strand breaks)[7][11]
Comet Assay Rat Blood LymphocytesPositive (DNA damage)[5]
Chromosomal Aberration Rat Bone Marrow CellsPositive[5]

Specific, publicly available genotoxicity data for THPE (e.g., Ames, micronucleus, comet assays) is currently lacking. The available safety information is derived from regulatory databases and supplier safety data sheets (SDS).

  • GHS Classification: PubChem lists a GHS classification of H411: Toxic to aquatic life with long lasting effects.[12]

  • General Toxicity: An SDS notes that prolonged or repeated exposure may cause digestive tract irritation and effects on the liver and kidney based on animal studies, though specific data is not provided.[12]

The absence of comprehensive genotoxicity data for THPE represents a significant data gap. A full assessment of its safety profile requires further investigation using standard toxicological assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the endocrine activity and genotoxicity of compounds like BPA and THPE.

The uterotrophic assay is a standard in vivo method for identifying substances with estrogenic or antiestrogenic activity.[1]

  • Animal Model: Immature or ovariectomized female rodents (e.g., CD-1 mice) are used.[1] The immature model uses animals around the time of weaning, before the onset of puberty.

  • Dosing: The test compound (e.g., THPE) is administered daily via oral gavage or subcutaneous injection for a period of 3 to 10 consecutive days.[1]

  • Study Groups:

    • Vehicle Control (e.g., corn oil).

    • Positive Control (e.g., 17β-estradiol, E2).

    • Test Compound alone (to test for estrogenic activity).

    • Test Compound + E2 (to test for antiestrogenic activity).

  • Endpoint Measurement: Approximately 24 hours after the final dose, animals are euthanized. The uterus is carefully dissected and weighed (both wet and blotted weight).

  • Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant decrease in the E2-induced uterine weight gain in the co-treatment group indicates antiestrogenic activity.[1]

The YES assay is a rapid, in vitro reporter gene assay used to screen for chemicals that interact with the human estrogen receptor (hER).

  • Test System: Genetically modified Saccharomyces cerevisiae yeast cells are used. These cells are engineered to co-express the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) linked to an estrogen response element (ERE).

  • Exposure: Yeast cells are incubated in a 96-well plate with various concentrations of the test compound.

  • Mechanism: If the test compound binds to and activates the hER, the receptor-ligand complex binds to the ERE, initiating the transcription of the lacZ gene. This leads to the production of the enzyme β-galactosidase.

  • Detection: A chromogenic substrate (e.g., CPRG) is added to the wells. β-galactosidase metabolizes the substrate, causing a color change (e.g., from yellow to red).

  • Quantification: The color intensity is measured using a spectrophotometer. The resulting dose-response curve is used to determine the estrogenic potency of the compound, often expressed as an EC50 value.

This assay detects chromosomal damage by identifying micronuclei (MN), which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[8]

  • Cell Culture: A suitable mammalian cell line (e.g., bovine lymphocytes, HepG2, CHO) is cultured under standard conditions.[8][9]

  • Exposure: Cells are treated with various concentrations of the test substance, a negative (vehicle) control, and a positive control (a known clastogen) for a defined period.

  • Cytokinesis Block: Cytochalasin-B is added to the culture to block cytokinesis, the final step of cell division. This results in the accumulation of binucleated cells, making it easier to score micronuclei that were formed during the preceding nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).[10]

  • Scoring: Using a microscope, a predetermined number of binucleated cells (e.g., 1000) are scored for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates that the test substance is genotoxic.[8]

ExperimentalWorkflow start_node Start: Test Compound A Prepare Serial Dilutions of Test Compound start_node->A process_node process_node decision_node decision_node result_node result_node end_node end_node end_node_neg end_node_neg B Incubate with YES Assay Yeast (Expressing hER and lacZ) A->B C Add Chromogenic Substrate (e.g., CPRG) B->C D Measure Absorbance (Color Change) C->D E Dose-Dependent Color Change? D->E F Calculate EC50 (Agonist Activity) E->F Yes H No Significant Estrogenic Activity E->H No G Compound shows Estrogenic Activity F->G

Caption: Workflow for the Yeast Estrogen Screen (YES) assay.

Conclusion

The available evidence clearly distinguishes the endocrine-disrupting mechanisms of THPE and BPA. BPA acts as an estrogen agonist, mimicking the natural hormone and activating estrogenic signaling pathways.[3][4] In contrast, THPE functions as a potent estrogen antagonist, blocking ER signaling and producing antiestrogenic effects in vivo.[1][2] This fundamental difference suggests THPE could be a functionally safer alternative in applications where the estrogenic activity of residual monomers is a primary concern.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,1,1-Tris(4-hydroxyphenyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1,1,1-Tris(4-hydroxyphenyl)ethane, a compound recognized as hazardous waste due to its toxicity to aquatic organisms and potential for long-term environmental effects.[1] Adherence to these guidelines is crucial for regulatory compliance and responsible chemical handling.

Key Hazard and Disposal Information

To facilitate a quick assessment of the risks associated with this compound, the following table summarizes its primary hazard classifications and essential disposal-related information.

ParameterInformationSource
GHS Hazard Classification Aquatic Chronic 2
Hazard Statement H411: Toxic to aquatic life with long lasting effects[2]
Precautionary Statements P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant.
Waste Classification Hazardous Waste[1]
Incompatible Materials Strong oxidizing agents[1][3]

Experimental Protocol for Waste Preparation and Disposal

The following protocol outlines the necessary steps for the safe handling and preparation of this compound waste for disposal. This procedure is designed to be executed by trained laboratory personnel in a controlled environment.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Safety goggles

    • Gloves (chemically resistant)

    • Lab coat

  • Designated hazardous waste container, clearly labeled

  • Spill containment kit

  • Fume hood

Procedure:

  • Segregation of Waste:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE, in a designated and properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams, particularly those containing strong oxidizing agents.[1][3]

  • Container Management:

    • Ensure the waste container is made of a compatible material (e.g., polyethylene or polypropylene) and is in good condition with a secure lid.[1]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the waste container closed at all times, except when adding waste.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified environmental disposal company.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe transport and disposal.

    • All waste disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using a spill containment kit.

    • For minor spills, carefully clean up the material to avoid dust generation and place it in the designated hazardous waste container.[1]

    • For major spills, evacuate the area and contact your institution's emergency response team.[1]

    • Avoid allowing the spilled material to enter drains or waterways.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Waste Generation & Preparation cluster_disposal Final Disposal cluster_spill Spill Management start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste from Incompatible Materials ppe->segregate container Place in a Labeled, Compatible Hazardous Waste Container segregate->container storage Store in Designated Secure Accumulation Area container->storage disposal_service Contact Certified Hazardous Waste Disposal Service storage->disposal_service provide_sds Provide Safety Data Sheet to Disposal Service disposal_service->provide_sds collection Arrange for Waste Collection provide_sds->collection end Proper Disposal Complete collection->end assess_spill Assess Spill Size spill->assess_spill minor_spill Minor Spill assess_spill->minor_spill Small major_spill Major Spill assess_spill->major_spill Large contain_clean Contain and Clean Up Spill with Kit minor_spill->contain_clean evacuate Evacuate Area major_spill->evacuate spill_waste Dispose of Spill Debris as Hazardous Waste contain_clean->spill_waste emergency Contact Emergency Response evacuate->emergency spill_waste->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,1,1-Tris(4-hydroxyphenyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), CAS Number 27955-94-8.[1] It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Physicochemical Properties

PropertyValue
Appearance Off-white to white crystalline powder[1]
Molecular Formula C₂₀H₁₈O₃[1]
Molecular Weight 306.36 g/mol [1]
Melting Point 246-248 °C[1]
Boiling Point ~531.8 °C (predicted)[1]
Density ~1.23 - 1.252 g/cm³[1]
Water Solubility 0.0251 g/L at 20 °C[1]
Autoignition Temperature >400 °C at 1,013 hPa[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side shields or chemical goggles.[2][3] A face shield may be required in situations with a higher risk of dust generation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[2] Wear impervious clothing, overalls, or a PVC apron to prevent skin contact.[2]
Respiratory Protection Generally not required if handled in a well-ventilated area.[1] If dust is generated, a NIOSH/MSHA-approved N95 dust mask or a positive-pressure supplied air respirator for high concentrations should be worn.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is crucial for the safe handling of THPE.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[2]

    • Confirm that an eye wash unit and safety shower are readily accessible.[2]

    • Don all required personal protective equipment as specified above.

  • Handling :

    • Avoid all personal contact, including inhalation of dust.[2]

    • Handle as a powder or crystalline solid, minimizing the creation of dust.[1][2]

    • Use appropriate tools (e.g., spatulas, scoops) for transferring the chemical.

    • Keep the container tightly closed when not in use.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep containers tightly sealed to prevent leakage.

    • Store away from incompatible materials such as oxidizing agents, acids, aldehydes, and isocyanates.[2]

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

  • Minor Spills :

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

    • Clean the spill area thoroughly.

  • Major Spills :

    • Evacuate the area.

    • Alert emergency responders.[2]

    • Contain the spillage to prevent entry into waterways or sewers.[2]

    • Follow the guidance of trained hazardous material personnel for cleanup.

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[2]

  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container.[1]

    • Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Disposal Regulations :

    • All waste disposal must be conducted in accordance with local, state, and federal regulations.[2]

    • Contact your institution's EHS office for specific disposal procedures and to arrange for waste pickup.

    • Avoid release to the environment.[1][2]

Workflow and Safety Diagram

Caption: Workflow for safe handling, storage, and disposal of THPE.

References

×

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1,1,1-Tris(4-hydroxyphenyl)ethane
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